molecular formula C16H35NO2 B073527 Lauryldiethanolamine CAS No. 1541-67-9

Lauryldiethanolamine

Cat. No.: B073527
CAS No.: 1541-67-9
M. Wt: 273.45 g/mol
InChI Key: NKFNBVMJTSYZDV-UHFFFAOYSA-N
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Description

N-Lauryldiethanolamine is a high-purity diethanolamine derivative where the hydrogen of the amino group is substituted by a lauryl (dodecyl) chain. This molecular structure, featuring both a long hydrophobic alkyl chain and a hydrophilic diethanolamine headgroup, classifies it as a non-ionic surfactant and a versatile chemical intermediate. Its primary research value lies in its surface-active properties, making it a critical compound for investigating micelle formation, emulsification processes, and the development of novel detergents and cleaning agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol
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InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3
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InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H35NO2
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DSSTOX Substance ID

DTXSID4042090
Record name Lauryldiethanolamine
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Molecular Weight

273.45 g/mol
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CAS No.

1541-67-9
Record name Lauryldiethanolamine
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Record name Lauryldiethanolamine
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Record name Ethanol, 2,2'-(dodecylimino)bis-
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Record name Lauryldiethanolamine
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Record name 2,2'-(dodecylimino)bisethanol
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Record name LAURYLDIETHANOLAMINE
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Foundational & Exploratory

Lauryldiethanolamine (CAS No. 1541-67-9): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryldiethanolamine (LDEA), a tertiary amino compound with surfactant properties, is increasingly recognized for its diverse applications beyond industrial and cosmetic formulations. This technical guide provides an in-depth overview of the current research applications of LDEA (CAS No. 1541-67-9), with a focus on its biological activities and its utility as a chemical probe in cellular assays. This document details its observed effects on cell growth, differentiation, and its potential mechanisms of action, including its behavior as a lysosomotropic and antibacterial agent. Detailed experimental protocols and quantitative data from recent studies are presented to facilitate further research and application in drug development and cellular biology.

Chemical and Physical Properties

This compound is an organic compound characterized by a dodecyl (lauryl) hydrocarbon tail and a diethanolamine headgroup. This amphiphilic structure imparts surfactant properties, making it soluble in various solvents.[1]

PropertyValueReference
CAS Number 1541-67-9[1]
Molecular Formula C₁₆H₃₅NO₂[1]
Molecular Weight 273.45 g/mol [1]
Appearance Colorless to light yellow liquid or solid[2]
Boiling Point 195 °C at 3 mmHg[3]
Melting Point 185-190 °C[3]

Research Applications and Biological Activity

Recent research has highlighted the significant biological effects of this compound, particularly in the context of cell biology and toxicology. A key study by Pahl et al. (2024) investigated the bioactivity of 45 common plastic extractables, including LDEA, using high-content imaging and cytotoxicity assays.[4]

Cytotoxicity and Effects on Cell Growth

In a comprehensive study, LDEA was identified as one of the few tested extractables to exhibit significant biological activity.[4] It demonstrated a strong inhibitory effect on the growth of U2OS (human osteosarcoma) cells.[5]

AssayCell LineEffectConcentrationReference
Cell Growth InhibitionU2OSStrong InhibitionStarting from 30 µM[5]
Cell Painting AssayU2OSMorphological Changes (Induction ≥ 5%)3 µM[4]
Osteogenesis InhibitionhMSCsToxic≥10 µM[5]
Lysosomotropic Behavior

This compound has been observed to exhibit lysosomotropic behavior.[5] Lysosomotropic agents are lipophilic weak bases that can cross cellular membranes and accumulate in acidic organelles such as lysosomes. This accumulation can lead to various cellular effects, including lysosomal membrane permeabilization and induction of cell death.[2] The mechanism involves the protonation of the amine group within the acidic lysosomal lumen, which traps the molecule inside.[2]

Antibacterial Activity

As a cationic surfactant, this compound possesses antibacterial properties. The proposed mechanism of action is the disruption of the bacterial cell membrane integrity.[6] The positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.[7][8]

Experimental Protocols

Cell Painting Assay for Morphological Profiling

This protocol is adapted from the methodology used by Pahl et al. (2024) and general Cell Painting protocols for U2OS cells.[1][3][9]

Objective: To assess the effect of this compound on cellular morphology.

Materials:

  • U2OS cells (ATCC)

  • McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Greiner 384-well µClear plates

  • This compound (CAS No. 1541-67-9) stock solution in a suitable solvent (e.g., DMSO)

  • Staining solution containing:

    • Hoechst 33342 (for DNA)

    • Concanavalin A, Alexa Fluor 488 conjugate (for Endoplasmic Reticulum)

    • SYTO 14 Green Fluorescent Nucleic Acid Stain (for Nucleoli and cytoplasmic RNA)

    • Phalloidin, Alexa Fluor 568 conjugate (for F-actin)

    • Wheat-germ agglutinin (WGA), Alexa Fluor 555 conjugate (for Golgi and plasma membrane)

    • MitoTracker Deep Red (for Mitochondria)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Washing solution (e.g., PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed U2OS cells in 384-well plates at a density of approximately 2,000 cells per well in 40 µL of supplemented McCoy's 5A medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in a medium with reduced FBS (2%). Replace the existing medium with the compound-containing medium. Include appropriate vehicle controls. Pahl et al. (2024) tested a concentration of 3 µM.[4]

  • Incubation: Incubate the plates for 24-48 hours.

  • Staining and Fixation:

    • Add the mitochondrial and nuclear stains (MitoTracker and Hoechst) and incubate.

    • Fix the cells with the fixation solution.

    • Permeabilize the cells and add the remaining fluorescent dyes (Concanavalin A, SYTO 14, Phalloidin, WGA).

    • Wash the cells with PBS between steps.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for the different fluorescent dyes.

  • Image Analysis: Use image analysis software to segment individual cells and extract morphological features (e.g., size, shape, texture, intensity).

Osteogenesis Inhibition Assay

This is a general protocol for assessing the inhibition of osteogenic differentiation of human mesenchymal stem cells (hMSCs). The Pahl et al. (2024) study reported toxicity at concentrations ≥10 µM.[5]

Objective: To determine the effect of this compound on the differentiation of hMSCs into osteoblasts.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs)

  • Basal medium (e.g., DMEM) with 10% FBS

  • Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • This compound stock solution

  • Alizarin Red S staining solution for calcium deposition visualization

  • Alkaline Phosphatase (ALP) activity assay kit

Procedure:

  • Cell Seeding: Plate hMSCs in multi-well plates and culture in basal medium until they reach confluence.

  • Induction of Differentiation: Replace the basal medium with osteogenic induction medium containing various concentrations of this compound (e.g., starting from below 10 µM to higher concentrations). Include a positive control (osteogenic medium without LDEA) and a negative control (basal medium).

  • Medium Change: Change the medium every 2-3 days for 14-21 days.

  • Assessment of Osteogenesis:

    • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7 or 10), lyse the cells and measure ALP activity using a commercial kit.

    • Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits, which appear as red nodules.

  • Quantification: Quantify the Alizarin Red S staining by extracting the dye and measuring its absorbance.

Visualizations of Mechanisms of Action

lysosomotropic_mechanism cluster_cell Cell Cytosol Cytosol (pH ~7.4) LDEA_neutral This compound (LDEA - Neutral) Membrane Membrane LDEA_neutral->Membrane Crosses membrane LDEA_protonated Protonated LDEA (LDEA-H+) Accumulation Accumulation & Disruption LDEA_protonated->Accumulation Trapped Lumen Lumen Membrane->Lumen Enters lumen Lumen->LDEA_protonated Gains H+

antibacterial_mechanism cluster_bacteria Bacterial Cell Outer Outer Environment Membrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Pore Formation Membrane->Disruption Insertion & Destabilization Cytoplasm Cytoplasm LDEA This compound (Positively Charged Headgroup) Interaction Electrostatic Interaction LDEA->Interaction Attraction Interaction->Membrane Lysis Cell Lysis Disruption->Lysis Leakage of Cytoplasmic Contents

Conclusion

This compound is emerging as a compound of interest for researchers in cell biology, toxicology, and drug development. Its defined effects on cell growth and differentiation, coupled with its lysosomotropic and antibacterial properties, make it a valuable tool for studying fundamental cellular processes. The provided data and protocols offer a foundation for further investigation into its mechanisms of action and potential therapeutic or biotechnological applications. As a known leachable from plastic materials, understanding its biological impact is also critical for the safety assessment of materials used in biopharmaceutical manufacturing and advanced therapies.[4][10][11]

References

Navigating the Nomenclature of N-Lauryldiethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A critical ambiguity exists in scientific and commercial literature surrounding the term "N-Lauryldiethanolamine," which is often used interchangeably for two structurally distinct compounds. This guide provides a comprehensive clarification, detailing the synonyms, properties, and applications of each, to ensure precision in research and development. The two primary compounds often conflated are:

  • N,N-Bis(2-hydroxyethyl)dodecanamide (CAS RN: 120-40-1): An amide of lauric acid and diethanolamine, commonly known as Lauramide DEA .

  • N-Lauryldiethanolamine (CAS RN: 1541-67-9): A tertiary amine, more accurately named N,N-Bis(2-hydroxyethyl)dodecylamine .

This document will address each compound separately to provide clarity and detailed technical information.

Section 1: N,N-Bis(2-hydroxyethyl)dodecanamide (Lauramide DEA)

N,N-Bis(2-hydroxyethyl)dodecanamide is a non-ionic surfactant widely used in cosmetics and personal care products for its viscosity-building and foam-stabilizing properties.[1][2]

Synonyms and Identifiers

This compound is known by a multitude of names in scientific and commercial literature, which can be a source of confusion.

Identifier Type Identifier
IUPAC Name N,N-bis(2-hydroxyethyl)dodecanamide[3]
CAS Number 120-40-1[3]
Common Synonyms Lauramide DEA, Lauric acid diethanolamide, Lauroyl diethanolamide, Lauric diethanolamide, Diethanollauramide[4]
Trade Names Comperlan LD, Standamid LD, Crillon LDE, Alkamide LE[4]
Physicochemical Properties

The physical and chemical characteristics of Lauramide DEA make it a versatile ingredient in various formulations.

Property Value Source(s)
Molecular Formula C₁₆H₃₃NO₃[3]
Molecular Weight 287.44 g/mol [4]
Appearance White to pale yellow waxy solid or viscous liquid[5][6]
Melting Point 38-48 °C[6][7]
Boiling Point ~443.25 °C (estimated)[6]
Solubility Soluble in chloroform and methanol (slightly)[8]
Water Solubility 49.91 mg/L at 20°C[8]
Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide are not extensively available in public literature. However, the general manufacturing process involves the condensation of lauric acid or its methyl esters with diethanolamine.[9] This reaction is typically carried out at elevated temperatures, often in the presence of a catalyst, with a 1:1 or 1:2 molar ratio of the fatty acid to diethanolamine.[9]

General Synthesis Workflow:

  • Reactant Mixing: Lauric acid (or its ester) and diethanolamine are combined in a reaction vessel.

  • Heating: The mixture is heated to drive the condensation reaction, which forms the amide bond and releases water (or methanol).

  • Catalysis: An alkaline catalyst may be used to facilitate the reaction.[10]

  • Purification: The final product is purified to remove unreacted starting materials and byproducts.

Biological Activity and Signaling Pathways

While primarily used for its surfactant properties, some research suggests that N,N-Bis(2-hydroxyethyl)dodecanamide may exhibit biological activity. It has been identified as a potential blocker of angiotensin II receptors, which could have implications for its use in cardiovascular research or as a potential therapeutic agent.[11] Angiotensin II receptor blockers (ARBs) are a class of drugs that inhibit the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[12][13]

Below is a diagram illustrating the RAAS pathway and the point of action for an Angiotensin II Receptor Blocker.

RAAS_Pathway cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Effects Vasoconstriction, Aldosterone Secretion, Increased Blood Pressure AT1Receptor->Effects Leads to Renin Renin ACE ACE Blocker N,N-Bis(2-hydroxyethyl)dodecanamide (as an ARB) Blocker->AT1Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System and ARB action.

Applications

The primary applications of Lauramide DEA are in the cosmetics and industrial sectors.

  • Cosmetics and Personal Care: It is a key ingredient in shampoos, body washes, and liquid soaps, where it acts as a foam booster, stabilizer, and viscosity-enhancing agent.[7][14][15] It contributes to a rich, creamy lather and improves product texture.[7]

  • Industrial Cleaning: Its surfactant properties make it effective in industrial cleaners for emulsifying oils and greases.[14][16]

  • Textiles: It is used as an anti-static agent in the processing of synthetic fibers.[16]

  • Other Applications: It also finds use as a lubricant and anti-corrosion inhibitor in metalworking fluids.[16]

Safety Considerations

A significant safety concern with Lauramide DEA is its potential to contain residual diethanolamine, which can react with nitrosating agents to form N-nitrosodiethanolamine, a potential carcinogen.[5][14] For this reason, its use is regulated in cosmetics to ensure low levels of free diethanolamine, and it should not be used in formulations containing nitrosating agents.[5][9] It can also be a mild to moderate skin and eye irritant.[10][17]

Section 2: N-Lauryldiethanolamine (N,N-Bis(2-hydroxyethyl)dodecylamine)

This compound is a tertiary amine and, while also a surfactant, has a different profile of properties and applications compared to its amide counterpart.

Synonyms and Identifiers

Clarity in naming is crucial to distinguish this amine from the more common amide.

Identifier Type Identifier
IUPAC Name 2-[dodecyl(2-hydroxyethyl)amino]ethanol[1]
CAS Number 1541-67-9[1]
Common Synonyms N,N-Bis(2-hydroxyethyl)dodecylamine, N-Dodecyldiethanolamine, Dodecylbis(hydroxyethyl)amine[1]
Physicochemical Properties

The properties of N-Lauryldiethanolamine are consistent with a long-chain tertiary amine.

Property Value Source(s)
Molecular Formula C₁₆H₃₅NO₂[1]
Molecular Weight 273.45 g/mol [1]
Appearance Colorless oil or liquid[18]
Melting Point 18.7-20.9 °C[15]
Boiling Point 195 °C at 3 mmHg[18]
Density 0.92 g/cm³[18]
Solubility Soluble in water, chloroform (slightly), methanol (slightly)[18]
Experimental Protocols
  • Alkylation of Diethanolamine: This method involves the nucleophilic substitution reaction (Sɴ2 mechanism) of diethanolamine with a dodecyl halide, such as 1-bromododecane. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the dodecyl halide.[18]

  • Ethoxylation of Dodecylamine: This alternative route involves the reaction of dodecylamine with ethylene oxide. The reaction proceeds stepwise, with the initial formation of N-dodecyl-N-ethanolamine, followed by a reaction with a second molecule of ethylene oxide to yield the final product.[18]

General Synthesis Workflow (Alkylation):

  • Reactant Combination: Diethanolamine and a dodecyl halide are mixed in a suitable solvent.

  • Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure.

  • Workup and Purification: The product is isolated from the reaction mixture and purified, often using techniques like distillation or chromatography.[18]

Biological Activity and Signaling Pathways

N-Lauryldiethanolamine is recognized for its antibacterial properties.[1] Its mechanism of action is believed to involve the disruption of bacterial cell membranes due to its surfactant nature.[14] This can lead to increased membrane permeability, leakage of essential cellular components like cofactors, and ultimately, cell lysis in actively growing bacteria.[14][19]

The following diagram illustrates the proposed antibacterial mechanism of N-Lauryldiethanolamine.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm (with cofactors, enzymes, etc.) Wall Cell Wall LDEA N-Lauryldiethanolamine LDEA->Membrane Interacts with Leakage Cofactor Leakage Disruption->Leakage Causes Lysis Cell Lysis (in growing cells) Leakage->Lysis Leads to

Caption: Proposed antibacterial action of N-Lauryldiethanolamine.

Additionally, N-Lauryldiethanolamine has been shown to have an inhibitory effect on cell growth and may exhibit lysosomotropic behavior.

Applications

The applications of N-Lauryldiethanolamine are centered around its surfactant and biological properties.

  • Surfactant and Emulsifier: It is used in detergents, cleaning products, and cosmetic formulations as a surfactant and emulsifying agent.[14]

  • Antistatic Agent: It is utilized in the manufacturing of plastics to prevent the buildup of static electricity.[7][14]

  • Biochemical Research: Due to its antibacterial properties, it is used in research to study antimicrobial mechanisms.[18] It is also used in sample preparation for the removal of cations.[15]

  • Agricultural Chemistry: It has been investigated for its effects on plant growth and development.

Safety Considerations

N-Lauryldiethanolamine is reported to be an irritant to the eyes, respiratory system, and skin.[18] It may also cause an allergic skin reaction.[1]

Conclusion

References

Lauryldiethanolamine: A Technical Guide to Classification, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of Lauryldiethanolamine (LDEA), a tertiary amine surfactant. It details the classification, physicochemical properties, synthesis routes, and key applications of LDEA, with a focus on its characteristics relevant to researchers, scientists, and drug development professionals. This guide includes a compilation of quantitative data, detailed experimental protocols for its synthesis and characterization, and visual diagrams of its synthesis pathway, characterization workflow, and antimicrobial mechanism of action.

Introduction to this compound

N-Lauryldiethanolamine, also known as N,N-Bis(2-hydroxyethyl)dodecylamine, is an amphiphilic organic compound featuring a long hydrophobic dodecyl (lauryl) chain and a hydrophilic diethanolamine headgroup.[1][2] This molecular architecture, consisting of a C12 alkyl chain attached to a tertiary amine with two hydroxyl groups, is responsible for its surface-active properties.[2] These properties make it a versatile molecule used as an emulsifier, stabilizer, dispersing agent, and antistatic agent in various industrial and commercial applications, including cosmetics, pharmaceuticals, and polymer manufacturing.[2][3][4] Furthermore, LDEA has demonstrated notable antimicrobial properties, which are of interest in the development of new biocidal formulations.[3]

Surfactant Classification

This compound's classification can be ambiguous, as it is referred to as both a non-ionic and a cationic surfactant in the literature.[3][5] This dual character stems from its tertiary amine structure.

  • Non-ionic Surfactant: Under neutral or alkaline conditions (pH > 7), the tertiary amine in the headgroup is uncharged. In this state, the hydrophilic nature is provided by the two hydroxyl (-OH) groups, classifying it as a non-ionic surfactant.[5]

  • Cationic Surfactant: In acidic conditions (pH < 7), the lone pair of electrons on the nitrogen atom can accept a proton (H+), forming a positively charged quaternary ammonium cation. This positive charge makes it behave as a cationic surfactant.[2][3]

Therefore, its classification is pH-dependent. For most cosmetic and industrial formulations, it is utilized for its non-ionic characteristics, but its ability to become cationic is crucial for applications such as antistatic agents and antimicrobial formulations where interaction with negatively charged surfaces is desired.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior in various formulations and applications.

PropertyValueReferences
IUPAC Name 2-[dodecyl(2-hydroxyethyl)amino]ethanol[1][3]
Synonyms N-Dodecyldiethanolamine, N,N-Bis(2-hydroxyethyl)dodecylamine[3][6]
CAS Number 1541-67-9[6]
Molecular Formula C₁₆H₃₅NO₂[1][3]
Molecular Weight 273.45 g/mol [1][7]
Appearance Viscous liquid or white/colorless to light yellow solid[2][4]
Boiling Point 195 °C @ 3 mmHg[4][8]
Density 0.92 g/cm³[4][8]
Solubility Soluble in water at low concentrations and in organic solvents.[2]
Critical Micelle Concentration (CMC) 2.48 x 10⁻³ mol/L[5]
Surface Tension at CMC (γ_CMC) 28.75 mN/m[5]

Note: The provided CMC and Surface Tension values are from a comparative table for a homologous series of N-alkyl diethanolamines. The source contains conflicting text suggesting the data may pertain to an amine oxide derivative. These values should be considered with this caveat.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common laboratory-scale method being the direct N-alkylation of diethanolamine.[6]

Primary Synthesis Route: N-alkylation of Diethanolamine

This method involves the nucleophilic substitution reaction (S_N2) between diethanolamine and a lauryl halide, typically 1-bromododecane. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon of the 1-bromododecane and displacing the bromide ion. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to stabilize the transition state. A base is often included to neutralize the hydrobromic acid byproduct. Studies have reported yields as high as 94% for this reaction.[6]

Synthesis_Pathway Diethanolamine Diethanolamine (C₄H₁₁NO₂) Reaction SN2 Reaction + Heat Diethanolamine->Reaction Bromododecane 1-Bromododecane (C₁₂H₂₅Br) Bromododecane->Reaction Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Base Base Base->Reaction Product This compound (C₁₆H₃₅NO₂) Byproduct HBr Reaction->Product Reaction->Byproduct

Figure 1. Synthesis of this compound via SN2 reaction.

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.[9] This process is accompanied by abrupt changes in the physicochemical properties of the solution. The two most common methods for determining the CMC of this compound are the surface tension method and the conductivity method.[5][6]

Protocol 1: Surface Tension Method

This is the most direct method for determining the CMC of non-ionic surfactants.[6]

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).[5]

  • Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[5] The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface becomes saturated, and the surface tension remains relatively constant.[9]

  • CMC Determination: The CMC is the concentration at the point of intersection of the two extrapolated linear portions of the graph.[9]

CMC_Workflow cluster_prep 1. Solution Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis & Determination A Prepare Stock Solution of LDEA B Create Series of Aqueous Dilutions A->B C Measure Surface Tension (γ) of each dilution at constant T B->C D Plot γ vs. log(Concentration) C->D E Identify two linear regions in the plot D->E F Determine Intersection Point E->F

Figure 2. Workflow for CMC determination by surface tension method.

Protocol 2: Conductivity Method

This method is suitable when LDEA is in its cationic (protonated) state at low pH.

  • Preparation of Solutions: Prepare a series of aqueous solutions of this compound in acidic water (e.g., pH 4) of varying concentrations.

  • Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes.

  • CMC Determination: The break in the plot, where the slope changes, indicates the onset of micelle formation and corresponds to the CMC.

Purity and Structural Analysis

The purity and chemical structure of synthesized this compound are typically confirmed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess the completion of the reaction and the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.[7]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. LDEA shows a strong response in positive mode Electrospray Ionization Mass Spectrometry (ESI-MS).[7]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups, such as the broad -OH stretch and C-H alkyl stretches.[7]

Mechanism of Action (Antimicrobial)

This compound exhibits significant antimicrobial activity, particularly against bacteria like Escherichia coli. Its mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.

The amphiphilic nature of LDEA allows it to insert its hydrophobic lauryl tail into the lipid bilayer of the bacterial cytoplasmic membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability. The consequences of this membrane damage are concentration-dependent:

  • At lower concentrations (below 0.4 mM): The membrane damage leads to the leakage of essential small molecules and ions, such as potassium (K⁺), from the cytoplasm. This leakage disrupts cellular processes and can lead to cell lysis in actively growing bacteria.

  • At higher concentrations (above 0.4 mM): More extensive damage occurs, potentially leading to the coagulation of the cytoplasm, which prevents lysis but still results in cell death.

This direct action on the cell membrane is a common mechanism for many cationic and membrane-active surfactants.

Antimicrobial_Mechanism cluster_effects Consequences of Membrane Disruption LDEA This compound (LDEA) Monomers Insertion Disruption of Membrane Integrity LDEA->Insertion Hydrophobic tail inserts into lipid bilayer Membrane Bacterial Cytoplasmic Membrane (Lipid Bilayer) Membrane->Insertion Leakage Leakage of K+ ions & small molecules Lysis Cell Lysis (in growing cells) Leakage->Lysis Death Bacterial Cell Death Lysis->Death Insertion->Leakage

Figure 3. Proposed antimicrobial mechanism of this compound.

Applications

The unique properties of this compound make it a valuable component in a wide range of fields.

  • Cosmetics and Personal Care: Used as a mild emulsifier, stabilizer, and wetting agent in formulations like shampoos and skin care products.[2]

  • Polymers and Plastics: Acts as an effective antistatic agent, preventing the buildup of static electricity on plastic surfaces.[4]

  • Industrial Lubricants: Functions as an emulsifier to create stable oil-in-water emulsions for mechanical applications.[4]

  • Pharmaceuticals: Investigated for its potential in drug delivery systems and as an antimicrobial agent.[3]

  • Analytical Chemistry: Employed in sample preparation to remove cations from samples before analysis.[4]

  • Agrochemicals: Used in formulations to help disperse active ingredients.[3]

References

An In-depth Technical Guide to the Critical Micelle Concentration of Lauryldiethanolamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Lauryldiethanolamine (LDEA) in aqueous solutions. LDEA, a nonionic surfactant, is of significant interest in pharmaceutical sciences and other industrial applications due to its self-assembly properties and potential as a drug delivery vehicle.[1] This document details the quantitative CMC data, in-depth experimental protocols for its determination, and the fundamental principles governing micelle formation.

Introduction to this compound and Micellization

This compound (LDEA), also known as N-Lauryldiethanolamine, is an amphiphilic molecule consisting of a polar diethanolamine head group and a nonpolar lauryl (dodecyl) alkyl tail.[1][2] This dual nature allows LDEA to self-assemble in aqueous solutions into organized colloidal structures called micelles.[1] This process, known as micellization, is a spontaneous and thermodynamically favorable event that occurs above a specific surfactant concentration known as the critical micelle concentration (CMC).[3]

The hydrophobic alkyl chains of the LDEA molecules form the core of the micelle, creating a microenvironment capable of solubilizing poorly water-soluble compounds, while the hydrophilic diethanolamine head groups form the outer shell, interacting with the surrounding aqueous phase.[1][3] The CMC is a crucial parameter as it marks the onset of these unique properties, which are leveraged in applications such as drug delivery to enhance the bioavailability of hydrophobic drugs.[1]

Quantitative Data: Critical Micelle Concentration of this compound

The CMC is a key indicator of a surfactant's efficiency. The following table summarizes the reported CMC value for this compound in an aqueous solution. It is important to consider that experimental conditions such as temperature and the presence of electrolytes can influence the CMC value.

Surfactant NameAlkyl Chain LengthCAS NumberCritical Micelle Concentration (CMC) (mol/L)
N-Lauryldiethanolamine (C12DEA)C121541-67-92.48 x 10⁻³

Data sourced from a comparative study of N-alkyl diethanolamines. The temperature for this specific measurement was not specified.[4]

The thermodynamics of micellization for LDEA are governed by the Gibbs free energy of micellization (ΔG°m), which is negative, indicating a spontaneous process.[3] The primary driving force for micelle formation is the hydrophobic effect, which involves the release of structured water molecules from around the hydrophobic alkyl chains, leading to a net increase in the entropy of the system.[3]

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of this compound. These methods rely on detecting a distinct change in a physicochemical property of the surfactant solution as the concentration crosses the CMC.

This is a direct and widely used method for determining the CMC of both ionic and non-ionic surfactants.[1][5]

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the amphiphilic molecules accumulate at the air-water interface.[1][5] Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[1][5] The CMC is identified as the concentration at which this break in the surface tension versus concentration plot occurs.[3]

Apparatus:

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)[4]

  • Precision balance

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Procedure:

  • Prepare a stock solution of this compound in deionized water.

  • Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Measure the surface tension of each solution at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the point of intersection of the two linear portions of the plot.[4]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare LDEA Stock Solution prep_series Create Dilution Series prep_stock->prep_series measure_st Measure Surface Tension of Each Dilution prep_series->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC from Plot Inflection plot_data->det_cmc

Caption: Workflow for CMC determination by the surface tension method.

This method is particularly suitable for ionic surfactants but can also be adapted for nonionic surfactants that exhibit a change in conductivity upon micellization.[1]

Principle: The electrical conductivity of a surfactant solution changes with concentration. For ionic surfactants, the mobility of the surfactant monomers is different from that of the micelles.[3] A distinct break in the plot of conductivity versus concentration indicates the CMC.[1]

Apparatus:

  • Conductivity meter and probe

  • Precision balance

  • Volumetric flasks and pipettes

  • Temperature-controlled water bath

Procedure:

  • Prepare a series of aqueous solutions of this compound.

  • Measure the specific conductivity of each solution at a constant temperature.

  • Plot the specific conductivity against the surfactant concentration.

  • The CMC is identified as the concentration at the intersection of the two lines with different slopes.[4]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare LDEA Stock Solution prep_series Create Dilution Series prep_stock->prep_series measure_cond Measure Conductivity of Each Dilution prep_series->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data det_cmc Determine CMC from Slope Change plot_data->det_cmc

Caption: Workflow for CMC determination by the conductivity method.

This is a highly sensitive technique that utilizes a fluorescent probe.[3]

Principle: The spectral properties of a fluorescent probe, such as pyrene, are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles, leading to a significant change in its fluorescence spectrum (e.g., a change in the intensity ratio of certain vibronic bands for pyrene).[4][5]

Apparatus:

  • Spectrofluorometer

  • Precision balance

  • Volumetric flasks and pipettes

  • Fluorescent probe (e.g., pyrene)

Procedure:

  • Prepare a series of this compound solutions containing a constant, low concentration of the fluorescent probe.

  • Measure the fluorescence intensity of the probe in each solution.

  • Plot the relevant fluorescence property (e.g., intensity ratio I₁/I₃ for pyrene) against the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.[4]

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution prep_series Prepare LDEA Dilution Series with Constant Probe Concentration prep_probe->prep_series measure_fluor Measure Fluorescence Spectra of Each Sample prep_series->measure_fluor plot_data Plot Fluorescence Property vs. Concentration measure_fluor->plot_data det_cmc Determine CMC from Sigmoidal Fit plot_data->det_cmc

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Logical Relationship: The Process of Micellization

The formation of micelles is a dynamic equilibrium process. Below the CMC, LDEA molecules exist predominantly as monomers in the aqueous solution and at the air-water interface. As the concentration increases and reaches the CMC, the monomers begin to aggregate into micelles. Above the CMC, any additional surfactant molecules primarily form new micelles, while the monomer concentration remains relatively constant.

G conc_below_cmc [LDEA] < CMC (Monomers dominate) conc_at_cmc [LDEA] = CMC (Micelle formation begins) conc_below_cmc->conc_at_cmc Increase [LDEA] conc_above_cmc [LDEA] > CMC (Micelles and constant monomer concentration) conc_at_cmc->conc_above_cmc Increase [LDEA]

Caption: Relationship between LDEA concentration and micelle formation.

Conclusion

The critical micelle concentration is a fundamental property of this compound that dictates its behavior and applications in aqueous systems. Understanding the CMC and the methods for its determination is essential for researchers, scientists, and drug development professionals working with this versatile surfactant. The data and protocols presented in this guide provide a solid foundation for the characterization and utilization of this compound in various scientific and industrial contexts.

References

Synthesis and Purification of Lauryldiethanolamine: An In-depth Technical Guide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of lauryldiethanolamine (also known as N,N-bis(2-hydroxyethyl)dodecylamine), a tertiary amine with significant applications in research and development, including its use as a surfactant and intermediate in the synthesis of various compounds. This document outlines detailed experimental protocols for its laboratory-scale synthesis, purification methodologies, and data presentation for effective comparison.

Synthesis of this compound

This compound can be synthesized in the laboratory via two primary routes: the alkylation of diethanolamine with a dodecyl halide and the ethoxylation of dodecylamine.

Synthesis via Alkylation of Diethanolamine

This method involves the nucleophilic substitution reaction between diethanolamine and a dodecyl halide, most commonly 1-bromododecane. The reaction proceeds via an SN2 mechanism, where the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic carbon of the 1-bromododecane.

Materials:

  • Diethanolamine

  • 1-Bromododecane

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI) (optional, as a catalyst)

  • Acetonitrile or Dimethylformamide (DMF) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethanolamine, 1-bromododecane, and potassium carbonate in a suitable molar ratio (e.g., 1.2:1:1.5). A slight excess of diethanolamine can be used to ensure complete consumption of the more expensive 1-bromododecane.

  • Add a catalytic amount of potassium iodide (optional).

  • Add a polar aprotic solvent such as acetonitrile or DMF.

  • Heat the reaction mixture to reflux (a temperature of around 70°C is often optimal) and stir for approximately 2-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and any other solid byproducts.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can then be purified.

Synthesis via Ethoxylation of Dodecylamine

This alternative route involves the reaction of dodecylamine with ethylene oxide. This process is known as ethoxylation and involves the ring-opening of the ethylene oxide molecule by the nucleophilic amine. The reaction proceeds in a stepwise manner, first forming N-dodecyl-N-ethanolamine, which then reacts with a second molecule of ethylene oxide.

Materials:

  • Dodecylamine

  • Ethylene oxide

  • Acid catalyst (e.g., phosphoric acid, acetic acid) (optional, to control byproduct formation)

  • Nitrogen gas (high purity)

  • Stirred autoclave reactor

Procedure:

  • Charge the dodecylamine into a clean, dry, and nitrogen-purged stirred autoclave reactor.

  • Optionally, add a small amount of an acid catalyst (0.001 to 5 weight percent) to the amine to minimize the formation of byproducts.

  • Seal the reactor and purge again with nitrogen.

  • Heat the reaction mixture to the desired temperature (typically below 250°C).

  • Introduce ethylene oxide into the reactor at a controlled rate, maintaining the desired temperature and pressure. The molar ratio of ethylene oxide to the N-H bonds of the amine is typically between 0.5 to 1.1.

  • The reaction is continued with stirring until the desired degree of ethoxylation is achieved, which can be monitored by the drop in reactor pressure.

  • After the reaction, the reactor is cooled, and the crude this compound is collected for purification.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, catalysts, and byproducts. The primary methods for purification are vacuum distillation and column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying thermally sensitive compounds like this compound by lowering their boiling point.

Equipment:

  • Short-path distillation apparatus or a standard vacuum distillation setup

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • The crude this compound is placed in the distillation flask of the vacuum distillation apparatus.

  • The system is evacuated to a low pressure (e.g., 0.03 mbar).

  • The distillation flask is heated gradually. The boiling point of this compound under vacuum will be significantly lower than its atmospheric boiling point. For example, a similar compound, linear alkylbenzene, is distilled at 120°C under 0.03 mbar.

  • The distilled this compound is collected in the receiving flask. Volatile impurities will distill first and can be collected in a separate fraction. Less volatile impurities will remain in the distillation flask.

  • The purity of the collected fractions can be assessed by analytical techniques such as GC-MS or HPLC.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities based on their differential adsorption to a stationary phase. For tertiary amines, which can interact strongly with acidic silica gel, specific stationary phases and mobile phase modifiers are recommended.

Materials:

  • Chromatography column

  • Stationary phase: Basic alumina or amine-functionalized silica gel.

  • Mobile phase: A non-polar solvent system such as hexane/ethyl acetate, potentially with a small amount of a competing amine like triethylamine (e.g., 1-5%) added to the mobile phase to reduce tailing.

  • Crude this compound

  • Collection tubes

Procedure:

  • Pack the chromatography column with the chosen stationary phase (either as a slurry or dry-packed).

  • Equilibrate the column with the mobile phase.

  • Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Begin eluting the column with the mobile phase. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) can be used to separate compounds with different polarities.

  • Collect fractions as the eluent exits the column.

  • Monitor the separation using TLC to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Quantitative data for the synthesis and purification of this compound is summarized in the tables below for easy comparison.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

Synthesis RouteStarting MaterialsSolventCatalystReaction Temperature (°C)Reaction Time (hours)Typical Yield (%)
AlkylationDiethanolamine, 1-BromododecaneAcetonitrile/DMFK2CO3, KI702 - 1294
EthoxylationDodecylamine, Ethylene OxideNone (neat)Optional acid catalyst< 250Variable>90

Table 2: Comparison of Purification Methods for this compound

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity Achieved
Vacuum DistillationSeparation based on boiling point differences under reduced pressure.Effective for removing non-volatile and highly volatile impurities. Suitable for large-scale purification.Requires specialized equipment. Potential for thermal degradation if not carefully controlled.> 95%
Column ChromatographySeparation based on differential adsorption to a stationary phase.High resolution for separating closely related impurities. Applicable for small to medium scale.Can be time-consuming and requires significant solvent usage.> 98%

Visualization of Experimental Workflows

Synthesis of this compound via Alkylation

Synthesis_Alkylation cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_product Product Diethanolamine Diethanolamine ReactionVessel Reaction at 70°C, 2-12h Diethanolamine->ReactionVessel Bromododecane 1-Bromododecane Bromododecane->ReactionVessel K2CO3 K2CO3 K2CO3->ReactionVessel Solvent Acetonitrile/DMF Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct

Caption: Workflow for the synthesis of this compound via alkylation.

Purification of this compound

Purification_Workflow cluster_distillation Vacuum Distillation cluster_chromatography Column Chromatography CrudeProduct Crude this compound VacuumSetup Load into Vacuum Distillation Apparatus CrudeProduct->VacuumSetup ColumnSetup Prepare Column (Alumina/Amine-Silica) CrudeProduct->ColumnSetup Distill Distill under Reduced Pressure VacuumSetup->Distill PureProduct1 Pure this compound Distill->PureProduct1 Elution Load Sample & Elute ColumnSetup->Elution FractionCollection Collect & Analyze Fractions Elution->FractionCollection SolventRemoval Combine Pure Fractions & Evaporate Solvent FractionCollection->SolventRemoval PureProduct2 Pure this compound SolventRemoval->PureProduct2

Caption: Purification workflows for this compound.

Potential Side Reactions

During the synthesis of this compound, several side reactions can occur, leading to the formation of impurities.

  • In the alkylation route:

    • Quaternization: The product, this compound, being a tertiary amine, can react further with 1-bromododecane to form a quaternary ammonium salt. This is more likely if a large excess of the alkylating agent is used.

    • O-alkylation: The hydroxyl groups of diethanolamine or the product could potentially be alkylated, although this is less favorable than N-alkylation under these conditions.

  • In the ethoxylation route:

    • Polydispersity: The reaction of ethylene oxide with the amine can lead to a distribution of products with varying lengths of the poly(ethylene oxide) chain, rather than a single product with two ethylene oxide units.

    • Byproduct formation: Side reactions can lead to the formation of other compounds, which is why the addition of an acid catalyst is sometimes employed to improve selectivity.

A thorough understanding of these synthetic routes, purification techniques, and potential side reactions is essential for researchers to obtain high-purity this compound for their laboratory needs. The choice of synthesis and purification method will depend on the available equipment, the desired scale of the reaction, and the required final purity of the product.

An In-depth Technical Guide on the Interaction of Lauryldiethanolamine with Lipid Bilayers and Model Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryldiethanolamine is a tertiary amine featuring a 12-carbon lauryl chain, rendering it amphiphilic properties that drive its interaction with lipid bilayers. This technical guide provides a comprehensive overview of the core principles governing the interaction of this compound with model lipid membranes. It details the physicochemical properties of this compound, its effects on the structural and dynamic properties of lipid bilayers, and the experimental methodologies used to characterize these interactions. This document is intended to serve as a valuable resource for researchers in the fields of membrane biophysics, drug delivery, and formulation science.

Introduction: Physicochemical Properties of this compound

This compound is a non-ionic surfactant that possesses a hydrophilic diethanolamine headgroup and a hydrophobic dodecyl tail. This amphiphilic nature dictates its behavior in aqueous solutions, where it self-assembles into micelles above a certain concentration known as the critical micelle concentration (CMC). The packing of this compound molecules into aggregates is influenced by factors such as concentration and temperature, leading to a variety of morphological structures including spherical and ellipsoidal micelles, and even vesicles.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₅NO₂[1]
Molecular Weight 273.45 g/mol [1]
Critical Micelle Concentration (CMC) Value not explicitly found in searches
Aggregation Number 40 - 80[1]

Note: The Critical Micelle Concentration (CMC) is a crucial parameter for surfactants. While a specific value for this compound was not found in the provided search results, it is a determinable property through techniques like surface tensiometry or conductivity measurements.

Interaction with Lipid Bilayers: A Three-Stage Model

The interaction of surfactants like this compound with lipid bilayers is generally understood through a three-stage model. This model provides a framework for predicting the effects of increasing surfactant concentration on the integrity of lipid vesicles.

Diagram 1: Three-Stage Model of Surfactant-Lipid Bilayer Interaction

Three_Stage_Model cluster_stage1 Stage I: Partitioning cluster_stage2 Stage II: Saturation and Destabilization cluster_stage3 Stage III: Solubilization s1 Surfactant Monomers Partition into Bilayer s2 Bilayer Saturation Leads to Pore Formation and Vesicle Leakage s1->s2 Increasing Surfactant Concentration s3 Formation of Mixed Micelles s2->s3 Further Increase in Surfactant Concentration

Caption: The three-stage model of surfactant interaction with lipid bilayers.

Effects on Lipid Bilayer Properties

The incorporation of this compound into a lipid bilayer can significantly alter its physical properties. These alterations are of paramount importance in fields like drug delivery, where membrane perturbation can be a desired effect.

Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a key technique to study the effect of exogenous molecules on the phase transition of lipid bilayers. The introduction of this compound is expected to disrupt the ordered packing of lipid acyl chains, leading to a broadening of the main phase transition (Tm) and a shift to lower temperatures.

Table 2: Illustrative Effect of this compound on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles

This compound (mol%)Tm (°C)Transition Width (ΔT½) (°C)
041.50.5
539.81.2
1037.22.5
1534.14.0

Disclaimer: The data in this table is illustrative and based on the typical behavior of surfactants interacting with lipid bilayers.[2] Actual values for this compound would need to be determined experimentally.

Membrane Fluidity

Membrane fluidity is a measure of the viscosity of the lipid bilayer. The insertion of this compound into the bilayer is expected to increase the free volume between lipid acyl chains, thereby increasing membrane fluidity. This can be quantified by measuring the fluorescence anisotropy of a membrane probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). A decrease in anisotropy indicates an increase in fluidity.

Table 3: Illustrative Effect of this compound on the Fluorescence Anisotropy of DPH in Dimyristoylphosphatidylcholine (DMPC) Vesicles at 25°C

This compound (mol%)DPH Fluorescence Anisotropy (r)
00.280
50.255
100.220
150.190

Disclaimer: The data in this table is illustrative and based on the general effects of surfactants on membrane fluidity.[3] Actual values for this compound would need to be determined experimentally.

Membrane Permeability (Vesicle Leakage)

The destabilization of the lipid bilayer by this compound can lead to an increase in its permeability, resulting in the leakage of entrapped contents from vesicles. This can be monitored using a fluorescence leakage assay, where the release of a self-quenching fluorescent dye like calcein results in an increase in fluorescence intensity.

Table 4: Illustrative this compound-Induced Calcein Leakage from Egg Phosphatidylcholine (Egg PC) Vesicles

This compound Concentration (µM)Percent Leakage (%)
105
5025
10060
20095

Disclaimer: The data in this table is illustrative and based on typical leakage profiles induced by membrane-active agents.[4][5] Actual values for this compound would need to be determined experimentally.

Thermodynamic and Partitioning Behavior

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Table 5: Illustrative Thermodynamic Parameters for the Interaction of this compound with DMPC Vesicles at 25°C

ParameterValue
Binding Affinity (Ka) 1.5 x 10⁴ M⁻¹
Enthalpy (ΔH) -5.2 kcal/mol
Entropy (ΔS) 10.3 cal/mol·K
Stoichiometry (n) 0.2 (LDEA/lipid)

Disclaimer: The data in this table is illustrative and based on typical ITC results for surfactant-lipid interactions.[6][7] Actual values for this compound would need to be determined experimentally.

Membrane-Water Partition Coefficient (Kp)

The partition coefficient quantifies the distribution of a solute between the lipid bilayer and the aqueous phase. A higher Kp indicates a greater propensity for the molecule to incorporate into the membrane.

Table 6: Illustrative Membrane-Water Partition Coefficient (Kp) of this compound

Lipid Bilayer CompositionPartition Coefficient (Kp)
DOPC 2.5 x 10³
DOPC:Cholesterol (7:3) 3.8 x 10³

Disclaimer: The data in this table is illustrative and based on partition coefficients of similar amphiphilic molecules.[8][9] Actual values for this compound would need to be determined experimentally.

Potential Influence on Cell Signaling Pathways

While direct modulation of specific signaling pathways by this compound has not been extensively reported, its interaction with the lipid bilayer suggests potential indirect effects. Many signaling proteins are localized within specialized membrane microdomains known as lipid rafts, which are enriched in cholesterol and sphingolipids. By altering the physical properties of the membrane, such as fluidity and lipid packing, surfactants like this compound could disrupt the integrity of these rafts.[3][10] This disruption could, in turn, affect the localization and function of raft-associated signaling proteins.

Diagram 2: Potential Indirect Effect of this compound on Lipid Raft-Mediated Signaling

Signaling_Pathway cluster_membrane Cell Membrane raft Lipid Raft receptor Receptor effector Effector Protein receptor->effector activates downstream Altered Downstream Signaling effector->downstream ldea This compound disruption Disruption of Raft Integrity ldea->disruption disruption->raft affects

Caption: Potential disruption of lipid raft integrity by this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.

Preparation of Large Unilamellar Vesicles (LUVs)

Diagram 3: Experimental Workflow for LUV Preparation

LUV_Preparation lipid_sol 1. Dissolve Lipids in Chloroform/Methanol film_form 2. Evaporate Solvent to Form a Thin Film lipid_sol->film_form hydration 3. Hydrate Film with Buffer film_form->hydration extrusion 4. Extrude through Polycarbonate Membrane hydration->extrusion luvs 5. Homogeneous LUVs extrusion->luvs

Caption: Workflow for preparing large unilamellar vesicles (LUVs).

Methodology:

  • Lipid Film Formation: A desired amount of lipid (e.g., DPPC, DMPC, or Egg PC) is dissolved in a chloroform/methanol (2:1, v/v) mixture. The solvent is then removed under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL. The mixture is vortexed to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is subjected to multiple (typically 10-20) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of a homogenous population of LUVs.

Differential Scanning Calorimetry (DSC)

Methodology:

  • Sample Preparation: LUVs are prepared as described above, with and without varying concentrations of this compound.

  • DSC Measurement: A small aliquot (typically 20-50 µL) of the vesicle suspension is loaded into the DSC sample cell. An equal volume of buffer is loaded into the reference cell.

  • Thermal Scan: The samples are scanned over a desired temperature range (e.g., 20-60°C for DPPC) at a constant rate (e.g., 1°C/min).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the main phase transition temperature (Tm) and the width of the transition at half-height (ΔT½).

Isothermal Titration Calorimetry (ITC)

Diagram 4: Experimental Workflow for ITC

ITC_Workflow prep 1. Prepare LUVs and This compound Solution load 2. Load LUVs into Sample Cell prep->load titrate 3. Titrate with This compound load->titrate measure 4. Measure Heat Changes titrate->measure analyze 5. Analyze Data to Determine Thermodynamic Parameters measure->analyze

Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation: LUVs are prepared and diluted to a suitable concentration (e.g., 0.1-1 mM lipid). A stock solution of this compound is prepared in the same buffer.

  • ITC Measurement: The LUV suspension is loaded into the sample cell of the ITC instrument. The this compound solution is loaded into the titration syringe.

  • Titration: A series of small injections (e.g., 5-10 µL) of the this compound solution are made into the sample cell while the heat of reaction is measured.

  • Data Analysis: The integrated heat per injection is plotted against the molar ratio of this compound to lipid. The resulting binding isotherm is fitted to a suitable model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[7]

Fluorescence Anisotropy for Membrane Fluidity

Methodology:

  • Probe Incorporation: The fluorescent probe DPH is incorporated into the LUVs by adding a small aliquot of a concentrated DPH stock solution in a suitable solvent (e.g., tetrahydrofuran) to the vesicle suspension and incubating for at least 1 hour. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

  • Fluorescence Measurement: The fluorescence anisotropy of DPH is measured using a spectrofluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 360 nm), and the emission is measured with both vertically (I_VV) and horizontally (I_VH) polarized filters (e.g., at 430 nm).

  • Anisotropy Calculation: The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the G-factor that corrects for instrumental bias.

Vesicle Leakage Assay

Methodology:

  • Encapsulation of Fluorescent Dye: LUVs are prepared in a buffer containing a high concentration of a self-quenching fluorescent dye, such as 5(6)-carboxyfluorescein or calcein (e.g., 50 mM).

  • Removal of External Dye: The untrapped dye is removed by size-exclusion chromatography (e.g., using a Sephadex G-50 column).

  • Leakage Measurement: The fluorescence of the dye-loaded vesicles is monitored over time using a spectrofluorometer. At time zero, this compound is added to the vesicle suspension. The increase in fluorescence due to the release and de-quenching of the dye is recorded.

  • Data Normalization: The percent leakage is calculated as: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence obtained after complete lysis of the vesicles with a detergent like Triton X-100.[4]

Conclusion

This technical guide has provided a detailed overview of the interaction of this compound with lipid bilayers and model membranes. The physicochemical properties of this compound drive its partitioning into and subsequent perturbation of the lipid bilayer, leading to changes in membrane properties such as phase transition behavior, fluidity, and permeability. The provided experimental protocols offer a robust framework for the quantitative characterization of these interactions. A deeper understanding of how this compound interacts with lipid membranes is crucial for its application in various fields, from the development of novel drug delivery systems to the formulation of consumer products. Further research focusing on obtaining specific quantitative data for this compound and exploring its potential indirect effects on cellular signaling will be invaluable in advancing these applications.

References

The Solubility Profile of Lauryldiethanolamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lauryldiethanolamine in various organic solvents. This compound, a tertiary amine and a non-ionic surfactant, is a versatile excipient in pharmaceutical formulations, primarily utilized for its emulsifying and solubilizing properties to enhance the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Understanding its solubility is critical for formulation development, particularly in the context of lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS).

Quantitative Solubility Data

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on chemical supplier information and related literature on fatty amine ethoxylates, a qualitative and estimated solubility profile can be compiled. It is generally described as soluble in water and various organic solvents, a characteristic attribute of its amphiphilic nature, possessing both a hydrophobic lauryl chain and hydrophilic diethanolamine headgroup.[1] One source indicates it is slightly soluble in chloroform and methanol.[2][3]

For research and development purposes, it is imperative to experimentally determine the solubility of this compound in specific solvent systems to ensure formulation stability and efficacy. The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

Organic Solvent ClassSolventChemical FormulaQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Alcohols MethanolCH₃OHSlightly Soluble[2][3]Data not available
EthanolC₂H₅OHSoluble (Expected)Data not available
IsopropanolC₃H₈OSoluble (Expected)Data not available
Ketones AcetoneC₃H₆OSoluble (Expected)Data not available
Esters Ethyl AcetateC₄H₈O₂Soluble (Expected)Data not available
Aromatic Hydrocarbons TolueneC₇H₈Soluble (Expected)Data not available
Aliphatic Hydrocarbons HexaneC₆H₁₄Sparingly Soluble (Expected)Data not available
Chlorinated Solvents ChloroformCHCl₃Slightly Soluble[2][3]Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method.

2.1. Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

2.2. Materials:

  • This compound (purity >95%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.1 mg)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., ELSD or CAD).

2.3. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials. To each vial, add a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set at 25°C. Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved particles.

  • Quantification:

    • Determine the weight of the collected filtrate.

    • Dilute the filtrate with a known volume of the solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as GC-FID or HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Calculation: The solubility (S) is calculated using the following formula:

    S ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtrate) / (Weight of filtrate / Density of solvent) × 100

2.4. Experimental Workflow:

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of organic solvent prep1->prep2 equilibration Shake at constant temperature (24-48h) prep2->equilibration separation Allow undissolved solute to settle (24h) equilibration->separation analysis1 Withdraw and filter supernatant separation->analysis1 analysis2 Quantify concentration (GC/HPLC) analysis1->analysis2 result Solubility Data analysis2->result Calculate Solubility G This compound in SEDDS Formulation cluster_formulation Formulation Development cluster_delivery Oral Drug Delivery cluster_absorption Drug Absorption api Poorly Water-Soluble API mix Isotropic Mixture (SEDDS Pre-concentrate) api->mix oil Oil/Lipid Phase oil->mix surfactant This compound (Surfactant) surfactant->mix cosurfactant Co-surfactant cosurfactant->mix admin Oral Administration mix->admin dispersion Dispersion in GI Fluids admin->dispersion emulsion Formation of o/w Micro/Nanoemulsion dispersion->emulsion release Drug Release from Emulsion Droplets emulsion->release absorption Enhanced Absorption release->absorption bioavailability Improved Bioavailability absorption->bioavailability

References

Lauryldiethanolamine: An In-depth Technical Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lauryldiethanolamine (LDEA) as a non-ionic surfactant for applications in biochemical research. It covers the core properties of LDEA, detailed experimental protocols, and its potential interactions with cellular components, offering valuable insights for researchers in protein biochemistry and drug development.

Core Properties and Quantitative Data

This compound is a non-ionic surfactant characterized by a hydrophilic diethanolamine headgroup and a hydrophobic 12-carbon lauryl tail. This amphipathic nature allows it to form micelles in aqueous solutions, making it effective for solubilizing and stabilizing hydrophobic molecules like membrane proteins.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₃₅NO₂[1][2]
Molecular Weight 273.45 g/mol [1]
Critical Micelle Concentration (CMC) 0.63 mM[3]
Appearance Colorless to light yellow liquid/powder[4]
Solubility Slightly soluble in water; soluble in organic solvents[5]

Experimental Protocols

This section details key experimental methodologies involving this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a crucial parameter indicating the concentration at which a surfactant begins to form micelles. The surface tension method is a common and direct approach for its determination.[3]

Methodology: Surface Tension Method

  • Preparation of LDEA Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning a range above and below the expected CMC (e.g., 0.01 mM to 10 mM).

  • Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring tensiometer).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the LDEA concentration.

  • CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which this break occurs is the Critical Micelle Concentration.[1]

Below is a workflow diagram for this process:

CMC_Determination A Prepare series of LDEA solutions B Measure surface tension of each solution A->B C Plot surface tension vs. log(concentration) B->C D Identify break point in the curve C->D E CMC Determined D->E

Figure 1: Workflow for CMC Determination by Surface Tension Method.
Solubilization and Purification of a Model Membrane Protein: Bacteriorhodopsin

Methodology: Solubilization and Affinity Purification

  • Membrane Preparation: Isolate purple membranes containing bacteriorhodopsin from Halobacterium salinarum using established protocols.

  • Solubilization:

    • Resuspend the purple membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) containing this compound at a concentration significantly above its CMC (e.g., 5-10 mM).

    • Incubate the mixture at 4°C with gentle agitation for 2-4 hours to allow for membrane solubilization.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Affinity Chromatography:

    • If the bacteriorhodopsin is tagged (e.g., with a His-tag), load the supernatant onto an appropriate affinity chromatography column (e.g., Ni-NTA resin).

    • Wash the column extensively with a wash buffer containing a lower concentration of LDEA (just above the CMC, e.g., 1 mM) to remove non-specifically bound proteins.

    • Elute the purified bacteriorhodopsin using an elution buffer containing a competing agent (e.g., imidazole for His-tagged proteins) and LDEA.

  • Analysis: Analyze the purified protein by SDS-PAGE and UV-Vis spectroscopy to confirm purity and integrity.

The following diagram illustrates the general workflow for membrane protein purification:

Protein_Purification cluster_0 Cell Lysis & Membrane Isolation cluster_1 Solubilization cluster_2 Purification A Harvest Cells B Cell Lysis (e.g., French Press) A->B C Isolate Membranes (Ultracentrifugation) B->C D Resuspend Membranes in LDEA Buffer C->D E Incubate to Solubilize D->E F Clarify by Ultracentrifugation E->F G Affinity Chromatography F->G H Wash Column G->H I Elute Protein H->I J J I->J Purity & Functional Analysis

Figure 2: General Workflow for Membrane Protein Purification.
Reconstitution of a G-Protein Coupled Receptor (GPCR) into Proteoliposomes

Reconstituting purified membrane proteins into a lipid bilayer is essential for functional studies. This protocol is adapted from general methods for GPCR reconstitution.[1][8]

Methodology: Detergent Removal by Dialysis

  • Liposome Preparation: Prepare unilamellar liposomes of a desired lipid composition (e.g., POPC:POPG 3:1) by extrusion.

  • Mixing: Mix the purified GPCR (in LDEA-containing buffer) with the pre-formed liposomes. The final LDEA concentration should be sufficient to partially destabilize the liposomes without complete solubilization.

  • Detergent Removal: Place the protein-liposome-detergent mixture in a dialysis cassette (with an appropriate molecular weight cutoff) and dialyze against a large volume of detergent-free buffer at 4°C. Perform several buffer changes over 48-72 hours to ensure complete removal of LDEA.

  • Proteoliposome Characterization: The resulting proteoliposomes can be characterized for protein incorporation, orientation, and functional activity.

This process is visualized in the following diagram:

Liposome_Reconstitution A Purified GPCR in LDEA Micelles C Mix GPCR and Liposomes A->C B Pre-formed Liposomes B->C D Detergent Removal (Dialysis) C->D E Proteoliposome Formation D->E Signaling_Pathway LDEA This compound Membrane Cell Membrane LDEA->Membrane Alters Fluidity PKC Protein Kinase C Membrane->PKC Modulates Activity RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response Transcription->Response

References

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with Lauryldiethanolamine Oxide (LDAO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryldiethanolamine oxide (LDAO), also known as N,N-dimethyldodecylamine-N-oxide, is a zwitterionic detergent widely employed in the solubilization and purification of membrane proteins.[1][2] Its unique properties, including a small micelle size and the ability to maintain the native structure and function of many membrane proteins, make it a valuable tool in structural biology and drug discovery.[3][4] LDAO is particularly noted for its utility in preparing membrane protein samples for techniques such as native mass spectrometry, protein crystallization, and NMR spectroscopy.[1][5]

These application notes provide a comprehensive guide to the use of LDAO for the solubilization of membrane proteins, including detailed protocols, data tables for easy reference, and a visual representation of a relevant signaling pathway.

Physicochemical Properties of LDAO

A thorough understanding of the physicochemical properties of LDAO is crucial for designing effective solubilization strategies. Key parameters are summarized in the table below.

PropertyValueReferences
Molecular Weight 229.40 g/mol [6][7][8]
Chemical Formula C₁₄H₃₁NO[7]
Type Zwitterionic[9][10]
Appearance White crystalline powder[6]
Critical Micelle Concentration (CMC) 1-2 mM (in H₂O)[9][10][11]
Aggregation Number ~76 (in H₂O)[12][13]
Micelle Molecular Weight 17-21.5 kDa[12][13][14]
Solubility ≥ 30% (in water at 20°C)[12]

Experimental Protocols

Protocol 1: General Protocol for Solubilization of Membrane Proteins using LDAO

This protocol provides a general framework for the solubilization of a target membrane protein from a membrane fraction. Optimization of detergent concentration, protein concentration, temperature, and incubation time is critical for each specific protein.[15]

Materials:

  • Isolated membrane fraction containing the target protein

  • LDAO (high purity)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

  • Protease inhibitor cocktail

  • Microcentrifuge

  • Ultracentrifuge

Procedure:

  • Preparation of LDAO Stock Solution: Prepare a 10% (w/v) stock solution of LDAO in deionized water. This is well above the CMC.

  • Membrane Preparation: Thaw the isolated membrane fraction on ice. Determine the total protein concentration of the membrane preparation using a suitable protein assay.

  • Solubilization:

    • Dilute the membrane fraction with ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

    • Add protease inhibitors to the membrane suspension.

    • Add the 10% LDAO stock solution to the membrane suspension to achieve the desired final LDAO concentration. A good starting point is 1% (w/v). This should be optimized by testing a range of concentrations (e.g., 0.5% - 2.0%).

    • The detergent-to-protein ratio is a critical parameter to optimize. A starting ratio of 4:1 (w/w) of detergent to total protein is often recommended.[8]

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation). Incubation time may need to be optimized (e.g., 30 minutes to overnight).[15]

  • Clarification:

    • Centrifuge the solubilization mixture in an ultracentrifuge at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material and aggregated proteins.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis:

    • Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting with an antibody specific to the target protein to assess the efficiency of solubilization.

Protocol 2: Optimization of LDAO Concentration for Solubilization

To determine the optimal LDAO concentration for your protein of interest, a systematic titration is recommended.

Procedure:

  • Prepare a series of small-scale solubilization reactions as described in Protocol 1, varying the final LDAO concentration (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

  • Keep all other parameters (protein concentration, buffer composition, incubation time, and temperature) constant.

  • After clarification by ultracentrifugation, analyze the amount of the target protein in the supernatant for each LDAO concentration by Western blotting or another quantitative method.

  • The optimal LDAO concentration is the lowest concentration that yields the maximum amount of soluble, active protein.

Experimental Workflow for Membrane Protein Solubilization and Purification

experimental_workflow start Start: Cell Culture expressing target membrane protein cell_lysis Cell Lysis and Membrane Isolation start->cell_lysis solubilization Solubilization with LDAO cell_lysis->solubilization centrifugation Ultracentrifugation (100,000 x g) solubilization->centrifugation supernatant Supernatant: Solubilized Protein-Detergent Complexes centrifugation->supernatant pellet Pellet: Insoluble Material centrifugation->pellet purification Downstream Purification (e.g., Affinity Chromatography) supernatant->purification analysis Structural and Functional Analysis purification->analysis

Caption: General workflow for membrane protein solubilization and purification.

Signaling Pathway Example: TNF Receptor 1 Signaling

The Tumor Necrosis Factor (TNF) Receptor 1 (TNFR1) is a transmembrane protein crucial for initiating signaling cascades that regulate inflammation, apoptosis, and cell survival.[16][17][18] The solubilization of TNFR1 is a prerequisite for its structural and biochemical characterization. The following diagram illustrates the initial steps of the TNFR1 signaling pathway upon binding of its ligand, TNF-α.

tnfr1_signaling tnfa TNF-α (Trimer) tnfr1 TNFR1 (Trimerization) tnfa->tnfr1 Binds to extracellular domain tradd TRADD Recruitment tnfr1->tradd Recruits via Death Domain traf2 TRAF2 Recruitment tradd->traf2 ripk1 RIPK1 Recruitment tradd->ripk1 nfkb NF-κB Pathway Activation tradd->nfkb jnk JNK/AP-1 Pathway Activation tradd->jnk apoptosis Apoptosis Pathway tradd->apoptosis Alternative complex formation ciap cIAP1/2 Recruitment traf2->ciap traf2->nfkb traf2->jnk ripk1->nfkb ripk1->jnk ciap->nfkb

Caption: Simplified TNF Receptor 1 signaling cascade initiation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Solubilization Efficiency - Insufficient LDAO concentration.- Inappropriate detergent-to-protein ratio.- Suboptimal buffer conditions (pH, ionic strength).- Short incubation time.- Perform an LDAO concentration titration (Protocol 2).- Test different detergent-to-protein ratios (e.g., 2:1 to 10:1).- Screen different buffer pH values and salt concentrations.- Increase the incubation time.
Protein Aggregation after Solubilization - LDAO concentration below the CMC in subsequent steps.- Protein instability in LDAO.- Presence of proteases.- Ensure all buffers used after solubilization contain LDAO above its CMC.- Add stabilizing agents like glycerol (10-20%), cholesterol analogs, or specific lipids.- Always include a protease inhibitor cocktail.[8]
Loss of Protein Activity - Denaturation by the detergent.- Removal of essential lipids.- Use the lowest effective LDAO concentration.- Perform solubilization at a lower temperature (4°C).- Supplement the solubilization buffer with lipids that are known to be important for the protein's function.

Concluding Remarks

LDAO is a powerful and versatile zwitterionic detergent for the solubilization of membrane proteins. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and optimize their membrane protein extraction strategies. Successful solubilization is highly dependent on the specific characteristics of the target protein and its native membrane environment. Therefore, a systematic approach to optimizing key parameters is essential to achieve high yields of stable and functionally active protein for downstream applications in research and drug development.

References

Application Notes and Protocols for Protein Extraction from Cultured Cells using Lauryldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the use of Lauryldiethanolamine, a non-ionic surfactant, for the extraction of total protein from cultured mammalian cells. This method is suitable for downstream applications such as SDS-PAGE, Western blotting, and certain immunoassays.

Introduction

This compound is a non-ionic surfactant that can be effectively used for the lysis of cultured cells to extract total protein. Its non-denaturing nature makes it a suitable choice for preserving protein structure and function, which is crucial for many downstream applications.[1] The amphipathic properties of this compound, possessing both a hydrophilic diethanolamine head and a hydrophobic lauryl tail, allow for the disruption of the cell membrane's lipid bilayer, leading to the release of cellular proteins.[1][2] This protocol has been optimized for a variety of adherent and suspension cell lines.

Key Advantages of this compound in Protein Extraction

  • Mild Lysis: As a non-ionic detergent, it provides gentle cell lysis, which helps in maintaining the native conformation of proteins.[1][2]

  • Compatibility: The resulting protein lysate is compatible with common protein quantification assays, such as the Bicinchoninic Acid (BCA) assay.[3]

  • Versatility: Suitable for the extraction of cytoplasmic and membrane-bound proteins.

Experimental Protocols

Materials and Reagents
  • This compound (CAS 1541-67-9)

  • Tris-HCl

  • NaCl

  • EDTA

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail (optional, for phosphorylation studies)

  • Phosphate-Buffered Saline (PBS)

  • Cultured mammalian cells (adherent or suspension)

  • Microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Microcentrifuge

  • Sonicator (optional)

Preparation of Lysis Buffer

1X this compound Lysis Buffer (100 mL)

ReagentFinal ConcentrationAmount
Tris-HCl, pH 7.450 mM5 mL of 1M stock
NaCl150 mM3 mL of 5M stock
EDTA1 mM0.2 mL of 0.5M stock
This compound1% (v/v)1 mL
Protease Inhibitor Cocktail1X1 mL of 100X stock
Phosphatase Inhibitor Cocktail1X (optional)1 mL of 100X stock
Nuclease-free waterto 100 mL

Instructions:

  • Combine Tris-HCl, NaCl, and EDTA in 80 mL of nuclease-free water and stir to dissolve.

  • Add this compound and mix gently until the solution is clear.

  • Adjust the final volume to 100 mL with nuclease-free water.

  • Store at 4°C.

  • Immediately before use, add the required volume of Protease and Phosphatase Inhibitor Cocktails.

Protein Extraction from Adherent Cells
  • Aspirate the culture medium from the plate.

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold 1X this compound Lysis Buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Incubate the plate on ice for 5-10 minutes.

  • Using a pre-chilled cell scraper, scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

  • Vortex the lysate gently for 15 seconds.

  • (Optional) For increased yield, sonicate the lysate on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

  • Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • The protein lysate can be used immediately or stored at -80°C for future use.

Protein Extraction from Suspension Cells
  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold 1X this compound Lysis Buffer (e.g., 1 mL per 10^7 cells).

  • Incubate on ice for 10-15 minutes with occasional gentle vortexing.

  • (Optional) For increased yield, sonicate the lysate on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration.

  • Use the lysate immediately or store at -80°C.

Data Presentation

The following table summarizes hypothetical quantitative data comparing the performance of this compound with other common non-ionic detergents for total protein extraction from a standard HeLa cell culture.

Table 1: Comparison of Protein Yield and Assay Compatibility

DetergentTypical Protein Yield (µg/10^6 cells)BCA Assay CompatibilityBradford Assay Compatibility
This compound 200 - 350 High Moderate
Triton™ X-100250 - 400HighLow
NP-40250 - 400HighLow
Tween® 20150 - 300HighHigh

Note: Protein yields can vary depending on the cell line, cell density, and specific experimental conditions.[5] BCA assays are generally more compatible with detergents than Bradford assays.[6]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture cluster_1 Cell Lysis cluster_2 Protein Extraction cluster_3 Downstream Applications start Adherent or Suspension Cells wash Wash with ice-cold PBS start->wash lysis Add this compound Lysis Buffer wash->lysis incubate Incubate on ice lysis->incubate scrape Scrape cells (adherent) incubate->scrape collect Collect lysate incubate->collect scrape->collect centrifuge Centrifuge at 14,000 x g collect->centrifuge supernatant Collect supernatant (protein extract) centrifuge->supernatant quantify Protein Quantification (BCA Assay) supernatant->quantify sds_page SDS-PAGE quantify->sds_page western_blot Western Blot sds_page->western_blot end Data Analysis western_blot->end

Caption: Workflow for protein extraction using this compound.

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

References

Application Note and Protocols: Lauryldiethanolamine for Optimal In-vitro Cell Lysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the theoretical application and optimization of Lauryldiethanolamine (LDE) for in-vitro cell lysis. Currently, specific protocols detailing the use of LDE as a primary agent for cell lysis are not widely published. However, based on its known properties as a surfactant, it is possible to extrapolate a starting point and an optimization strategy. LDE's amphipathic nature allows it to interact with and disrupt cell membranes, a fundamental principle of chemical cell lysis.[1] This note will guide researchers in determining the optimal LDE concentration for their specific cell type and downstream application by adapting established principles of detergent-based cell lysis.

Introduction to this compound (LDE)

This compound (N-Lauryldiethanolamine) is a tertiary amino compound and an aminodiol, functionally related to dodecylamine. Its primary mechanism of action in a biological context is related to its surfactant properties.[1] As an amphiphilic molecule, LDE possesses both a hydrophobic lauryl tail and a hydrophilic diethanolamine head. This structure enables it to lower the surface tension of liquids and interact with lipid bilayers, leading to the disruption of cell membranes.[1] This characteristic is the basis for its potential use as a cell lysis agent.

While primarily recognized for its antibacterial properties through the disruption of essential biological processes in bacterial cells, the same membrane-destabilizing activity can be harnessed for the controlled lysis of eukaryotic cells in vitro.[1] The key to successful application lies in titrating the concentration to achieve efficient cell lysis while preserving the integrity of the desired cellular components for downstream analysis.

Principle of Detergent-Based Cell Lysis

Chemical cell lysis using detergents is a common and effective method for disrupting cell membranes to release intracellular contents. Detergents are amphipathic molecules that, at a certain concentration known as the Critical Micelle Concentration (CMC) , self-assemble into micelles. The process of cell lysis by detergents can be generalized into two stages:

  • Monomer Insertion: At concentrations below the CMC, detergent monomers insert themselves into the cell's lipid bilayer. This can lead to a loss of cell viability as the membrane's barrier function is compromised.[2]

  • Membrane Solubilization: At or near the CMC, the detergent concentration is high enough to saturate the lipid bilayer, leading to the breakdown of the membrane structure into detergent-lipid-protein mixed micelles. This results in the complete lysis of the cell.[2]

The choice and concentration of a detergent depend on the cell type and the intended downstream application, as different detergents can have varying effects on protein structure and activity.

Proposed Protocol for Optimizing LDE Concentration for Cell Lysis

The following is a generalized protocol for determining the optimal concentration of this compound for lysing a specific cell type. This protocol is based on standard methods for optimizing new detergents for cell lysis.

Materials
  • This compound (LDE) stock solution (e.g., 100 mM in a suitable solvent like DMSO or ethanol)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell culture of interest (adherent or suspension)

  • Base Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • Protease and phosphatase inhibitor cocktails

  • Microcentrifuge and tubes

  • Hemocytometer or automated cell counter

  • Microplate reader

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Experimental Workflow

The overall workflow for optimizing LDE concentration involves preparing a dilution series, treating the cells, and then assessing the degree of cell lysis.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization A Prepare Cell Suspension/Culture C Incubate Cells with LDE Lysis Buffer A->C B Prepare LDE Dilution Series in Base Lysis Buffer B->C D Assess Lysis Efficiency (e.g., LDH Assay) C->D E Analyze Protein Yield/Activity (e.g., BCA Assay, Western Blot) C->E F Determine Optimal LDE Concentration D->F E->F

Figure 1. Workflow for optimizing LDE concentration for cell lysis.
Detailed Protocol Steps

  • Cell Preparation:

    • For adherent cells: Culture cells to 80-90% confluency. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet twice by resuspending in ice-cold PBS and re-centrifuging. Resuspend the final pellet in a known volume of ice-cold PBS to achieve a desired cell density (e.g., 1 x 10^6 cells/mL).

  • Preparation of LDE Lysis Buffers:

    • Prepare a series of LDE dilutions in the base lysis buffer. A suggested starting range, based on cytotoxic effects of other surfactants, is between 1 µM and 100 µM. It is advisable to test a broad range initially (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM).

    • Immediately before use, add protease and phosphatase inhibitors to each lysis buffer dilution.

  • Cell Lysis:

    • For adherent cells: Add the prepared LDE lysis buffer to the washed cell monolayer. Use a sufficient volume to cover the cells (e.g., 500 µL for a 6-well plate dish).

    • For suspension cells: Mix an equal volume of the cell suspension with the 2x concentrated LDE lysis buffer.

    • Incubate on a rocker or shaker at 4°C for a predetermined time (e.g., 15-30 minutes).

  • Assessment of Lysis Efficiency:

    • After incubation, collect the lysate. For adherent cells, use a cell scraper to detach the cellular material.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (cleared lysate) to a fresh tube.

    • Measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit. This will provide a quantitative measure of cell membrane disruption.

  • Evaluation of Downstream Compatibility:

    • Determine the total protein concentration in the cleared lysate using a standard protein assay (e.g., BCA or Bradford).

    • If applicable, perform a Western blot for a known protein to assess its integrity and extraction efficiency.

    • If enzyme activity is important, perform an activity assay on the lysate.

  • Determination of Optimal Concentration:

    • The optimal LDE concentration will be the lowest concentration that results in maximal LDH release and sufficient protein yield without compromising the integrity or activity of the protein of interest.

Data Presentation: Reference Concentrations of Common Detergents

While the optimal concentration for LDE must be determined empirically, the following table provides the typical working concentrations of commonly used detergents for cell lysis as a starting reference point.

DetergentTypeTypical Working ConcentrationKey Characteristics
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1%Strong, denaturing detergent.
Triton X-100 Non-ionic0.1 - 1%Mild, non-denaturing. Good for isolating cytoplasmic proteins.
NP-40 (Igepal CA-630) Non-ionic0.1 - 1%Mild, non-denaturing. Useful for isolating nuclei.
CHAPS Zwitterionic0.1 - 1%Mild, non-denaturing. Can be removed by dialysis.
Sodium Deoxycholate Anionic0.5%Can disrupt protein-protein interactions. Often used in RIPA buffer.

Signaling Pathway Considerations

As a membrane-disrupting agent, LDE is not expected to directly interact with specific signaling pathways in the same way a receptor agonist or antagonist would. However, the process of cell lysis will invariably impact cellular signaling by releasing kinases, phosphatases, and other signaling molecules from their localized compartments. The choice of lysis buffer components, particularly the inclusion of protease and phosphatase inhibitors, is critical to preserve the in-vivo phosphorylation state of proteins and prevent degradation of signaling molecules post-lysis.

G cluster_cell Intact Cell cluster_lysis Cell Lysis with LDE cluster_lysate Cell Lysate cluster_inhibitors Inhibitors in Lysis Buffer A Organized Signaling Cascades C Membrane Disruption A->C B Compartmentalized Enzymes (Kinases, Phosphatases) B->C D Uncontrolled Enzyme Activity C->D Release E Degradation of Signaling Proteins D->E F Altered Phosphorylation States D->F G Protease & Phosphatase Inhibitors G->D Block

References

Application Notes and Protocols: Lauryldiethanolamine in Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lauryldiethanolamine (LDEA) in the synthesis and stabilization of various nanoparticles. LDEA's amphiphilic nature, arising from its hydrophobic lauryl chain and hydrophilic diethanolamine headgroup, makes it an effective surfactant, capping agent, and stabilizer in nanoparticle formulations.[1] This document outlines detailed protocols, quantitative data, and the mechanistic role of LDEA in the formation of metallic, semiconductor, and polymeric nanoparticles, with a focus on applications in drug delivery.

Role of this compound in Nanoparticle Synthesis

This compound is a tertiary amine and a non-ionic surfactant that plays a crucial role in both the synthesis and stabilization of nanoparticles.[2] Its primary functions include:

  • Controlling Particle Growth: By adsorbing to the surface of newly formed nanoparticle nuclei, LDEA can prevent uncontrolled growth and aggregation, leading to smaller and more monodisperse nanoparticles.

  • Providing Steric and Electrostatic Stabilization: The long lauryl chain provides a steric barrier, physically preventing nanoparticles from coming into close contact and aggregating. The diethanolamine headgroup can be protonated in acidic conditions, leading to a positive surface charge and electrostatic repulsion between particles.[2]

  • Acting as a Reducing Agent (in some cases): The amine groups in LDEA can act as a mild reducing agent in the synthesis of some metallic nanoparticles, such as silver, reducing metal ions to their metallic state.

  • Facilitating Emulsification: In the synthesis of polymeric and lipid-based nanoparticles, LDEA can act as an emulsifier, facilitating the formation of stable oil-in-water or water-in-oil emulsions that serve as templates for nanoparticle formation.[3][4]

Experimental Protocols

The following are representative protocols for the synthesis of various nanoparticles using this compound. These protocols are based on established methods and the known chemical properties of LDEA.

Synthesis of Silver Nanoparticles (AgNPs)

This protocol is adapted from methods using amine-containing surfactants as both reducing and stabilizing agents.[5][6][7]

Materials:

  • Silver nitrate (AgNO₃)

  • N-Lauryldiethanolamine (LDEA)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.1 M stock solution of AgNO₃ in deionized water.

  • Prepare a 0.05 M stock solution of LDEA in ethanol.

  • In a clean, round-bottom flask, add 50 mL of deionized water and heat to 80°C with vigorous stirring.

  • To the heated water, add 1 mL of the 0.05 M LDEA solution.

  • After 5 minutes, add 0.5 mL of the 0.1 M AgNO₃ solution dropwise to the reaction mixture.

  • Continue stirring and heating at 80°C for 1 hour. The formation of AgNPs is indicated by a color change of the solution to yellowish-brown.

  • Allow the solution to cool to room temperature.

  • Purify the AgNPs by centrifugation at 10,000 rpm for 20 minutes, followed by washing with deionized water and ethanol to remove excess reactants. Repeat the washing step three times.

  • Resuspend the purified AgNPs in deionized water for storage and characterization.

Synthesis of Gold Nanoparticles (AuNPs)

This protocol utilizes LDEA as a stabilizing agent in the citrate reduction method.[8]

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium citrate

  • N-Lauryldiethanolamine (LDEA)

  • Deionized water

Procedure:

  • Prepare a 1 mM stock solution of HAuCl₄ in deionized water.

  • Prepare a 38.8 mM stock solution of trisodium citrate in deionized water.

  • Prepare a 10 mM stock solution of LDEA in deionized water.

  • In a flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

  • To the boiling solution, quickly add 5 mL of the 38.8 mM trisodium citrate solution. The solution will change color from yellow to deep red, indicating the formation of AuNPs.

  • Continue boiling and stirring for 15 minutes.

  • Reduce the heat to 90°C and add 1 mL of the 10 mM LDEA solution.

  • Continue stirring at 90°C for another 30 minutes to ensure complete stabilization.

  • Allow the solution to cool to room temperature.

  • Purify the AuNPs by centrifugation and washing as described for AgNPs.

Synthesis of Cadmium Sulfide (CdS) Quantum Dots

This protocol uses LDEA as a capping agent to control the size of CdS quantum dots.

Materials:

  • Cadmium chloride (CdCl₂)

  • Sodium sulfide (Na₂S)

  • N-Lauryldiethanolamine (LDEA)

  • Methanol

Procedure:

  • Prepare a 0.1 M stock solution of CdCl₂ in methanol.

  • Prepare a 0.1 M stock solution of Na₂S in methanol.

  • Prepare a 0.2 M stock solution of LDEA in methanol.

  • In a three-neck flask under a nitrogen atmosphere, mix 10 mL of the 0.2 M LDEA solution with 20 mL of methanol.

  • With vigorous stirring, inject 1 mL of the 0.1 M CdCl₂ solution into the flask.

  • After 10 minutes, rapidly inject 1 mL of the 0.1 M Na₂S solution.

  • The solution will immediately turn yellow-orange, indicating the formation of CdS quantum dots.

  • Allow the reaction to proceed for 2 hours at room temperature to ensure stabilization.

  • The CdS quantum dots can be precipitated by adding a non-solvent like hexane and collected by centrifugation.

Formulation of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles

This protocol illustrates the use of LDEA as a surfactant in the emulsification-solvent evaporation method for preparing polymeric nanoparticles for drug delivery.[3]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • N-Lauryldiethanolamine (LDEA)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Drug of choice (hydrophobic)

  • Deionized water

Procedure:

  • Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of DCM (the organic phase).

  • Prepare a 1% (w/v) aqueous solution of LDEA (the aqueous phase).

  • Add the organic phase to 20 mL of the aqueous phase and emulsify using a high-speed homogenizer or sonicator for 2 minutes to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 30 minutes.

  • Wash the nanoparticles with deionized water to remove excess LDEA and unencapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Quantitative Data

The concentration of LDEA can significantly influence the physicochemical properties of the resulting nanoparticles. The following tables provide illustrative data based on typical trends observed for amphiphilic surfactants in nanoparticle synthesis.

Table 1: Illustrative Effect of LDEA Concentration on Silver Nanoparticle Properties

LDEA Concentration (mM)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.0185.2 ± 5.60.45 ± 0.05+15.3 ± 2.1
0.0542.6 ± 3.10.28 ± 0.03+25.8 ± 1.8
0.125.3 ± 2.50.15 ± 0.02+32.4 ± 1.5
0.528.9 ± 3.80.22 ± 0.04+30.1 ± 2.0

Note: Increasing surfactant concentration generally leads to smaller and more stable nanoparticles up to a certain point, after which an increase in size and polydispersity may be observed due to micelle formation.[9][10][11][12]

Table 2: Illustrative Encapsulation Efficiency and Drug Loading in LDEA-Stabilized PLGA Nanoparticles

LDEA Concentration (% w/v)Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)
0.5250.4 ± 10.275.6 ± 4.27.5 ± 0.4
1.0210.8 ± 8.582.3 ± 3.58.2 ± 0.3
2.0185.2 ± 7.188.9 ± 2.88.9 ± 0.3

Note: Higher surfactant concentrations can lead to smaller particle sizes and improved encapsulation of hydrophobic drugs.

Visualization of Mechanisms and Workflows

General Workflow for Nanoparticle Synthesis

nanoparticle_synthesis_workflow cluster_reactants Reactant Preparation cluster_synthesis Nanoparticle Formation cluster_purification Purification and Characterization Precursor Solution Precursor Solution Mixing and Reaction Mixing and Reaction Precursor Solution->Mixing and Reaction LDEA Solution LDEA Solution LDEA Solution->Mixing and Reaction Nucleation and Growth Nucleation and Growth Mixing and Reaction->Nucleation and Growth Centrifugation and Washing Centrifugation and Washing Nucleation and Growth->Centrifugation and Washing Characterization Characterization Centrifugation and Washing->Characterization Final Nanoparticle Suspension Final Nanoparticle Suspension Characterization->Final Nanoparticle Suspension

General workflow for nanoparticle synthesis using LDEA.
Mechanism of LDEA Stabilization

ldea_stabilization cluster_nanoparticle Nanoparticle Core cluster_ldea LDEA Molecule cluster_stabilization Stabilization Mechanism NP Nanoparticle LDEA Lauryl Chain (Hydrophobic) NP->LDEA Adsorption Head Diethanolamine Head (Hydrophilic) LDEA->Head Amphiphilic Structure Steric Steric Hindrance LDEA->Steric Prevents Aggregation Electrostatic Electrostatic Repulsion (at low pH) Head->Electrostatic Provides Surface Charge

Mechanism of nanoparticle stabilization by this compound.
Potential Cellular Apoptosis Pathway

apoptosis_pathway LDEA-NP LDEA-Stabilized Nanoparticle CellMembrane Cell Membrane Interaction LDEA-NP->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosomal Entrapment Endocytosis->Endosome EndosomalEscape Endosomal Escape (pH-mediated) Endosome->EndosomalEscape ROS Increased ROS Production EndosomalEscape->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential apoptosis pathway induced by LDEA-stabilized nanoparticles.

Applications in Drug Delivery

The use of LDEA and similar tertiary amine surfactants is of particular interest in the development of drug delivery systems.

Polymeric Nanoparticles

In polymeric nanoparticle formulations, such as those made from PLGA, LDEA can improve the encapsulation of hydrophobic drugs and enhance their stability in aqueous environments.[3] The positive surface charge that can be imparted by LDEA at physiological pH may also enhance the interaction of the nanoparticles with negatively charged cell membranes, potentially leading to increased cellular uptake.[13]

Lipid-Based Nanoparticles

While direct use of LDEA in lipid nanoparticles is not widely documented, its chemical structure, a tertiary amine with a lipid-like tail, is analogous to ionizable cationic lipids that are key components of lipid nanoparticles (LNPs) for nucleic acid delivery.[14][15] These lipids are designed to be neutral at physiological pH and become positively charged in the acidic environment of the endosome, facilitating the release of the payload into the cytoplasm.[16] This suggests that LDEA or its derivatives could be explored for similar applications in gene and drug delivery.

Safety and Toxicology

The toxicological profile of nanoparticles is influenced by their physicochemical properties, including surface chemistry.[17][18] Cationic nanoparticles, in general, have been shown to exhibit higher cytotoxicity compared to their neutral or anionic counterparts due to strong interactions with cell membranes.[19] Therefore, the concentration of LDEA and the resulting surface charge of the nanoparticles should be carefully optimized to balance stability and biocompatibility. Further in-vitro and in-vivo studies are necessary to fully elucidate the toxicological profile of LDEA-stabilized nanoparticles.[20][21][22]

References

Lauryldiethanolamine in Western Blotting: A Review and Standard Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document addresses the inquiry into the use of Lauryldiethanolamine as a detergent in Western Blotting protocols. Following a comprehensive review of scientific literature and supplier information, it is concluded that this compound is not a commonly documented or recommended detergent for this application. While it possesses surfactant properties, its use in protein immunoblotting has not been established. This document will instead provide a detailed overview of the role of established detergents in Western Blotting, their mechanisms of action, and a set of standardized protocols using the widely accepted non-ionic detergent, Tween 20. These resources are intended for researchers, scientists, and drug development professionals to optimize their Western Blotting experiments for reliable and reproducible results.

Introduction to Detergents in Western Blotting

Western Blotting is a fundamental technique for the detection and quantification of specific proteins in a complex biological sample. The success of this method relies on the precise orchestration of several steps, with the use of detergents being critical for minimizing non-specific interactions and reducing background noise. Detergents are amphipathic molecules that can disrupt hydrophobic interactions, solubilize proteins, and prevent non-specific binding of antibodies to the blotting membrane.

The most commonly used detergents in Western Blotting are non-ionic, such as Tween 20 (Polysorbate 20) and Triton X-100, or anionic, like Sodium Dodecyl Sulfate (SDS). The choice of detergent and its concentration can significantly impact the signal-to-noise ratio and the overall quality of the results.

This compound: Properties and Potential Considerations

This compound is a tertiary amine with a long hydrophobic lauryl chain and a hydrophilic diethanolamine headgroup, classifying it as a surfactant.[1][2] It is known to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[3][4] Its applications are primarily in the cosmetics and cleaning industries as an emulsifier, antistatic agent, and dispersant.[5] Some sources also note its use in sample preparation for removing cations and in nanoparticle synthesis.[4][6]

Despite its surfactant properties, there is no scientific literature or technical documentation to support the use of this compound as a detergent in Western Blotting protocols. Several factors could contribute to its unsuitability for this application:

  • Charge: As a tertiary amine, its charge state can be pH-dependent. The introduction of a charged detergent could potentially interfere with the antibody-antigen binding, which is sensitive to the electrostatic environment.

  • Protein Denaturation: While not as harsh as SDS, its potential to disrupt protein structure and antibody integrity is unknown and could lead to inconsistent results.

  • Lack of Empirical Data: Without established protocols and optimization data, its use would require extensive validation, making it an impractical choice compared to well-characterized detergents like Tween 20.

Given the absence of evidence for its use, the remainder of this document will focus on standard, validated Western Blotting protocols using Tween 20.

Standard Western Blotting Protocol with Tween 20

This section provides a detailed protocol for performing a standard chemiluminescent Western Blot.

Materials and Reagents
  • Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein Assay Reagent: (e.g., BCA or Bradford assay kit)

  • SDS-PAGE Gels: (appropriate acrylamide percentage for the target protein)

  • Running Buffer: (e.g., 1X Tris-Glycine-SDS)

  • Transfer Buffer: (e.g., Towbin's buffer: 25 mM Tris, 192 mM glycine, 20% methanol)

  • Membrane: Nitrocellulose or PVDF

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST

  • Wash Buffer (TBST): Tris-Buffered Saline (50 mM Tris-HCl, pH 7.5; 150 mM NaCl) with 0.1% Tween 20

  • Primary Antibody: Specific to the protein of interest, diluted in blocking buffer or TBST

  • Secondary Antibody: HRP-conjugated, specific to the host species of the primary antibody, diluted in blocking buffer or TBST

  • Chemiluminescent Substrate: (e.g., ECL substrate)

  • Imaging System: CCD camera-based imager or X-ray film and developing reagents

Experimental Workflow Diagram

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection Sample_Lysis 1. Sample Lysis Quantification 2. Protein Quantification Sample_Lysis->Quantification Denaturation 3. Sample Denaturation Quantification->Denaturation SDS_PAGE 4. SDS-PAGE Denaturation->SDS_PAGE Transfer 5. Protein Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Washing1 8. Washing Primary_Ab->Washing1 Secondary_Ab 9. Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 10. Washing Secondary_Ab->Washing2 Detection 11. Signal Detection Washing2->Detection Analysis 12. Data Analysis Detection->Analysis

Caption: A typical workflow for a chemiluminescent Western Blot experiment.

Detailed Protocol Steps
  • Sample Preparation:

    • Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay.

    • Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, membrane (pre-wetted in methanol for PVDF), and filter papers in transfer buffer.

    • Assemble the transfer sandwich and perform the transfer using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer or TBST to the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer or TBST to the recommended concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Decant the secondary antibody solution.

    • Wash the membrane three times for 10-15 minutes each with TBST at room temperature with gentle agitation.

  • Signal Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using a CCD imager or by exposing the membrane to X-ray film.

  • Data Analysis:

    • Analyze the resulting bands to determine the presence and relative abundance of the target protein. Densitometry software can be used for quantification.

Data Presentation: Detergent Comparison in Western Blotting

The following table summarizes the typical concentrations and characteristics of common detergents used in Western Blotting.

DetergentTypeTypical Concentration in Wash BufferKey Characteristics
Tween 20 Non-ionic0.05% - 0.1%Mild detergent, effective at reducing non-specific antibody binding without disrupting most antibody-antigen interactions.
Triton X-100 Non-ionic0.05% - 0.1%Similar to Tween 20, but can be slightly more stringent.
SDS Anionic0.01% - 0.05%Strong, denaturing detergent. Used in lysis and sample buffers. Can be added to wash buffers in small amounts to reduce background, but may disrupt some antibody-antigen interactions.

Logical Relationship Diagram: Role of Detergents

Detergent_Function cluster_actions Mechanism of Action cluster_outcomes Experimental Outcomes Detergent Detergent (e.g., Tween 20) in Wash & Antibody Buffers Disrupt_Hydrophobic Disrupts non-specific hydrophobic interactions Detergent->Disrupt_Hydrophobic Reduce_NS_Binding Reduces non-specific antibody binding to membrane Detergent->Reduce_NS_Binding Lower_Background Lower Background Signal Disrupt_Hydrophobic->Lower_Background Reduce_NS_Binding->Lower_Background Higher_SNR Higher Signal-to-Noise Ratio Lower_Background->Higher_SNR

Caption: The role of detergents in improving Western Blot outcomes.

Conclusion

While this compound is a surfactant, it is not a recognized detergent for use in Western Blotting protocols. The lack of established methods and potential for interference with immunodetection make it an unsuitable choice. Researchers should rely on well-validated detergents such as Tween 20 to achieve optimal results in their Western Blotting experiments. The provided standard protocol and explanatory diagrams offer a robust framework for performing successful and reproducible protein analysis.

References

Step-by-Step Guide for Inclusion Body Solubilization: A General Protocol in the Absence of Specific Lauryldiethanolamine (LDAO) Application Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant protein expression in bacterial systems, such as E. coli, often leads to the formation of dense, insoluble aggregates of the target protein known as inclusion bodies. While advantageous for high-level protein expression and initial purification, recovering biologically active protein from inclusion bodies necessitates effective solubilization and subsequent refolding procedures.

This document provides a detailed overview and a general protocol for the solubilization of inclusion bodies. An extensive search for specific protocols utilizing Lauryldiethanolamine (LDAO) for this application did not yield established, detailed procedures. LDAO is a zwitterionic detergent widely employed in the solubilization and crystallization of membrane proteins; however, its application for solubilizing inclusion bodies is not well-documented in scientific literature. Therefore, this guide focuses on established methods using common denaturants and detergents.

General Principles of Inclusion Body Solubilization

The primary goal of inclusion body solubilization is to disrupt the non-covalent intermolecular interactions holding the protein aggregates together, leading to the unfolding and release of individual protein monomers. This is typically achieved using strong denaturants, such as urea and guanidine hydrochloride (GdnHCl), which disrupt hydrogen bonds and hydrophobic interactions. Detergents and other additives can also be employed to aid in this process. The choice of solubilization agent and the specific conditions are critical and often need to be optimized for each target protein.

Experimental Protocols

Protocol 1: Isolation and Washing of Inclusion Bodies

This initial step is crucial to remove contaminating cellular components, such as lipids, nucleic acids, and soluble proteins, from the inclusion body pellet.

Materials:

  • Cell pellet from recombinant protein expression

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA

  • Wash Buffer A: Lysis Buffer with 1-2% (v/v) Triton X-100

  • Wash Buffer B: Lysis Buffer with 1 M NaCl

  • Nuclease (e.g., DNase I)

  • Lysozyme

Procedure:

  • Resuspend the cell pellet in Lysis Buffer (typically 5-10 mL per gram of wet cell paste).

  • Add lysozyme to a final concentration of 0.2 mg/mL and a small amount of nuclease. Incubate on ice for 30 minutes.

  • Lyse the cells using a high-pressure homogenizer or sonication. Ensure lysis is complete.

  • Centrifuge the lysate at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant containing the soluble protein fraction.

  • Resuspend the inclusion body pellet in Wash Buffer A and incubate for 15-30 minutes with gentle agitation. This step removes membrane proteins and lipids.

  • Centrifuge at 10,000-15,000 x g for 15-20 minutes at 4°C and discard the supernatant.

  • Resuspend the pellet in Wash Buffer B to remove contaminating nucleic acids.

  • Centrifuge at 10,000-15,000 x g for 15-20 minutes at 4°C and discard the supernatant.

  • Repeat the wash steps as necessary until the supernatant is clear.

  • The final washed inclusion body pellet is now ready for solubilization.

Protocol 2: Solubilization of Washed Inclusion Bodies

This protocol describes the use of strong denaturants to solubilize the purified inclusion bodies.

Materials:

  • Washed inclusion body pellet

  • Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1-10 mM DTT or β-mercaptoethanol (to reduce disulfide bonds)

  • Denaturants: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl)

Procedure:

  • Add the Solubilization Buffer containing the chosen denaturant (urea or GdnHCl) to the washed inclusion body pellet. The volume will depend on the desired final protein concentration, but a common starting point is 10-20 mL per gram of wet inclusion bodies.

  • Resuspend the pellet thoroughly by pipetting or gentle vortexing.

  • Incubate the suspension at room temperature or 37°C with gentle agitation for 1-2 hours, or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • After incubation, centrifuge the solution at high speed (>20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.

  • Carefully collect the supernatant containing the solubilized, unfolded protein.

  • The solubilized protein is now ready for downstream applications, such as refolding and purification.

Data Presentation

The selection of a suitable solubilization agent is often a matter of empirical testing. The following table summarizes commonly used agents and their typical working concentrations.

Solubilization AgentTypeTypical Working ConcentrationNotes
Urea Chaotropic Agent6-8 MCan cause carbamylation of proteins at elevated temperatures and pH.
Guanidine-HCl Chaotropic Agent4-6 MMore powerful denaturant than urea.
Triton X-100 Non-ionic Detergent1-2% (v/v)Primarily used in washing steps to remove membrane contaminants.
N-lauroyl sarcosine Anionic Detergent1-2% (w/v)Can be used as a milder solubilizing agent, sometimes in combination with urea.
High pH Chemical ConditionpH 9-12.5Can aid in solubilization by increasing the net charge of the protein.
Organic Solvents -VariesAlcohols like n-propanol have been used in some mild solubilization methods.[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the recovery of active protein from inclusion bodies.

InclusionBodyWorkflow cluster_0 Upstream Processing cluster_1 Inclusion Body Isolation cluster_2 Solubilization & Refolding cluster_3 Downstream Processing Expression Recombinant Protein Expression in E. coli CellLysis Cell Lysis (Sonication/Homogenization) Expression->CellLysis Cell Harvest Centrifugation1 Centrifugation CellLysis->Centrifugation1 Washing Inclusion Body Washing (Detergents, High Salt) Centrifugation1->Washing Pellet Solubilization Solubilization (Urea/GdnHCl) Washing->Solubilization Refolding Protein Refolding (Dialysis, Dilution, Chromatography) Solubilization->Refolding Purification Purification of Active Protein Refolding->Purification Characterization Characterization Purification->Characterization

Caption: General workflow for recovering active protein from inclusion bodies.

Conclusion

While a specific, detailed protocol for the use of this compound (LDAO) in the solubilization of inclusion bodies could not be provided due to a lack of available scientific literature, this guide presents the standard, well-established methodologies in the field. The provided protocols for inclusion body isolation and solubilization using common denaturants serve as a robust starting point for researchers. Optimization of these protocols for each specific protein of interest is crucial for achieving high yields of soluble and biologically active protein.

References

Application Notes and Protocols: Lauryldiethanolamine (LDEA) in Buffers for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryldiethanolamine (LDEA), also known as N-lauryldiethanolamine, is an amphiphilic molecule characterized by a long hydrophobic lauryl (dodecyl) chain and a hydrophilic diethanolamine headgroup.[1][2] This structure imparts surfactant properties, making it valuable in various industrial and cosmetic formulations as an emulsifier, wetting agent, and antistatic agent.[2][3] In the context of biochemical and enzymatic assays, LDEA's utility is primarily as a non-ionic or cationic surfactant rather than a primary buffering agent. Its ability to form micelles in aqueous solutions can be harnessed to solubilize membrane-bound enzymes and hydrophobic substrates, thereby facilitating the study of their activity and kinetics.[4][5]

The role of surfactants in enzymatic assays is critical, particularly when working with enzymes that are embedded in lipid bilayers or act on poorly soluble substrates.[6] Surfactants can aid in the extraction and stabilization of membrane proteins, maintaining their native conformation and function, which is essential for meaningful enzymatic studies.[7] However, the interaction between surfactants and enzymes can be complex, with the potential for both stabilization and denaturation.[8] Therefore, careful optimization of surfactant concentration is crucial.

This document provides detailed application notes and a protocol for the use of this compound as a surfactant additive in enzymatic assays, with a focus on membrane-associated enzymes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of LDEA relevant to its use in enzymatic assays is presented in Table 1. Understanding these properties is essential for preparing appropriate stock solutions and for determining the optimal conditions for enzyme solubilization and activity assays.

PropertyValueReference
Molecular Formula C₁₆H₃₅NO₂[1][9]
Molecular Weight 273.45 g/mol [1][9]
Appearance Colorless oil or viscous liquid[2][9]
Solubility Slightly soluble in chloroform and methanol. Soluble in water at low concentrations.[9][10]
Density 0.92 g/cm³[9]
Boiling Point 195°C at 3 mmHg[9]
pKa A predicted pKa value is approximately 14.41. Another source suggests a pKa of 8.7 for the protonated form. The discrepancy should be considered, with the latter value being more relevant for physiological pH ranges.[9]
Critical Micelle Concentration (CMC) A known CMC value for N-lauryldiethanolamine (C12) has been reported, with the general trend for homologous series of surfactants being that the CMC decreases as the length of the hydrophobic tail increases.[4]

Application Considerations

LDEA as a Surfactant in Enzymatic Assays

Due to its amphiphilic nature, LDEA can be a valuable tool for studying membrane-bound enzymes or enzymes with hydrophobic substrates. Its primary functions in this context are:

  • Solubilization of Membrane Proteins: LDEA can be used to extract membrane proteins from their native lipid environment by forming mixed micelles with the protein and lipids.[11] This process makes the enzyme accessible to substrates and other components of the assay buffer.

  • Enhancement of Substrate Solubility: For enzymes that act on poorly water-soluble substrates, LDEA can increase the substrate's effective concentration in the aqueous phase by incorporating it into micelles.

  • Enzyme Stabilization: In some cases, surfactants can stabilize the native conformation of an enzyme, leading to enhanced activity and longevity, particularly for membrane proteins that are inherently unstable when removed from their lipid environment.[7]

Concentration Optimization

The concentration of LDEA used in an enzymatic assay is a critical parameter. It is generally recommended to work with concentrations at or slightly above the Critical Micelle Concentration (CMC) for efficient solubilization.[12] However, high concentrations of surfactants can lead to enzyme denaturation and inhibition.[8] Therefore, it is essential to perform a concentration-response curve for LDEA with the specific enzyme of interest to determine the optimal concentration that maximizes activity without causing significant inhibition.

Experimental Protocol: Enzymatic Assay of a Membrane-Bound Kinase using LDEA

This protocol provides a general framework for assaying the activity of a membrane-bound receptor tyrosine kinase (RTK) using LDEA as a solubilizing agent. This protocol should be adapted and optimized for the specific enzyme and substrate being investigated.

Materials
  • HEPES (or other suitable buffer)

  • NaCl

  • MgCl₂

  • ATP

  • Dithiothreitol (DTT)

  • Sodium Orthovanadate (phosphatase inhibitor)

  • This compound (LDEA)

  • Membrane preparation containing the RTK of interest

  • Peptide substrate for the RTK (e.g., a poly-Glu-Tyr peptide)

  • Detection reagent (e.g., a phosphotyrosine-specific antibody or a commercial kinase activity assay kit)

  • Microplate reader

Buffer and Reagent Preparation
  • Assay Buffer (1X): 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM Sodium Orthovanadate. Prepare a 10X stock and dilute to 1X before use.

  • LDEA Stock Solution (10% w/v): Dissolve 1 g of LDEA in 10 mL of deionized water. This may require gentle warming and vortexing. Store at room temperature.

  • ATP Stock Solution (10 mM): Dissolve the appropriate amount of ATP in deionized water, adjust the pH to 7.0 if necessary, and store in aliquots at -20°C.

  • Peptide Substrate Stock Solution (1 mg/mL): Reconstitute the peptide substrate in deionized water or a suitable buffer as per the manufacturer's instructions. Store in aliquots at -20°C.

  • Enzyme Preparation (Membrane Fraction): Isolate membrane fractions from cells expressing the RTK of interest using standard cell biology protocols. Resuspend the membrane pellet in a suitable storage buffer and determine the total protein concentration.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_buffer Prepare Assay Buffer and Reagents solubilization Solubilize Membrane Fraction with LDEA prep_buffer->solubilization prep_ldea Prepare LDEA Stock Solution prep_ldea->solubilization prep_enzyme Prepare Membrane Fraction (Enzyme) prep_enzyme->solubilization add_substrate Add Peptide Substrate solubilization->add_substrate initiate_reaction Initiate Reaction with ATP add_substrate->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Add Detection Reagent stop_reaction->detection read_plate Read Plate (e.g., Absorbance, Fluorescence) detection->read_plate analysis Data Analysis read_plate->analysis

Experimental workflow for the enzymatic assay of a membrane-bound kinase.
Assay Procedure

  • LDEA Concentration Optimization:

    • In a microplate, perform serial dilutions of the LDEA stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.01% to 1% w/v).

    • Add a fixed amount of the membrane preparation to each LDEA concentration.

    • Incubate for 30 minutes at 4°C with gentle agitation to allow for solubilization.

    • Proceed with the kinase assay as described below to determine the optimal LDEA concentration.

  • Enzyme Solubilization:

    • Based on the optimization experiment, prepare a solubilization mix by diluting the membrane preparation and the LDEA stock solution in Assay Buffer to their optimal final concentrations.

    • Incubate for 30 minutes at 4°C with gentle agitation.

  • Kinase Reaction:

    • In a microplate, add the solubilized enzyme preparation to each well.

    • Add the peptide substrate to each well to the desired final concentration.

    • Initiate the kinase reaction by adding ATP to each well to the desired final concentration. The final reaction volume is typically 50-100 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction according to the instructions of the chosen detection kit (this may involve adding a stop solution containing EDTA).

    • Add the detection reagents (e.g., phosphotyrosine antibody and secondary detection reagents).

    • Incubate as required by the detection protocol.

    • Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader.

Data Analysis
  • Subtract the background signal (wells without enzyme or without ATP) from all experimental wells.

  • Plot the signal as a function of enzyme concentration or time to ensure the assay is within the linear range.

  • For kinetic studies, vary the substrate concentration while keeping the enzyme and ATP concentrations constant. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathway Context

The protocol described above can be applied to study various receptor tyrosine kinases that play crucial roles in cellular signaling. A simplified representation of a generic RTK signaling pathway is shown below.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation GeneExpression Gene Expression TranscriptionFactors->GeneExpression

A simplified receptor tyrosine kinase (RTK) signaling pathway.

Safety and Handling

This compound may cause skin and eye irritation.[9] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this compound.[13] Refer to the Safety Data Sheet (SDS) for detailed safety information.[14][15]

Conclusion

This compound is a versatile surfactant that can be a valuable tool in enzymatic assays, particularly for the study of membrane-bound proteins. While it is not a conventional buffering agent, its ability to solubilize and potentially stabilize enzymes makes it a useful additive to standard buffer systems. Careful optimization of its concentration is paramount to achieving reliable and reproducible results. The protocol and information provided here serve as a starting point for researchers and drug development professionals looking to incorporate LDEA into their enzymatic assay workflows.

References

Application Notes and Protocols for the Removal of Lauryldiethanolamine from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryldiethanolamine (LDEA) is a non-ionic detergent commonly utilized in the solubilization and purification of proteins, particularly membrane proteins. While effective in maintaining protein stability in solution, the presence of LDEA can interfere with downstream applications such as mass spectrometry, functional assays, and protein crystallization. Therefore, its removal post-purification is a critical step in many research and drug development workflows.

This document provides detailed protocols for the removal of this compound from protein samples using three common laboratory techniques: dialysis, size exclusion chromatography (SEC), and cyclodextrin-based methods. It also includes information on commercially available detergent removal resins. The aim is to furnish researchers with the necessary information to select and implement the most suitable method for their specific protein and downstream application, while maximizing protein recovery and purity.

Challenges of Residual this compound

Residual LDEA can have several detrimental effects on subsequent analytical and functional studies:

  • Mass Spectrometry: LDEA can cause ion suppression in electrospray ionization mass spectrometry (ESI-MS), leading to reduced sensitivity and inaccurate quantification of proteins and peptides. It can also form adducts with peptides, complicating data analysis. N-lauryldiethanolamine has been identified as a potential interference in ESI-MS.[1]

  • Protein Crystallization: Detergents can interfere with the formation of well-ordered protein crystals, hindering structural determination by X-ray crystallography.

  • Functional Assays: The presence of detergents can disrupt protein-protein interactions, inhibit enzyme activity, or otherwise interfere with the biological function of the protein.

  • Protein Quantification Assays: LDEA can interfere with common protein quantification methods like the Bradford and BCA assays, leading to inaccurate concentration measurements.[2][3][4]

Methods for this compound Removal

The choice of removal method depends on several factors, including the properties of the protein of interest, the concentration of LDEA, the required final purity, and the available equipment. The critical micelle concentration (CMC) of LDEA is a key parameter to consider, as detergents are most effectively removed as monomers.

Dialysis

Dialysis is a widely used and gentle method for removing small molecules like detergent monomers from protein solutions based on size exclusion through a semi-permeable membrane.

Principle: The protein-LDEA sample is placed in a dialysis bag or cassette with a specific molecular weight cut-off (MWCO) that is larger than the LDEA monomer but smaller than the protein. The bag is then immersed in a large volume of LDEA-free buffer. The concentration gradient drives the diffusion of LDEA monomers out of the bag until equilibrium is reached. Multiple buffer changes are required for efficient removal.

Dialysis_Workflow start Protein Sample (containing LDEA) prep_dialysis Prepare Dialysis Membrane (Select appropriate MWCO) start->prep_dialysis load_sample Load Sample into Dialysis Bag/Cassette prep_dialysis->load_sample dialyze1 Dialyze against LDEA-free buffer (2-4 hours) load_sample->dialyze1 change_buffer1 Change Dialysis Buffer dialyze1->change_buffer1 dialyze2 Dialyze against fresh LDEA-free buffer (2-4 hours) change_buffer1->dialyze2 change_buffer2 Change Dialysis Buffer dialyze2->change_buffer2 dialyze_overnight Dialyze Overnight at 4°C change_buffer2->dialyze_overnight recover_sample Recover Purified Protein Sample dialyze_overnight->recover_sample end LDEA-depleted Protein Sample recover_sample->end

Caption: Workflow for removing LDEA using size exclusion chromatography.

Experimental Protocol for SEC:

  • Select SEC Column: Choose a column with a fractionation range appropriate for the size of the protein. The exclusion limit of the resin should be such that the protein elutes in the void volume or early fractions, well-separated from the smaller LDEA monomers.

  • Prepare Mobile Phase: Use a buffer that is compatible with both the protein and the SEC column. Ensure the buffer is degassed.

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of the mobile phase at the desired flow rate.

  • Prepare and Load Sample: Centrifuge the protein sample to remove any aggregates. Load the sample onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for optimal resolution. 5[5]. Chromatography and Fraction Collection: Run the chromatography using an isocratic elution with the mobile phase. Collect fractions of a suitable volume.

  • Analyze Fractions: Monitor the elution profile by UV absorbance at 280 nm to detect the protein. Analyze fractions for LDEA content using a suitable method (e.g., LC-MS).

  • Pool Fractions: Pool the fractions containing the purified protein with minimal LDEA.

  • Quantify Protein Recovery: Determine the concentration of the pooled protein fractions to calculate the overall protein recovery.

Expected Performance (Based on similar non-ionic detergents):

ParameterExpected Value
LDEA Removal Efficiency>95%
Protein Recovery80-95%
Final LDEA ConcentrationLow µM range
Cyclodextrin-Based Removal

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like detergents, forming inclusion complexes that can be separated from the protein.

Principle: When cyclodextrins are added to a protein-LDEA solution, they selectively bind to the LDEA molecules due to the hydrophobic effect. The resulting LDEA-cyclodextrin complexes are larger than LDEA monomers and can be removed by methods such as size exclusion chromatography or dialysis. Alternatively, immobilized cyclodextrin resins can be used to capture the detergent.

Workflow for Cyclodextrin-Based LDEA Removal

Cyclodextrin_Workflow start Protein Sample (containing LDEA) add_cyclodextrin Add Cyclodextrin Solution to the Protein Sample start->add_cyclodextrin incubate Incubate to allow complex formation add_cyclodextrin->incubate separation Separate Protein from LDEA-Cyclodextrin Complex (e.g., SEC or Dialysis) incubate->separation collect_protein Collect Purified Protein separation->collect_protein end LDEA-depleted Protein Sample collect_protein->end

Caption: Workflow for removing LDEA using cyclodextrins.

Experimental Protocol for Cyclodextrin-Based Removal:

  • Select Cyclodextrin: Beta-cyclodextrins and their derivatives are commonly used for detergent removal. The choice may depend on the specific detergent.

  • Determine Optimal Cyclodextrin Concentration: The molar ratio of cyclodextrin to LDEA is critical. A typical starting point is a 2:1 to 10:1 molar ratio of cyclodextrin to LDEA. This may need to be optimized for your specific protein and LDEA concentration.

  • Incubation: Add the calculated amount of cyclodextrin to the protein-LDEA sample. Incubate the mixture for a period of time (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., room temperature or 4°C) with gentle mixing to allow for the formation of inclusion complexes.

  • Separation:

    • Size Exclusion Chromatography: Separate the larger protein from the smaller LDEA-cyclodextrin complexes using an SEC column as described in the SEC protocol.

    • Dialysis: Dialyze the sample against a buffer containing a lower concentration of cyclodextrin or no cyclodextrin to remove the LDEA-cyclodextrin complexes.

  • Analyze and Quantify: Determine the final LDEA concentration and protein recovery.

Expected Performance (Based on similar non-ionic detergents):

ParameterExpected Value
LDEA Removal Efficiency>98%
Protein Recovery>85%
Final LDEA ConcentrationSub-µM to low µM range
Commercial Detergent Removal Resins

Several commercially available resins are designed for the efficient removal of detergents from protein samples. These are often based on affinity chromatography or hydrophobic interaction principles. Examples include Thermo Scientific™ Pierce™ Detergent Removal Resins and Bio-Rad™ Bio-Beads™ SM-2.

Principle: These resins have a high affinity for detergent molecules and bind them, allowing the protein to be recovered in the flow-through or a subsequent elution step.

General Protocol for Spin Column-Based Resins:

  • Equilibrate the Resin: Wash the spin column containing the detergent removal resin with an appropriate equilibration buffer according to the manufacturer's instructions.

  • Apply Sample: Load the protein-LDEA sample onto the equilibrated resin.

  • Incubate: Allow the sample to incubate with the resin for the recommended time (typically a few minutes).

  • Centrifuge: Place the spin column in a collection tube and centrifuge to collect the detergent-depleted protein sample.

  • Quantify: Measure the protein concentration and assess the final LDEA concentration.

Data from Commercial Resins for Similar Non-Ionic Detergents:

The following table summarizes the performance of a commercial detergent removal resin for detergents with properties similar to LDEA. While specific data for LDEA is not provided by the manufacturer, these values can serve as a useful reference.

DetergentStarting Concentration (%)Detergent Removal (%)BSA Recovery (%)
Triton X-1002>9987
Tween-200.25>9987

(Data adapted from a Thermo Fisher Scientific application note for their Pierce Detergent Removal Resin)

[6]### Quantification of this compound

Accurate quantification of residual LDEA is essential to validate the removal process. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a sensitive and specific method for this purpose.

General LC-MS Protocol Outline:

  • Sample Preparation: Precipitate the protein from the sample (e.g., with acetone or trichloroacetic acid) to release any bound LDEA.

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate LDEA from other sample components.

  • Mass Spectrometry Detection: Employ ESI-MS in positive ion mode to detect and quantify LDEA. The precursor ion of LDEA can be monitored, and fragmentation patterns can be used for confirmation. 4[1]. Quantification: Use a standard curve prepared with known concentrations of LDEA to quantify the amount in the sample.

Conclusion

The removal of this compound from protein samples is a crucial step for the success of many downstream applications. This document has provided detailed protocols and expected performance data for several common removal techniques. The optimal method will depend on the specific requirements of the experiment. It is recommended to perform a small-scale pilot experiment to determine the most effective method for your protein of interest, balancing detergent removal efficiency with protein recovery and integrity. Careful quantification of both residual LDEA and protein recovery is essential for validating the chosen procedure.

References

Application Notes: The Use of Lauryldiethanolamine (LDAO) in Single-Particle Cryo-Electron Microscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-particle cryo-electron microscopy (cryo-EM) has become an indispensable tool in structural biology, enabling the high-resolution determination of macromolecular structures in their near-native states. A critical bottleneck in the cryo-EM workflow, however, remains the preparation of high-quality vitrified samples. This is particularly challenging for membrane proteins, which require solubilization and stabilization in a membrane-mimicking environment. Detergents are widely used for this purpose, and among them, Lauryldiethanolamine (LDAO) presents unique properties that can be advantageous for cryo-EM sample preparation.

LDAO is a zwitterionic detergent known for forming small and weakly scattering micelles. This characteristic is particularly beneficial in cryo-EM, as it reduces background noise in the resulting micrographs, thereby improving the signal-to-noise ratio for individual particles. The lower scattering of LDAO micelles can facilitate particle picking and subsequent image processing steps.

Key Applications of LDAO in Cryo-EM

  • Solubilization of Membrane Proteins: LDAO is effective in extracting membrane proteins from the lipid bilayer while maintaining their structural integrity.

  • Stabilization in Aqueous Solutions: Once solubilized, LDAO forms micelles around the hydrophobic transmembrane domains of the protein, keeping them stable in solution.

  • Minimizing Micelle Interference: Due to their small size, LDAO micelles are less likely to obscure the protein particles in cryo-EM images compared to detergents that form larger micelles.[1]

  • Facilitating Vitrification: The presence of a suitable detergent like LDAO can help in the formation of a thin, uniform layer of vitreous ice, which is essential for high-resolution imaging.

Properties of this compound (LDAO)

To effectively use LDAO in cryo-EM sample preparation, it is crucial to understand its physicochemical properties.

PropertyValueReference
Chemical Formula C₁₆H₃₅NO₂-
Molecular Weight 273.46 g/mol -
Critical Micelle Concentration (CMC) 1-2 mM (in water)Varies with buffer conditions
Aggregation Number ~75Varies with buffer conditions
Micelle Molecular Weight ~20,000 DaVaries with buffer conditions

Note: The CMC and aggregation number of LDAO can be influenced by factors such as buffer composition, pH, ionic strength, and temperature. It is recommended to determine the effective CMC under the specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for the use of LDAO in the preparation of membrane protein samples for single-particle cryo-EM. Optimization of each step is critical for achieving high-quality results.

I. Solubilization of Membrane Proteins with LDAO

This protocol describes the initial extraction of a membrane protein from its native lipid environment.

Materials:

  • Purified membrane fraction containing the protein of interest

  • LDAO stock solution (e.g., 10% w/v in water)

  • Solubilization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Protease inhibitors

  • Ultracentrifuge

Procedure:

  • Resuspend Membrane Fraction: Resuspend the purified membrane fraction in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

  • Add LDAO: Add LDAO from the stock solution to the membrane suspension to a final concentration above its CMC (typically 1-2% w/v). The optimal concentration should be determined empirically.

  • Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for efficient solubilization.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant containing the solubilized protein-LDAO complexes.

II. Purification of LDAO-Solubilized Protein

This protocol outlines the purification of the protein-detergent complex using affinity and size-exclusion chromatography.

Materials:

  • Solubilized protein supernatant from Protocol I

  • Affinity chromatography resin specific for the protein of interest (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (Solubilization buffer + 0.05-0.1% LDAO)

  • Elution buffer (Wash buffer + eluting agent, e.g., imidazole for His-tagged proteins)

  • Size-exclusion chromatography (SEC) column

  • SEC buffer (Solubilization buffer + 0.02-0.05% LDAO)

Procedure:

  • Affinity Chromatography:

    • Load the supernatant onto the equilibrated affinity column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the protein of interest with elution buffer.

  • Size-Exclusion Chromatography:

    • Concentrate the eluted protein fraction.

    • Load the concentrated sample onto an SEC column pre-equilibrated with SEC buffer.

    • Collect fractions corresponding to the monodisperse peak of the protein-LDAO complex. The concentration of LDAO in the SEC buffer should be above the CMC to maintain protein stability.

III. Cryo-EM Grid Preparation

This protocol describes the final step of preparing the vitrified sample for imaging.

Materials:

  • Purified and concentrated protein-LDAO complex (typically 0.1-5 mg/mL)

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Liquid ethane

Procedure:

  • Glow Discharge Grids: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.

  • Apply Sample: Apply 3-4 µL of the purified protein-LDAO sample to the glow-discharged grid.

  • Blotting: Blot the grid to remove excess liquid, leaving a thin film of the sample across the holes. Blotting time and force need to be optimized.

  • Plunge Freezing: Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Storage: Store the vitrified grids in liquid nitrogen until imaging.

Quantitative Data Summary

Systematic optimization of the LDAO concentration is crucial for obtaining high-quality cryo-EM data. The following table provides a template for recording and comparing results from different LDAO concentrations during the optimization process.

LDAO Concentration (% w/v)Particle Distribution (Qualitative)Ice Thickness (Qualitative)2D Class Averages (Quality)Final 3D Resolution (Å)Notes
0.01 Aggregated / at air-water interfaceThinPoor / Denatured-Below CMC, protein likely unstable.
0.05 Evenly distributed in holesOptimalGood, high-resolution features3.5Optimal concentration for this protein.
0.1 Good distribution, some backgroundOptimalGood, slightly lower contrast3.8Increased micelle background.
0.5 High background, particles obscuredThickFair, low contrast4.5Excess micelles interfering with imaging.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in the protocols.

cryo_em_sample_prep_workflow cluster_purification Protein Purification cluster_grid_prep Cryo-EM Grid Preparation start Membrane Fraction solubilization Solubilization (with LDAO) start->solubilization centrifugation Ultracentrifugation solubilization->centrifugation supernatant Solubilized Protein centrifugation->supernatant affinity_chrom Affinity Chromatography supernatant->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec purified_protein Purified Protein-LDAO Complex sec->purified_protein apply_sample Apply Sample purified_protein->apply_sample grid Glow-Discharged Grid grid->apply_sample blotting Blotting apply_sample->blotting plunge_freeze Plunge Freezing (Liquid Ethane) blotting->plunge_freeze vitrified_grid Vitrified Grid plunge_freeze->vitrified_grid

Caption: General workflow for membrane protein purification and cryo-EM grid preparation using LDAO.

logical_relationship_optimization cluster_factors Key Optimization Factors cluster_outcomes Desired Outcomes optimization Optimization Goal: High-Resolution Cryo-EM Structure ldao_conc LDAO Concentration optimization->ldao_conc protein_conc Protein Concentration optimization->protein_conc grid_type Grid Type & Surface optimization->grid_type blotting_params Blotting Parameters optimization->blotting_params particle_dist Good Particle Distribution ldao_conc->particle_dist ice_thickness Optimal Ice Thickness ldao_conc->ice_thickness particle_integrity Intact, Monodisperse Particles ldao_conc->particle_integrity random_orientation Random Particle Orientations ldao_conc->random_orientation protein_conc->particle_dist protein_conc->ice_thickness protein_conc->particle_integrity protein_conc->random_orientation grid_type->particle_dist grid_type->ice_thickness grid_type->particle_integrity grid_type->random_orientation blotting_params->particle_dist blotting_params->ice_thickness blotting_params->particle_integrity blotting_params->random_orientation particle_dist->optimization ice_thickness->optimization particle_integrity->optimization random_orientation->optimization

Caption: Logical relationship of factors to optimize for high-quality cryo-EM data.

Conclusion

This compound is a valuable detergent for the study of membrane proteins by single-particle cryo-EM. Its property of forming small, weakly scattering micelles can significantly improve the quality of cryo-EM micrographs. However, as with any detergent, empirical optimization of its concentration and careful execution of the sample preparation protocols are paramount for achieving high-resolution structural information. The application notes and protocols provided here serve as a guide for researchers to effectively utilize LDAO in their cryo-EM workflows.

References

Application Notes and Protocols: Compatibility of Lauryldiethanolamine with Various Chromatography Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryldiethanolamine (LDEA) is a tertiary amine surfactant utilized across various industrial applications, including in the formulation of pharmaceuticals and cosmetics.[1][2] Its amphiphilic nature, stemming from a hydrophobic dodecyl chain and a hydrophilic diethanolamine headgroup, allows it to act as an effective emulsifier, dispersant, and solubilizing agent.[1] In the context of biopharmaceutical development and analysis, surfactants like LDEA are often considered for their potential to mitigate non-specific binding of analytes to surfaces, thereby improving recovery and reproducibility in chromatographic separations.[3][4] Non-specific binding can be a significant issue for biomolecules like proteins and peptides, which can interact with chromatography resins through various mechanisms including hydrophilic, hydrophobic, and ionic attractions.[5]

This document provides a comprehensive overview of the compatibility of this compound with four common types of chromatography resins: reversed-phase, ion-exchange, size-exclusion, and affinity resins. It includes detailed application notes, experimental protocols for compatibility testing, and quantitative data summaries to guide researchers in the effective use of LDEA in their purification and analysis workflows.

This compound in Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography separates molecules based on their hydrophobicity.[6] The use of surfactants as mobile phase additives in RPC can be complex, as they can interact with both the analyte and the stationary phase, influencing retention times and peak shapes.[7]

Application Notes:

This compound, possessing both a long alkyl chain and a polar headgroup, can act as an ion-pairing agent or a modifier of the stationary phase surface. When added to the mobile phase at low concentrations, it can help to:

  • Reduce non-specific binding: For highly hydrophobic or "sticky" proteins, LDEA can compete for active sites on the stationary phase, reducing irreversible adsorption and improving recovery.[1][3]

  • Improve peak shape: By masking residual silanol groups on silica-based columns, LDEA can reduce peak tailing for basic compounds.

  • Solubilize samples: LDEA can be used in the sample diluent to solubilize hydrophobic analytes or membrane proteins prior to injection.[8]

Potential Challenges:

  • System Contamination: High concentrations of surfactants can contaminate the HPLC system.[9]

  • Baseline Noise: The presence of a surfactant in the mobile phase can lead to baseline instability, particularly with UV detection.

  • Impact on Retention: LDEA can significantly alter the retention behavior of analytes, requiring re-optimization of the gradient.

Quantitative Data Summary:

The following table summarizes representative data on the effect of this compound as a mobile phase additive on the recovery and peak asymmetry of a model hydrophobic peptide.

This compound Concentration (mM)Mobile Phase CompositionPeptide Recovery (%)Peak Asymmetry (As)
00.1% TFA in Water/Acetonitrile851.8
0.10.1% TFA in Water/Acetonitrile921.4
0.50.1% TFA in Water/Acetonitrile981.1
1.00.1% TFA in Water/Acetonitrile991.0

Note: This is representative data for illustrative purposes. Actual results may vary depending on the analyte, column, and specific HPLC system.

This compound in Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography separates molecules based on their net charge.[10] The compatibility of LDEA with IEX resins depends on the pH of the mobile phase and the nature of the resin (cation or anion exchange).

Application Notes:

As a tertiary amine, this compound will be positively charged at a pH below its pKa.

  • Cation-Exchange Chromatography (CEX): In its protonated form, LDEA will compete with cationic analytes for binding sites on a cation-exchange resin. This can be utilized to:

    • Elute bound proteins: A gradient of LDEA could potentially be used for elution, although salt gradients are more common.

    • Reduce non-specific hydrophobic interactions: The hydrophobic tail of LDEA can interact with the resin backbone, potentially masking hydrophobic patches and reducing non-specific binding of proteins.

  • Anion-Exchange Chromatography (AEX): Positively charged LDEA is unlikely to bind to an anion-exchange resin and may be useful as a mobile phase additive to:

    • Reduce non-specific binding: Similar to its role in CEX, it can mask hydrophobic interactions with the resin matrix.

    • Improve sample solubility: It can be included in the sample buffer to maintain the solubility of target proteins.

Potential Challenges:

  • Interference with Binding: In CEX, LDEA will directly compete with the target analyte, potentially reducing binding capacity.

  • Complex Interactions: The dual nature of LDEA (ionic headgroup and hydrophobic tail) can lead to complex and unpredictable interactions with both the resin and the analyte.

Quantitative Data Summary:

The following table presents representative data on the effect of this compound on the dynamic binding capacity (DBC) of a cation-exchange resin for a model protein (Lysozyme).

This compound Concentration (mM)Mobile Phase pHDynamic Binding Capacity (mg/mL)
07.050
0.57.042
1.07.035
5.07.015

Note: This is representative data for illustrative purposes. Actual results may vary depending on the protein, resin, and buffer conditions.

This compound in Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their hydrodynamic radius.[11] It is a non-interactive mode of chromatography, and the primary goal is to prevent any interaction between the analyte and the stationary phase.

Application Notes:

LDEA can be a valuable additive in SEC for:

  • Preventing non-specific binding: The hydrophobic and/or ionic interactions between proteins and the SEC resin can lead to delayed elution and poor peak shape. A low concentration of LDEA in the mobile phase can effectively mask these interactions.[3]

  • Solubilizing and stabilizing membrane proteins: For the analysis of membrane proteins, detergents are essential to maintain their solubility and native conformation.[12][13] LDEA could be a suitable detergent for this purpose.

  • Disrupting protein aggregates: In some cases, surfactants can help to dissociate non-covalent protein aggregates, allowing for a more accurate determination of the monomeric species.

Potential Challenges:

  • Micelle Formation: Above its critical micelle concentration (CMC), LDEA will form micelles. These micelles can co-elute with proteins or alter their apparent size, leading to inaccurate molecular weight estimation.

  • Interference with Detectors: LDEA can interfere with UV and fluorescence detectors.

Quantitative Data Summary:

The table below shows representative data on the effect of this compound on the recovery of a model protein from a size-exclusion column.

This compound Concentration (mM)Protein Recovery (%)Apparent Molecular Weight (kDa)
08868
0.29567
0.59966
1.0 (above CMC)9975 (due to micelle association)

Note: This is representative data for illustrative purposes. Actual results will depend on the protein, column, and mobile phase composition.

This compound in Affinity Chromatography (AC)

Affinity chromatography is a powerful technique that separates molecules based on a specific binding interaction between an immobilized ligand and its binding partner.[14]

Application Notes:

The use of surfactants in affinity chromatography requires careful consideration to avoid disrupting the specific binding interaction.

  • Reducing non-specific binding: LDEA can be included in the wash buffers at a low concentration to disrupt weak, non-specific interactions between the sample components and the affinity matrix, leading to a purer eluted product.[3]

  • Solubilization of membrane protein targets: When purifying membrane proteins, a detergent like LDEA is necessary to keep the target protein in solution throughout the purification process.[2]

Potential Challenges:

  • Inhibition of Specific Binding: The surfactant may interact with the analyte or the ligand in a way that interferes with their specific binding, reducing the yield of the target molecule.

  • Elution of the Ligand: Harsh surfactant conditions could potentially lead to the leaching of the immobilized ligand from the support.

Quantitative Data Summary:

This table provides representative data on the effect of this compound in the wash buffer on the purity of a His-tagged protein purified by Immobilized Metal Affinity Chromatography (IMAC).

This compound in Wash Buffer (mM)Purity of Eluted Protein (%)Yield of Eluted Protein (%)
08590
0.19288
0.59885
1.09875

Note: This is representative data for illustrative purposes. The optimal concentration of LDEA will need to be determined empirically for each specific affinity system.

Experimental Protocols

Protocol 1: General Compatibility Screening of this compound with a Chromatography Resin

Objective: To assess the general compatibility of LDEA with a specific chromatography resin by observing its effect on the elution profile of a blank gradient.

Materials:

  • Chromatography system (e.g., HPLC, FPLC)

  • Chromatography column packed with the resin of interest

  • Mobile Phase A: Appropriate starting buffer for the chromatography mode

  • Mobile Phase B: Appropriate elution buffer for the chromatography mode

  • This compound (LDEA) stock solution (e.g., 100 mM in Mobile Phase A)

  • Detector (e.g., UV, conductivity)

Procedure:

  • Equilibrate the column with 10 column volumes (CV) of Mobile Phase A.

  • Establish a stable baseline.

  • Inject a blank (Mobile Phase A).

  • Run a linear gradient from 0% to 100% Mobile Phase B over 20 CV.

  • Hold at 100% Mobile Phase B for 5 CV.

  • Return to 0% Mobile Phase B and re-equilibrate the column.

  • Prepare a solution of LDEA in Mobile Phase A at the desired test concentration (e.g., 0.5 mM).

  • Repeat steps 1-6, but in step 3, inject the LDEA solution.

  • Compare the chromatograms from the blank injection and the LDEA injection. Look for any peaks corresponding to LDEA, changes in baseline, or pressure fluctuations.

Protocol 2: Evaluating the Effect of this compound on Analyte Recovery and Peak Shape in Reversed-Phase Chromatography

Objective: To quantify the impact of adding LDEA to the mobile phase on the recovery and peak shape of a target analyte.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Analyte stock solution

  • This compound stock solution (e.g., 10 mM in Mobile Phase A)

Procedure:

  • Prepare a series of mobile phases containing different concentrations of LDEA (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM) by adding the appropriate amount of LDEA stock solution to both Mobile Phase A and Mobile Phase B.

  • Equilibrate the column with the 0 mM LDEA mobile phase.

  • Inject a known concentration of the analyte and run the desired gradient.

  • Record the peak area and calculate the peak asymmetry.

  • Repeat steps 2-4 for each mobile phase containing LDEA.

  • Calculate the recovery for each condition relative to a direct injection of the standard (if possible) or relative to the condition with the highest peak area.

  • Plot recovery and peak asymmetry as a function of LDEA concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_resin Select Resin equilibrate Equilibrate Column prep_resin->equilibrate prep_ldea Prepare LDEA Solution inject Inject Sample prep_ldea->inject prep_analyte Prepare Analyte prep_analyte->inject equilibrate->inject run Run Chromatography inject->run detect Detect Signal run->detect analyze Analyze Chromatogram detect->analyze compare Compare Results analyze->compare conclude Draw Conclusions compare->conclude

Caption: Experimental workflow for compatibility testing.

signaling_pathway cluster_surface Chromatography Resin Surface cluster_analyte Analyte cluster_ldea This compound resin_surface Hydrophobic/Ionic Sites analyte Protein/Peptide analyte->resin_surface Non-Specific Binding (Problem) ldea LDEA Molecule ldea->resin_surface Competitive Binding (Solution) ldea->analyte Solubilization logical_relationship start Start: Analyte Purification q1 Is non-specific binding an issue? start->q1 q2 Is the analyte a membrane protein? q1->q2 No add_ldea Consider adding LDEA to mobile phase/sample q1->add_ldea Yes q2->add_ldea Yes no_ldea Proceed without LDEA q2->no_ldea No optimize Optimize LDEA concentration add_ldea->optimize end End: Purified Analyte no_ldea->end optimize->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Aggregation with Lauryldiethanolamine (LDAO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation issues when using Lauryldiethanolamine (LDAO) in solution.

Frequently Asked Questions (FAQs)

Q1: What is LDAO and why is it used in protein studies?

This compound (LDAO), also known as N,N-dimethyldodecylamine-N-oxide, is a zwitterionic detergent. It is commonly used for solubilizing membrane proteins from their native lipid environment, allowing for their purification and subsequent biochemical and structural analysis.[1][2] Its zwitterionic nature makes it less harsh than ionic detergents like SDS, though it is still considered a relatively stringent detergent.[1][2]

Q2: What is the Critical Micelle Concentration (CMC) of LDAO and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For LDAO, the CMC is approximately 1-2 mM.[2] It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary to encapsulate and solubilize membrane proteins. However, excessively high concentrations can sometimes lead to protein destabilization.[3][4]

Q3: What are the initial signs of protein instability or aggregation in an LDAO solution?

Signs of protein instability and aggregation in an LDAO solution include:

  • Visible precipitation or cloudiness: This is the most obvious sign of aggregation.

  • Broadening of peaks in size-exclusion chromatography (SEC): A monodisperse, stable protein should elute as a sharp, symmetrical peak. Aggregated protein will result in broader peaks or the appearance of peaks in the void volume.[5]

  • Inconsistent results in functional assays: Aggregation can lead to a loss of biological activity.

  • Difficulty in concentrating the protein sample: Aggregated protein can precipitate out during concentration steps.

Troubleshooting Guides

Problem 1: My protein is aggregating after solubilization with LDAO.

Possible Causes and Solutions:

  • Suboptimal LDAO Concentration: The concentration of LDAO is critical. While it needs to be above the CMC, excessively high concentrations can sometimes destabilize proteins.[3][4]

    • Troubleshooting Step: Perform a detergent concentration screen. Test a range of LDAO concentrations (e.g., from just above the CMC to several times the CMC) to identify the optimal concentration for your specific protein that maintains solubility and stability.

  • Inappropriate Buffer Conditions: The pH, ionic strength, and presence of additives in your buffer can significantly impact protein stability in the presence of LDAO.

    • Troubleshooting Step: Screen different buffer conditions. Vary the pH and salt concentration (e.g., NaCl, KCl) to find the optimal environment for your protein-LDAO complex.[6] Consider adding stabilizing agents like glycerol, sugars (e.g., sucrose, trehalose), or specific ions if your protein is known to require them.[7]

  • LDAO is too harsh for the protein: LDAO is considered a relatively harsh detergent and may not be suitable for all proteins, as it can sometimes disrupt protein-protein interactions and lead to denaturation.[1]

    • Troubleshooting Step: Consider a detergent screen with milder detergents. If your protein remains unstable in LDAO, test other detergents such as DDM (n-dodecyl-β-D-maltoside), OG (n-octyl-β-D-glucoside), or LMNG (lauryl maltose neopentyl glycol).[2][8] A systematic screening approach is often necessary to find the ideal detergent for a particular membrane protein.[2]

Problem 2: My protein is soluble in LDAO but loses activity.

Possible Causes and Solutions:

  • Disruption of Native Protein Structure: LDAO, while effective at solubilization, might be partially denaturing your protein, leading to a loss of function.

    • Troubleshooting Step: Assess the structural integrity of your protein using techniques like circular dichroism (CD) spectroscopy to check for changes in secondary structure.

  • Removal of Essential Lipids: Membrane proteins often require specific lipid interactions to maintain their active conformation. LDAO micelles may strip away these crucial lipids.

    • Troubleshooting Step: Supplement your LDAO solution with lipids or cholesterol analogs (like CHS) to create a more native-like environment.

  • Incorrect LDAO-to-Protein Ratio: The ratio of detergent to protein can influence the stability and activity of the solubilized protein.

    • Troubleshooting Step: Experiment with different LDAO-to-protein ratios during solubilization and purification to find the optimal balance that preserves activity.

Data Presentation

Table 1: Properties of LDAO and Common Alternative Detergents

DetergentTypeCMC (mM)Micelle Molecular Weight (kDa)Notes
LDAO Zwitterionic1-2~21.5Can be harsh; proteins stable in LDAO often yield well-diffracting crystals.[2]
DDM Non-ionic~0.17~50Generally milder than LDAO, a common first choice for solubilization.
OG Non-ionic20-25~2.4Forms small micelles, can be useful for some applications but has a high CMC.
LMNG Non-ionic~0.01~91A newer generation detergent known for stabilizing delicate membrane proteins.[2]
CHS Zwitterionic--A cholesterol derivative often used as an additive to stabilize membrane proteins.

Experimental Protocols

Protocol 1: General Membrane Protein Solubilization using LDAO

  • Membrane Preparation: Isolate cell membranes containing the protein of interest through standard cell lysis and centrifugation procedures. Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.

  • Detergent Screening (Optional but Recommended): Before large-scale solubilization, perform a small-scale screen with different LDAO concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v) to determine the optimal concentration for your protein.

  • Solubilization: Add LDAO to the membrane suspension to the desired final concentration. Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

  • Purification: The supernatant now contains the solubilized protein-LDAO complexes and can be subjected to downstream purification steps like affinity chromatography. It is crucial to include LDAO at a concentration above its CMC in all subsequent buffers to maintain protein solubility.

Mandatory Visualizations

LDAO_Troubleshooting_Workflow start Start: Protein Aggregation Observed with LDAO check_conc Is LDAO concentration optimized? start->check_conc optimize_conc Perform LDAO concentration screen (e.g., 0.5-2.0%) check_conc->optimize_conc No check_buffer Are buffer conditions (pH, salt) optimal? check_conc->check_buffer Yes optimize_conc->check_buffer optimize_buffer Screen different pH values and salt concentrations check_buffer->optimize_buffer No check_harshness Is LDAO too harsh for the protein? check_buffer->check_harshness Yes optimize_buffer->check_harshness detergent_screen Perform a detergent screen with milder alternatives (DDM, OG, LMNG) check_harshness->detergent_screen Yes add_stabilizers Consider adding stabilizers (glycerol, lipids, CHS) check_harshness->add_stabilizers No detergent_screen->add_stabilizers end_success Protein is Soluble and Stable add_stabilizers->end_success Success end_fail Aggregation Persists: Consider alternative expression/purification strategies add_stabilizers->end_fail Failure

Caption: Troubleshooting workflow for protein aggregation in LDAO.

LDAO_Solubilization_Workflow start Start: Membrane Pellet Containing Target Protein resuspend Resuspend in Buffer start->resuspend add_ldao Add LDAO (above CMC) resuspend->add_ldao incubate Incubate with Gentle Agitation (e.g., 1-2h at 4°C) add_ldao->incubate centrifuge High-Speed Centrifugation (e.g., 100,000 x g) incubate->centrifuge supernatant Collect Supernatant (Solubilized Protein-LDAO Complexes) centrifuge->supernatant pellet Discard Pellet (Unsolubilized Material) centrifuge->pellet purification Downstream Purification (e.g., Affinity Chromatography) (Maintain LDAO in buffers) supernatant->purification

Caption: General workflow for membrane protein solubilization with LDAO.

References

Optimizing Lauryldiethanolamine concentration to minimize protein denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Lauryldiethanolamine (LDEA) in protein formulations. The following guides and FAQs address common issues to help maintain protein integrity and function.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDEA) and why is it used in protein formulations?

A1: this compound (CAS 1541-67-9) is a non-ionic surfactant.[1][2] Its molecular structure includes a long, hydrophobic lauryl chain and a hydrophilic diethanolamine headgroup.[3] This amphiphilic nature allows it to be used in protein formulations to increase protein stability and solubility, primarily by preventing aggregation.[4] In biopharmaceutical manufacturing, non-ionic surfactants are common excipients that help protect proteins from stresses that occur during purification, storage, and handling.[5]

Q2: How does LDEA interact with proteins?

A2: LDEA, like other surfactants, interacts with proteins through both hydrophobic and hydrophilic interactions. The hydrophobic dodecyl tail can associate with exposed hydrophobic patches on a protein's surface.[6] This can be beneficial, as it can shield these regions and prevent protein-protein aggregation. However, at higher concentrations, these interactions can become disruptive, penetrating the protein's core, altering its tertiary structure, and potentially leading to denaturation (loss of function).[6][7] The goal is to find a concentration that stabilizes the protein without causing it to unfold.

Q3: What is the Critical Micelle Concentration (CMC) and why is it crucial for my experiments?

A3: The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules, like LDEA, self-assemble into structures called micelles.[8][9] Below the CMC, surfactant molecules exist as individual monomers. The CMC is a critical parameter because the behavior and effects of the surfactant can differ dramatically below and above this concentration.[7] Protein denaturation can be induced by both monomers and micelles, so understanding the CMC of LDEA in your specific experimental conditions is essential for optimization.[6][7]

Q4: What is the exact CMC value for this compound?

A4: There is no single, universal CMC value for LDEA. The CMC is highly dependent on the physicochemical conditions of the solution, including temperature, pH, and ionic strength (salt concentration).[8][9][10] While LDEA is known to have a strong propensity for self-assembly, often exhibiting a lower CMC than comparable surfactants, its precise CMC must be determined experimentally under the exact buffer and temperature conditions of your assay.[11]

Physicochemical Properties of this compound

The table below summarizes key properties of LDEA.

PropertyValueSource(s)
CAS Number 1541-67-9[1][3]
Molecular Formula C₁₆H₃₅NO₂[12][13]
Molar Mass 273.45 g/mol [12][13]
Appearance Viscous Liquid / Oil[1][12]
Classification Non-ionic Surfactant, Tertiary Amine[2][3]

Troubleshooting Guide

Issue: My protein is aggregating or precipitating after adding LDEA.

  • Q: I've added LDEA to prevent aggregation, but my protein is still precipitating. What steps should I take?

  • A: This indicates that the current conditions are not optimal. The issue could be an incorrect LDEA concentration, buffer incompatibility, or other environmental factors. Follow the systematic workflow below to diagnose and resolve the problem.

start Protein Aggregation Observed check_conc 1. Verify LDEA Concentration Is it in the expected range? (e.g., 0.01% - 0.1%) start->check_conc adjust_conc Adjust LDEA concentration. Perform a concentration screen (See Protocol 1) check_conc->adjust_conc No check_buffer 2. Check Buffer Conditions Is pH >= 1 unit away from pI? Is ionic strength optimal? check_conc->check_buffer Yes adjust_conc->check_buffer adjust_buffer Adjust pH and/or salt concentration (e.g., 50-150 mM NaCl) check_buffer->adjust_buffer No check_temp 3. Evaluate Temperature Are you working at the optimal temperature for your protein? check_buffer->check_temp Yes adjust_buffer->check_temp adjust_temp Modify incubation/storage temperature (e.g., work on ice) check_temp->adjust_temp No check_protein_conc 4. Assess Protein Concentration Is it too high? check_temp->check_protein_conc Yes adjust_temp->check_protein_conc adjust_protein_conc Reduce protein concentration check_protein_conc->adjust_protein_conc Yes add_stabilizer 5. Consider Additives Add other stabilizers like glycerol, arginine, or sugars check_protein_conc->add_stabilizer No adjust_protein_conc->add_stabilizer resolved Problem Resolved add_stabilizer->resolved cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation p1_1 Determine CMC of LDEA in your specific buffer (See Protocol 2) p2_1 Screen LDEA concentrations above and below CMC using a high-throughput method (e.g., DSF, see Protocol 1) p1_1->p2_1 p2_2 Identify concentrations that increase melting temp (Tm) without causing unfolding p2_1->p2_2 p3_1 Validate optimal LDEA concentration with orthogonal methods (e.g., DLS, CD) p2_2->p3_1 p3_2 Confirm protein activity with a functional assay p3_1->p3_2

References

Technical Support Center: Lauryldiethanolamine Interference in Protein Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering interference from Lauryldiethanolamine in Bradford and BCA protein assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with protein assays?

This compound is a non-ionic to zwitterionic surfactant commonly used in biological buffers to solubilize and stabilize proteins, particularly membrane proteins. Its interference in protein assays stems from its chemical properties:

  • Bradford Assay: This assay relies on the binding of Coomassie dye to proteins, primarily through interactions with basic and aromatic amino acid residues. Detergents like this compound can compete with the dye for binding sites on the protein, leading to an underestimation of protein concentration. Additionally, detergents can interact with the dye itself, causing precipitation or a shift in the assay's pH, which affects its accuracy and linearity.[1]

  • BCA Assay: The BCA assay is based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). While generally more resistant to detergents than the Bradford assay, high concentrations of certain detergents can still interfere with the copper-protein complex formation, potentially leading to inaccurate results.

Q2: Which assay, Bradford or BCA, is more suitable for samples containing this compound?

The BCA assay is generally more compatible with detergents than the Bradford assay.[2] The Bradford assay is highly sensitive to detergents, and their presence can lead to significant inaccuracies.[1][3] Therefore, for samples containing this compound, the BCA assay is the recommended starting point. However, it is crucial to ensure the detergent concentration is within the compatible range specified by the assay manufacturer.

Q3: What are the general strategies to overcome this compound interference?

Several methods can be employed to mitigate the effects of this compound in your protein assays:

  • Sample Dilution: If the protein concentration is sufficiently high, diluting the sample can lower the this compound concentration to a non-interfering level.

  • Protein Precipitation: Methods like acetone or trichloroacetic acid (TCA) precipitation can effectively separate proteins from interfering substances.[1][4][5][6]

  • Dialysis: This technique removes small molecules like detergents from macromolecular samples by selective diffusion through a semi-permeable membrane.[7][8][9]

  • Detergent Removal Resins: Commercially available resins can specifically bind and remove detergents from protein samples.[10]

Troubleshooting Guides

Bradford Assay

Problem: Inaccurate or inconsistent results with samples containing this compound.

  • Possible Cause: Detergent interference with the dye-protein interaction.

  • Solution:

    • Assess Interference: Prepare a standard curve in the presence and absence of the same concentration of this compound as in your samples. A significant difference in the curves confirms interference.

    • Sample Dilution: If possible, dilute your sample to reduce the this compound concentration below the interference threshold.

    • Remove Detergent: If dilution is not feasible, use protein precipitation (see Experimental Protocol 1) or dialysis (see Experimental Protocol 2) to remove the detergent before the assay.

Problem: High background absorbance in the blank and samples.

  • Possible Cause: Interaction of this compound with the Coomassie dye, causing aggregation or a color change independent of protein.

  • Solution:

    • Use a Detergent-Compatible Bradford Assay: Several commercially available Bradford assay kits are formulated to be more tolerant to detergents.

    • Detergent Removal: Implement a detergent removal strategy such as protein precipitation or dialysis prior to performing the assay.

BCA Assay

Problem: Underestimation or overestimation of protein concentration.

  • Possible Cause: this compound concentration is outside the compatible range for the BCA assay kit.

  • Solution:

    • Consult Manufacturer's Guidelines: Check the technical documentation of your BCA assay kit for its compatibility with non-ionic or zwitterionic detergents.

    • Dilute the Sample: If the detergent concentration is too high, dilute the sample in a compatible buffer.

    • Remove Excess Detergent: For high concentrations of this compound, consider using dialysis or a detergent removal resin.

Problem: Precipitate forms during the assay.

  • Possible Cause: Interaction between the detergent and assay reagents at the working temperature.

  • Solution:

    • Modify Incubation Temperature: Some protocols suggest incubating at a lower temperature for a longer duration to minimize precipitation.

    • Detergent Removal: The most reliable solution is to remove the detergent from the sample before quantification using methods like protein precipitation.

Quantitative Data

AssayNon-Ionic Detergent (General Guideline)Notes
Bradford Assay < 0.1%Highly sensitive to detergents. Interference can manifest as decreased color development or precipitation.
BCA Assay Up to 1-5%Generally more tolerant, but high concentrations can still interfere. Always check the manufacturer's specifications.

Experimental Protocols

Experimental Protocol 1: Acetone Precipitation for Detergent Removal

This protocol is effective for removing detergents and concentrating protein samples.

Materials:

  • Cold acetone (-20°C)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.

  • Add four times the sample volume of cold (-20°C) acetone (400 µL).

  • Vortex briefly and incubate the mixture at -20°C for 60 minutes.

  • Centrifuge at 13,000-15,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully decant the supernatant containing the detergent.

  • Allow the protein pellet to air-dry for 5-10 minutes. Do not over-dry, as it can make resolubilization difficult.

  • Resuspend the pellet in a buffer compatible with your downstream protein assay.

Experimental Protocol 2: Dialysis for Detergent Removal

Dialysis is a gentle method for removing detergents and exchanging the buffer of a protein sample.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (at least 200 times the sample volume)

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the protein sample into the dialysis tubing/cassette and seal securely.

  • Place the sealed sample in a beaker containing the dialysis buffer on a stir plate and stir gently at 4°C.

  • Dialyze for 2-4 hours.

  • Change the dialysis buffer and continue to dialyze for another 2-4 hours.

  • For optimal detergent removal, perform a third buffer change and dialyze overnight at 4°C.[7][9]

  • Recover the protein sample from the dialysis tubing/cassette.

Visualizations

Interference_Mechanisms cluster_Bradford Bradford Assay Interference cluster_BCA BCA Assay Interference Bradford_Protein Protein Bradford_Complex Dye-Protein Complex (Colorimetric Signal) Bradford_Protein->Bradford_Complex Binds Coomassie_Dye Coomassie Dye Coomassie_Dye->Bradford_Complex Binds LDEA_Bradford This compound LDEA_Bradford->Bradford_Protein Competes for binding sites LDEA_Bradford->Coomassie_Dye Interacts with dye BCA_Protein Protein Cu1 Cu¹⁺ BCA_Protein->Cu1 Reduces Cu2 Cu²⁺ Cu2->Cu1 LDEA_BCA This compound LDEA_BCA->Cu2 Interferes with reduction BCA_Complex BCA-Cu¹⁺ Complex (Colorimetric Signal) Cu1->BCA_Complex BCA_Reagent BCA Reagent BCA_Reagent->BCA_Complex

Caption: Interference mechanisms of this compound in Bradford and BCA assays.

Troubleshooting_Workflow Start Inaccurate Protein Quantification with This compound Choose_Assay Is the BCA assay being used? Start->Choose_Assay Switch_to_BCA Switch to BCA Assay Choose_Assay->Switch_to_BCA No Check_Concentration Is detergent concentration within compatible range? Choose_Assay->Check_Concentration Yes Switch_to_BCA->Check_Concentration Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample No Perform_Assay Perform Protein Assay Check_Concentration->Perform_Assay Yes Remove_Detergent Remove Detergent (Precipitation/Dialysis) Dilute_Sample->Remove_Detergent Dilution not possible Dilute_Sample->Perform_Assay Remove_Detergent->Perform_Assay End Accurate Quantification Perform_Assay->End

Caption: Troubleshooting workflow for protein assays with this compound.

References

Adjusting pH and ionic strength in Lauryldiethanolamine-based lysis buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting pH and ionic strength in Lauryldiethanolamine (LDEA)-based lysis buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDEA) and why is it used in lysis buffers?

This compound (LDEA) is a non-ionic surfactant. Its amphiphilic nature, possessing both a hydrophilic diethanolamine head and a hydrophobic lauryl tail, allows it to effectively disrupt cell membranes to release intracellular contents.[1][2] As a mild, non-denaturing detergent, it is particularly useful for applications where preserving protein structure and function is critical.[1]

Q2: What is the optimal pH range for a this compound-based lysis buffer?

The optimal pH for a lysis buffer is crucial for maintaining protein stability and solubility.[3] For most applications, a pH range of 7.0 to 8.0 is recommended to mimic physiological conditions.[4] However, the ideal pH can be protein-specific and may require optimization. The predicted pKa of LDEA is approximately 14.41, but for practical purposes in a buffered solution, the effective buffering range will be influenced by the other components of the buffer system.[5] It is generally recommended to use a buffer within 1 pH unit of its pKa to maximize its buffering capacity.[6][7]

Q3: How does ionic strength affect cell lysis and protein extraction?

Ionic strength, typically adjusted with salts like sodium chloride (NaCl), plays a critical role in protein solubility and preventing non-specific protein interactions.[8] Sufficient ionic strength helps to disrupt protein-protein interactions and can enhance the solubilization of certain proteins.[8] However, excessively high salt concentrations can lead to protein precipitation, a phenomenon known as "salting out".[9] The optimal ionic strength is a balance between efficient cell lysis and maintaining the solubility of the target protein.

Q4: Can I use a this compound-based lysis buffer for downstream applications like immunoprecipitation (IP)?

Yes, due to its mild, non-denaturing properties, LDEA is a suitable detergent for applications that require the preservation of protein-protein interactions, such as immunoprecipitation and co-immunoprecipitation.[3] It is important to ensure that the final concentration of LDEA and the overall ionic strength of the buffer are compatible with the antibody-antigen binding in your specific IP experiment.

Q5: My lysate is very viscous after adding the LDEA-based lysis buffer. What should I do?

High viscosity in a cell lysate is typically caused by the release of genomic DNA. This can be resolved by adding a nuclease, such as DNase I, to the lysis buffer to degrade the DNA. Sonication can also be used to shear the DNA and reduce viscosity.

Troubleshooting Guides

Problem 1: Low Protein Yield
Possible Cause Troubleshooting Step Rationale
Inefficient Cell Lysis Optimize LDEA concentration (start with a range of 0.1% to 1.0%). Increase incubation time with the lysis buffer.Insufficient detergent may not fully disrupt cell membranes.
Incorrect pH Adjust the pH of the lysis buffer. Test a range of pH values (e.g., 6.5 to 8.5) to find the optimal pH for your target protein's solubility.Protein solubility is highly dependent on pH.
Suboptimal Ionic Strength Modify the NaCl concentration in the lysis buffer. Test a range from 50 mM to 500 mM.[10]Ionic strength affects protein solubility and can influence the efficiency of cell lysis.
Protein Degradation Add protease and phosphatase inhibitors to the lysis buffer immediately before use. Perform all lysis steps at 4°C.[4]Cellular proteases and phosphatases are released upon lysis and can degrade target proteins.
Problem 2: Protein Precipitation in the Lysate
Possible Cause Troubleshooting Step Rationale
pH is at or near the protein's isoelectric point (pI) Adjust the pH of the lysis buffer to be at least one pH unit away from the pI of your target protein.Proteins are least soluble at their isoelectric point.
Ionic strength is too high ("salting out") Decrease the NaCl concentration in the lysis buffer.High salt concentrations can reduce protein solubility.[9]
LDEA concentration is too high Reduce the concentration of LDEA in the lysis buffer.Excessive detergent can sometimes lead to protein aggregation.
Sample is too concentrated Dilute the cell pellet with a larger volume of lysis buffer.High protein concentrations can promote aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stock this compound (LDEA)-Based Lysis Buffer (10X)

Materials:

  • Tris base

  • Sodium Chloride (NaCl)

  • This compound (LDEA)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Nuclease-free water

Procedure:

  • To prepare 100 mL of 10X LDEA Lysis Buffer, dissolve the following in 80 mL of nuclease-free water:

    • 6.057 g Tris base (for a final 1X concentration of 50 mM)

    • 8.766 g NaCl (for a final 1X concentration of 150 mM)

  • Adjust the pH to the desired value (e.g., 7.4) with concentrated HCl.

  • Add 10 g of this compound (for a final 1X concentration of 1%).

  • Bring the final volume to 100 mL with nuclease-free water.

  • Store the 10X stock solution at 4°C.

Protocol 2: Adjusting the pH of the LDEA-Based Lysis Buffer

Materials:

  • 1X LDEA Lysis Buffer

  • 1 M HCl

  • 1 M NaOH

  • Calibrated pH meter

Procedure:

  • Before adding protease and phosphatase inhibitors, place the desired volume of 1X LDEA Lysis Buffer in a beaker with a stir bar.

  • Place the pH probe into the solution and monitor the reading.

  • To decrease the pH, add 1 M HCl dropwise while continuously stirring and monitoring the pH.

  • To increase the pH, add 1 M NaOH dropwise while continuously stirring and monitoring the pH.

  • Allow the pH to stabilize before adding more acid or base.

Protocol 3: Adjusting the Ionic Strength of the LDEA-Based Lysis Buffer

Materials:

  • 1X LDEA Lysis Buffer (prepared without NaCl)

  • 5 M NaCl stock solution

Procedure:

  • Prepare the 1X LDEA Lysis Buffer following Protocol 1, but omit the NaCl.

  • To achieve the desired final NaCl concentration, add the calculated volume of the 5 M NaCl stock solution. For example, to prepare 10 mL of lysis buffer with a final NaCl concentration of 150 mM, add 300 µL of 5 M NaCl.

  • Adjust the final volume with the NaCl-free lysis buffer.

Quantitative Data Summary

The following tables provide a summary of how pH and ionic strength can affect protein extraction. The values are representative and may need to be optimized for specific cell types and target proteins.

Table 1: Effect of pH on Relative Protein Yield

Lysis Buffer pH Relative Protein Yield (%) Notes
6.585May be optimal for some acidic proteins.
7.095Generally a good starting point.
7.4100Mimics physiological pH, often optimal.
8.098Suitable for many proteins.
8.590May be beneficial for some basic proteins.

Table 2: Effect of Ionic Strength (NaCl Concentration) on Relative Protein Yield

NaCl Concentration (mM) Relative Protein Yield (%) Notes
5090Low ionic strength, may be insufficient for some extractions.
150100A common starting concentration that balances solubility and extraction efficiency.[8]
30095Higher ionic strength can improve solubility for some proteins.[10]
50080High ionic strength may begin to cause "salting out" for some proteins.

Visualizations

Lysis_Buffer_Preparation_Workflow cluster_preparation Buffer Preparation cluster_usage Buffer Usage start Start dissolve Dissolve Buffer Components (e.g., Tris) start->dissolve ph_adjust Adjust pH (e.g., with HCl/NaOH) dissolve->ph_adjust add_ldea Add this compound (LDEA) ph_adjust->add_ldea add_salt Add Salt (e.g., NaCl) add_ldea->add_salt final_volume Adjust to Final Volume add_salt->final_volume store Store at 4°C final_volume->store add_inhibitors Add Protease/Phosphatase Inhibitors (Fresh) store->add_inhibitors lysis Perform Cell Lysis add_inhibitors->lysis end Proceed to Downstream Application lysis->end Troubleshooting_Logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions problem Suboptimal Protein Extraction? low_yield Low Protein Yield? problem->low_yield precipitation Protein Precipitation? problem->precipitation optimize_ldea Optimize LDEA % low_yield->optimize_ldea adjust_ph Adjust pH low_yield->adjust_ph adjust_salt Adjust Ionic Strength low_yield->adjust_salt add_inhibitors Add Inhibitors low_yield->add_inhibitors precipitation->adjust_ph precipitation->adjust_salt check_pi Check Protein pI precipitation->check_pi dilute_sample Dilute Sample precipitation->dilute_sample

References

Technical Support Center: Enhancing Protein Stability in Lauryldiethanolamine (LDAO) Micelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with proteins in Lauryldiethanolamine (LDAO) micelles.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Issue 1: My protein is aggregating after solubilization or during purification in LDAO.

Possible Causes and Solutions:

  • Suboptimal LDAO Concentration: The concentration of LDAO can significantly impact protein stability. High concentrations of free micelles can sometimes be detrimental.

    • Recommendation: Determine the optimal LDAO concentration for your protein. This is typically just above the Critical Micelle Concentration (CMC) required to keep the protein soluble. Consider performing a concentration screen and assessing monodispersity via size-exclusion chromatography (SEC).

  • Inappropriate Buffer Conditions: The pH and ionic strength of your buffer can influence protein charge and interactions, leading to aggregation.[1][2]

    • Recommendation: Screen a range of pH values and salt concentrations (e.g., NaCl, KCl) to find the optimal conditions for your protein's stability.[1] Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can improve solubility.[1][2]

  • Temperature-Induced Instability: Some proteins are sensitive to temperature and may aggregate at higher or even standard laboratory temperatures (e.g., 4°C for extended periods).[1][3]

    • Recommendation: Perform purification steps at a lower temperature if possible.[1] For storage, consider flash-freezing in the presence of cryoprotectants like glycerol and storing at -80°C.[2]

  • Disulfide Bond Issues: Incorrect disulfide bond formation or free cysteines can lead to intermolecular crosslinking and aggregation.

    • Recommendation: Add a reducing agent, such as DTT or TCEP, to your buffers to maintain a reducing environment.

Issue 2: My protein is losing activity after solubilization in LDAO.

Possible Causes and Solutions:

  • Harshness of LDAO: LDAO is a zwitterionic detergent and can be harsher than non-ionic detergents, potentially leading to denaturation and loss of function.[4]

    • Recommendation:

      • Include Additives: Supplement your LDAO-containing buffer with stabilizing agents. Lipids (e.g., cholesterol analogs, phospholipids) or non-ionic detergents (e.g., DDM, OG) can create mixed micelles that better mimic the native membrane environment.[5] Glycerol (5-20%) can also act as a stabilizing osmolyte.[1]

      • Detergent Exchange: After initial solubilization, consider exchanging the LDAO for a milder detergent for subsequent purification and functional studies.

  • Loss of Essential Lipids or Cofactors: The solubilization process may strip away essential lipids or cofactors required for protein activity.

    • Recommendation: Reintroduce specific lipids or cofactors back into the purified protein-micelle complex and assess the recovery of activity.

Issue 3: My protein appears heterogeneous during size-exclusion chromatography (SEC).

Possible Causes and Solutions:

  • Presence of Aggregates: A peak in the void volume or a broad, asymmetrical peak can indicate aggregation.

    • Recommendation: Refer to the troubleshooting guide for aggregation (Issue 1). Optimize your buffer conditions and consider using additives.[6]

  • Dynamic Micelle-Protein Complexes: The size and shape of LDAO micelles can be influenced by buffer conditions, which may affect the elution profile of the protein-micelle complex.[4]

    • Recommendation: Ensure your SEC running buffer is identical to your sample buffer to avoid on-column changes in micelle properties.

  • Oligomeric State Instability: The protein may exist in multiple oligomeric states, or the detergent environment may be promoting dissociation or association.

    • Recommendation: Analyze the different peak fractions by SDS-PAGE and functional assays to characterize the species present. Consider screening different detergents that may better stabilize a single oligomeric state.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of LDAO to use for my protein?

A1: The optimal LDAO concentration is protein-dependent. A good starting point is 2-5 times the Critical Micelle Concentration (CMC) of LDAO (approximately 1-2 mM or 0.023% w/v).[4] However, it is crucial to perform a screen. Solubilize your protein with a range of LDAO concentrations and evaluate the yield of soluble, monodisperse protein using techniques like SEC. One study on the bacterial reaction center found that increasing LDAO concentration from 0.025 to 0.5 wt.% decreased the melting temperature, indicating a destabilization of the native conformation.[7]

Q2: How can I improve the long-term stability of my protein in LDAO for structural studies?

A2: Improving long-term stability is critical for techniques like crystallography.

  • Screen for Additives: The addition of lipids or other detergents to form mixed micelles can significantly enhance stability.[5]

  • Optimize Buffer: Thoroughly screen pH, ionic strength, and stabilizing osmolytes like glycerol.[1][2]

  • Intrinsic Stability: The stability of a protein in LDAO is often an intrinsic property of the protein itself.[8] If a particular protein is inherently unstable, consider screening orthologs or engineering mutations to improve stability.[9] Proteins that are stable in LDAO are often more likely to produce well-diffracting crystals.[4][8]

Q3: What are some alternative detergents if LDAO is not suitable for my protein?

A3: If LDAO proves to be too harsh, consider screening a panel of other detergents. A common starting point includes:

  • Non-ionic detergents: n-Dodecyl-β-D-maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), and n-Octyl-β-D-glucopyranoside (OG).[4]

  • Zwitterionic detergents: CHAPS. A good strategy is to test a small number of detergents from different classes to identify a promising candidate for further optimization.[4]

Q4: How do I know if my protein is stable in LDAO?

A4: Several methods can be used to assess protein stability:

  • Fluorescence-based Size-Exclusion Chromatography (FSEC): This is a rapid method to assess the monodispersity and aggregation state of a GFP-tagged protein.[8]

  • Differential Scanning Calorimetry (DSC) or Differential Scanning Fluorimetry (DSF): These techniques measure the thermal stability of a protein by determining its melting temperature (Tm).[10][11] A higher Tm generally indicates greater stability.

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the protein as a function of temperature or denaturant concentration.[11]

  • Functional Assays: The most direct measure of stability is the retention of biological activity over time.[12]

Data Summary Tables

Table 1: Influence of LDAO Concentration on Protein Thermal Stability
ProteinLDAO Concentration (wt. %)Melting Temperature (Tm)Effect of Increased LDAOReference
Bacterial Reaction Center0.02549°CDestabilizing[7]
Bacterial Reaction Center0.542°CDestabilizing[7]
Table 2: Comparative Stability of a Membrane Protein (FhuAΔ5-160) in LDAO vs. Lipid Bilayer
ParameterLDAO MicellesLipid BilayerConclusionReference
Unfolding Free Energy (ΔGu°) ~5 kJ/mol (at 35°C)~20 kJ/mol (at 35°C)4x more stable in bilayer[13]
Melting Temperature (TM) ~49-52°C~75°CSignificantly more stable in bilayer[13]

Experimental Protocols

Protocol 1: Assessing Protein Stability via Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for measuring the thermal stability of a protein in LDAO micelles.

  • Sample Preparation:

    • Prepare your purified protein in a buffer containing the desired concentration of LDAO and any additives. A typical protein concentration is 0.5-1.0 mg/mL.

    • Prepare a matched reference buffer containing the identical concentration of LDAO and additives, but without the protein.

    • Thoroughly degas both the sample and reference solutions.

  • Instrument Setup:

    • Set the DSC instrument to scan from a starting temperature (e.g., 20°C) to a final temperature that ensures complete unfolding (e.g., 90°C).

    • Set a scan rate, typically 60°C/hour.

  • Data Acquisition:

    • Load the protein sample into the sample cell and the reference buffer into the reference cell.

    • Equilibrate the system at the starting temperature.

    • Initiate the temperature scan and record the differential power required to maintain a zero temperature difference between the cells.

  • Data Analysis:

    • Subtract the baseline scan (buffer vs. buffer) from the sample scan.

    • The resulting thermogram will show a peak corresponding to the heat absorbed during protein unfolding.

    • The apex of this peak is the melting temperature (Tmax or Tm), which is a measure of the protein's thermal stability.[5]

Protocol 2: Screening for Optimal LDAO Concentration using FSEC

This protocol is for rapidly screening conditions for a GFP-tagged membrane protein.

  • Solubilization:

    • Aliquot small amounts of membrane preparation into separate tubes.

    • Add solubilization buffer containing a range of LDAO concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Incubate with gentle agitation for 1 hour at 4°C.

  • Clarification:

    • Centrifuge the samples at high speed (e.g., >100,000 x g) for 30 minutes to pellet unsolubilized material.

  • FSEC Analysis:

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a running buffer containing a baseline concentration of LDAO (e.g., 0.05%).

    • Inject the supernatant from each solubilization condition.

    • Monitor the elution profile using a fluorescence detector set to the excitation and emission wavelengths for GFP.

  • Interpretation:

    • A sharp, symmetrical peak indicates a monodisperse, well-behaved protein.

    • A peak in the void volume indicates aggregation.

    • Compare the peak height and shape across the different LDAO concentrations to identify the condition that yields the most soluble and monodisperse protein.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Clarification cluster_analysis Stability Analysis cluster_decision Outcome cluster_result Final Steps Membrane_Prep Membrane Preparation Solubilize Solubilize Protein in Detergent/Additive Matrix Membrane_Prep->Solubilize Detergent_Screen Select Detergents (LDAO, DDM, etc.) Detergent_Screen->Solubilize Additive_Screen Select Additives (Lipids, Glycerol) Additive_Screen->Solubilize Clarify Clarify by Ultracentrifugation Solubilize->Clarify FSEC Assess Monodispersity (FSEC) Clarify->FSEC DSC_DSF Measure Thermal Stability (DSC/DSF) Clarify->DSC_DSF Activity_Assay Measure Functional Activity Clarify->Activity_Assay Is_Stable Is Protein Stable & Active? FSEC->Is_Stable DSC_DSF->Is_Stable Activity_Assay->Is_Stable Proceed Proceed to Downstream Applications (Crystallography, etc.) Is_Stable->Proceed Yes Optimize Re-screen or Select New Protein/Ortholog Is_Stable->Optimize No

Caption: Workflow for screening detergents and additives to optimize membrane protein stability.

Destabilization_Mitigation cluster_native Native State cluster_destabilized Destabilized State cluster_stabilized Stabilized State Native_Protein Protein in Lipid Bilayer (Stable) LDAO_Protein Protein in LDAO (Less Stable) Native_Protein->LDAO_Protein Solubilization (Lipid Removal) Mixed_Micelle Protein in Mixed Micelle (Improved Stability) LDAO_Protein->Mixed_Micelle Addition of Lipids or Non-ionic Detergents

Caption: Mitigation of LDAO-induced protein destabilization by forming mixed micelles.

References

Technical Support Center: Resolving Issues with Lauryldiethanolamine in Downstream Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Lauryldiethanolamine in downstream immunoassays. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound is a non-ionic surfactant.[1] It is used in various applications as an emulsifying agent, dispersing agent, and solubilizing agent. Your samples may contain this compound if it was used during upstream processes such as cell lysis, protein extraction, or as a component of a drug formulation.

Q2: How can this compound potentially interfere with my immunoassay?

While specific data on this compound's interference in immunoassays is limited, non-ionic surfactants, in general, can interfere in several ways:

  • Masking of Epitopes: Surfactant micelles can non-specifically bind to antigens or antibodies, sterically hindering the specific binding required for detection.

  • Protein Denaturation: At certain concentrations, surfactants can alter the conformation of antibodies or antigens, reducing their binding affinity.[2]

  • Interference with Plate Coating: If present during the coating step of an ELISA, this compound can compete with the antigen or capture antibody for binding to the microplate surface, leading to inconsistent coating.

  • Enzyme Inhibition: It may inhibit the activity of enzyme conjugates (e.g., HRP, ALP) used for signal generation.

  • Matrix Effects: The presence of this compound can alter the sample matrix, affecting the overall performance and reproducibility of the assay.[2]

Q3: What are the initial signs that this compound might be interfering with my immunoassay?

Common indicators of interference include:

  • High background signal: Non-specific binding of detection antibodies to the plate.

  • Low or no signal: Inhibition of antibody-antigen binding or enzyme activity.

  • Poor reproducibility: High variability between duplicate or replicate wells.

  • Non-linear dilution series: Samples do not dilute linearly as expected, suggesting a matrix effect.

Troubleshooting Guide

Issue 1: High Background Signal

High background can be caused by the non-specific binding of assay components. This compound can contribute to this by promoting the adsorption of detection antibodies to the plate surface.

Troubleshooting Steps:

  • Optimize Washing Steps: Increase the number of wash cycles and the volume of wash buffer. Consider adding a low concentration of a non-interfering surfactant (like Tween-20 at 0.05%) to the wash buffer to help remove non-specifically bound reagents.

  • Optimize Blocking Buffer: Ensure your blocking buffer is effective. Common blockers include Bovine Serum Albumin (BSA) or non-fat dry milk. You may need to test different blocking agents and concentrations.

  • Sample Dilution: Dilute your samples to reduce the concentration of this compound below a level that causes interference.

Issue 2: Low or No Signal

A weak or absent signal can result from this compound interfering with the specific binding of the antibody to the antigen or by inhibiting the detection enzyme.

Troubleshooting Steps:

  • Determine the Critical Micelle Concentration (CMC): The CMC of this compound is a key parameter.[3] Above the CMC, the surfactant forms micelles which are more likely to cause interference. Try to dilute your samples to a this compound concentration below its CMC.

  • Spike-and-Recovery Experiment: To confirm interference, perform a spike-and-recovery experiment. Add a known amount of your analyte to a sample matrix containing this compound and a control matrix without it. A significantly lower recovery in the presence of the surfactant indicates interference.

  • Sample Pre-treatment:

    • Size-Exclusion Chromatography (SEC): Use SEC to separate your analyte from the lower molecular weight this compound.

    • Dialysis: If your analyte is significantly larger than this compound (MW ~273 g/mol ), dialysis can be an effective removal method.[1]

    • Protein A/G Purification: If your analyte is an antibody, consider purifying it from the sample using Protein A or G beads to remove the surfactant.

Quantitative Data Summary

This compound ConcentrationAnalyte Recovery (%)Signal-to-Noise RatioIntra-assay CV (%)
0% (Control)100%25< 5%
0.01%95%22< 5%
0.1%70%1515%
1.0%40%825%

Caption: Hypothetical data illustrating the potential impact of increasing this compound concentration on immunoassay performance.

Experimental Protocols

Protocol 1: Spike-and-Recovery Experiment

Objective: To determine if this compound is interfering with the quantification of the analyte.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Your standard sample matrix without this compound.

    • Set B (Test): Your standard sample matrix containing the suspected concentration of this compound.

  • Spike both sets of samples with a known concentration of your analyte (e.g., a mid-range concentration from your standard curve).

  • Prepare a series of dilutions for both sets of spiked samples.

  • Run the samples in your immunoassay according to your standard protocol.

  • Calculate the recovery of the spiked analyte in both sets. The formula for percent recovery is: (Observed Concentration / Spiked Concentration) * 100.

  • A significantly lower recovery in Set B compared to Set A indicates interference.

Protocol 2: Sample Dilution Linearity Assessment

Objective: To assess for matrix effects caused by this compound.

Methodology:

  • Take a sample containing a high concentration of your analyte and this compound.

  • Create a series of serial dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using your standard assay diluent.

  • Run the undiluted and diluted samples in your immunoassay.

  • Calculate the concentration of the analyte in each diluted sample and multiply by the dilution factor to get the back-calculated concentration of the undiluted sample.

  • If the back-calculated concentrations are consistent across the dilution series, it suggests no significant matrix effect. If the back-calculated concentrations vary significantly, it indicates a matrix effect, likely contributed to by this compound.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Immunoassay Issue (e.g., High Background, Low Signal) is_surfactant Suspect this compound Interference? start->is_surfactant spike_recovery Perform Spike-and-Recovery Experiment is_surfactant->spike_recovery Yes end Issue Resolved is_surfactant->end No interference_confirmed Interference Confirmed? spike_recovery->interference_confirmed dilution Optimize Sample Dilution interference_confirmed->dilution Yes interference_confirmed->end No removal Implement Sample Pre-treatment dilution->removal revalidate Re-validate Assay removal->revalidate revalidate->end

Caption: A logical workflow for troubleshooting this compound interference.

signaling_pathway_analogy cluster_assay Immunoassay Binding cluster_interference Interference Mechanism Ab Antibody Complex Antibody-Antigen Complex (Signal Generation) Ab->Complex Ag Antigen Ag->Complex LDE This compound Micelles Blocked_Ab Blocked Antibody LDE->Blocked_Ab Masks Binding Site Blocked_Ag Blocked Antigen LDE->Blocked_Ag Masks Epitope Blocked_Ab->Complex Inhibits Blocked_Ag->Complex Inhibits

Caption: Diagram illustrating the potential interference of this compound.

References

Technical Support Center: Overcoming Challenges of Using Lauryldiethanolamine (LDEA) with Specific Protein Classes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Lauryldiethanolamine (LDEA) in protein-related experiments. The information is presented in a user-friendly question-and-answer format to facilitate problem-solving during your research.

General FAQs about this compound (LDEA)

Q1: What is this compound (LDEA) and what are its properties?

This compound (LDEA) is a tertiary amine with a long alkyl chain, classifying it as a surfactant.[1][2] Depending on the pH of the solution, it can behave as a non-ionic or a cationic surfactant.[3] This dual nature makes it a versatile tool in the laboratory for applications such as solubilizing membranes and manipulating protein structures.[4][5]

Q2: What is the Critical Micelle Concentration (CMC) of LDEA and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For effective solubilization of membrane proteins, the detergent concentration should be significantly above its CMC.[6] Working below the CMC may lead to incomplete protein extraction and aggregation. Conversely, excessively high concentrations can lead to protein denaturation and difficulties in detergent removal during downstream processing. While the precise CMC of LDEA can vary with buffer conditions (e.g., ionic strength, pH, and temperature), it is crucial to determine or consider this value for your specific experimental setup.

Troubleshooting Guide: LDEA with Specific Protein Classes

This section provides troubleshooting advice for common problems encountered when using LDEA with membrane proteins, enzymes, and antibodies.

Membrane Proteins

Problem: Low yield of extracted membrane protein.

Possible Cause Troubleshooting Suggestion
LDEA concentration is below the CMC. Increase the LDEA concentration in your lysis buffer. A good starting point is 2-5 times the CMC.
Inefficient cell lysis. Optimize your cell lysis protocol. Consider mechanical disruption methods (e.g., sonication, French press) in conjunction with LDEA treatment.
Incubation time is too short. Increase the incubation time of the cell lysate with LDEA to allow for complete membrane solubilization.
Inappropriate buffer conditions. Optimize the pH and ionic strength of your lysis buffer. LDEA's properties can be pH-dependent.

Problem: Extracted membrane protein is aggregated or precipitated.

Possible Cause Troubleshooting Suggestion
Protein instability in LDEA. Screen a range of LDEA concentrations. Sometimes, a lower concentration (still above the CMC) can be less denaturing. Consider adding stabilizing agents like glycerol or specific lipids to your buffer.[7]
Detergent removal was too rapid or harsh. Use a gentler detergent removal method, such as dialysis against a buffer with a gradually decreasing LDEA concentration.
Suboptimal buffer conditions. Re-evaluate the pH and salt concentration of your buffers throughout the purification process.

Problem: Loss of membrane protein function after purification.

Possible Cause Troubleshooting Suggestion
LDEA is denaturing the protein. Try a different class of detergent, such as a non-ionic detergent like Dodecyl Maltoside (DDM), or a zwitterionic detergent like CHAPS, and compare the results.[8]
Essential lipids were stripped away. Supplement your purification buffers with lipids that are known to be important for your protein's function.
Prolonged exposure to LDEA. Minimize the time the protein is in contact with LDEA. Proceed with purification steps promptly after solubilization.

experimental_workflow_membrane_protein centrifugation centrifugation solubilized_protein solubilized_protein centrifugation->solubilized_protein elution elution purified_protein purified_protein elution->purified_protein

Caption: Workflow for membrane protein extraction and purification using LDEA.

Enzymes

Problem: Decreased enzyme activity in the presence of LDEA.

Possible Cause Troubleshooting Suggestion
LDEA is acting as an inhibitor. Perform kinetic studies to determine the nature of inhibition (e.g., competitive, non-competitive). This can provide insights into how LDEA is interacting with your enzyme.
Conformational changes induced by LDEA. Use spectroscopic techniques like circular dichroism (CD) to assess changes in the enzyme's secondary structure in the presence of LDEA.
Denaturation of the enzyme. Lower the LDEA concentration or incubate for shorter periods. Compare with a control without LDEA.

Problem: LDEA interferes with the enzyme assay.

Possible Cause Troubleshooting Suggestion
LDEA absorbs at the assay wavelength. Run a blank with only the buffer and LDEA to determine its contribution to the absorbance and subtract it from your sample readings.
LDEA interacts with assay reagents. Test the compatibility of LDEA with all components of your assay system individually.
Micelle formation sequesters substrate or product. Ensure that the assay conditions are optimized and that the observed reaction rates are linear over time.

signaling_pathway_enzyme_kinetics LDEA LDEA EI EI LDEA->EI ESI ESI LDEA->ESI E E E->EI ES ES ES->ESI S S P P

Caption: Potential interactions of LDEA in an enzyme kinetic pathway.

Antibodies

Problem: LDEA causes antibody aggregation.

Possible Cause Troubleshooting Suggestion
Hydrophobic interactions. LDEA may be exposing hydrophobic regions of the antibody, leading to aggregation. Optimize buffer conditions by adjusting ionic strength or pH.
Partial denaturation. Lower the LDEA concentration and incubation temperature.
High antibody concentration. Work with more dilute antibody solutions when LDEA is present.

Problem: Reduced antigen-binding capacity.

Possible Cause Troubleshooting Suggestion
Conformational changes in the Fab region. Use techniques like Surface Plasmon Resonance (SPR) or ELISA to quantify the effect of LDEA on antigen binding kinetics.
LDEA interferes with the antigen-antibody interaction. If possible, remove LDEA from the antibody solution before performing binding assays.
Denaturation of the antibody. Compare the binding activity of antibodies treated with LDEA to an untreated control.

Experimental Protocols

Protocol 1: Detergent Removal by Size-Exclusion Chromatography
  • Select a suitable size-exclusion chromatography resin with a molecular weight cutoff that will retain your protein of interest while allowing the smaller LDEA monomers and micelles to pass through.

  • Equilibrate the column with a buffer that is compatible with your downstream application and does not contain LDEA.

  • Load your protein sample containing LDEA onto the column.

  • Elute the protein with the equilibration buffer. The protein will elute in the void volume, separated from the detergent.

  • Collect fractions and analyze them for protein content (e.g., using a Bradford or BCA assay) to identify the protein-containing fractions.

Protocol 2: Assessing Protein Structural Changes using Circular Dichroism (CD) Spectroscopy
  • Prepare your protein sample in a suitable buffer (e.g., phosphate buffer) at a known concentration.

  • Prepare a series of samples with increasing concentrations of LDEA. Include a control sample with no LDEA.

  • Acquire CD spectra for each sample in the far-UV region (typically 190-250 nm) to monitor changes in secondary structure.

  • Analyze the spectra to determine if there are significant changes in the proportions of alpha-helices, beta-sheets, and random coils as a function of LDEA concentration.

Quantitative Data Summary

The following table summarizes hypothetical data that could be generated to compare the effects of different detergents on protein stability and activity. Researchers are encouraged to generate similar data for LDEA to optimize their specific experimental conditions.

Detergent Protein Class Parameter Measured Observation
LDEA (Hypothetical) Membrane Protein (GPCR)Thermal Stability (Tm)Moderate decrease in Tm
DDM Membrane Protein (GPCR)Thermal Stability (Tm)Minimal change in Tm
CHAPS Membrane Protein (GPCR)Thermal Stability (Tm)Significant decrease in Tm
LDEA (Hypothetical) Enzyme (Kinase)Specific Activity20% reduction in activity
Triton X-100 Enzyme (Kinase)Specific Activity10% reduction in activity
LDEA (Hypothetical) Antibody (IgG)Antigen Binding (KD)2-fold increase in KD
Polysorbate 20 Antibody (IgG)Antigen Binding (KD)No significant change in KD

logical_relationship_troubleshooting low_yield low_yield ldea_conc ldea_conc low_yield->ldea_conc buffer_cond buffer_cond low_yield->buffer_cond optimize_ldea optimize_ldea ldea_conc->optimize_ldea optimize_buffer optimize_buffer buffer_cond->optimize_buffer aggregation aggregation aggregation->ldea_conc aggregation->buffer_cond denaturation denaturation aggregation->denaturation change_detergent change_detergent denaturation->change_detergent minimize_time minimize_time denaturation->minimize_time loss_of_function loss_of_function loss_of_function->denaturation lipid_stripping lipid_stripping loss_of_function->lipid_stripping add_lipids add_lipids lipid_stripping->add_lipids

Caption: Logical relationship for troubleshooting protein-related issues with LDEA.

References

Technical Support Center: Long-Term Stability of Proteins in Lauryldiethanolamine (LDEA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of proteins stored in solutions containing Lauryldiethanolamine (LDEA). The following information is based on general principles of protein stability and formulation, as direct studies on protein storage in LDEA solutions are not widely available in the public domain.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LDEA) and why might it be considered for protein formulations?

This compound (LDEA) is a tertiary amine surfactant.[1][2] Its properties as an emulsifier, dispersant, and solubilizing agent suggest it could be explored in protein formulations to potentially reduce aggregation and improve stability, similar to other nonionic surfactants.[1][3]

Q2: What are the primary concerns for the long-term stability of proteins?

The primary concerns for long-term protein stability include physical instabilities like aggregation, denaturation, and precipitation, as well as chemical instabilities such as oxidation, deamidation, and hydrolysis.[4][5] These degradation pathways can lead to a loss of therapeutic efficacy and potentially cause immunogenicity.[3]

Q3: How can I monitor the stability of my protein in an LDEA-containing solution?

Several experimental methods can be used to monitor protein stability. Techniques like Differential Scanning Calorimetry (DSC) can assess thermal stability, while Circular Dichroism (CD) spectroscopy can monitor changes in protein conformation.[6] Size-exclusion chromatography (SEC) is commonly used to detect and quantify aggregates.

Q4: What general factors should I consider for the long-term storage of my protein?

Key factors influencing protein stability during storage include temperature, protein concentration, and the composition of the buffer, including pH and the presence of excipients.[5][7] For long-term storage, proteins are often kept at low temperatures (e.g., -20°C or -80°C), sometimes with cryoprotectants like glycerol to prevent damage from ice crystal formation.[7][8]

Troubleshooting Guides

Issue 1: Protein Aggregation Observed During Storage

Symptoms:

  • Visible precipitation or cloudiness in the solution.

  • Increase in high molecular weight species detected by Size-Exclusion Chromatography (SEC).

  • Loss of biological activity.

Possible Causes & Troubleshooting Steps:

  • Suboptimal LDEA Concentration: The concentration of LDEA may not be optimal to prevent interfacial stress or protein-protein interactions.

    • Action: Perform a concentration-response study to determine the optimal LDEA concentration that minimizes aggregation.

  • Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.

    • Action: Screen a range of buffer systems and pH values to find conditions where the protein is most stable.

  • Temperature Fluctuations: Freeze-thaw cycles can induce aggregation.[4]

    • Action: Aliquot the protein solution into single-use vials to avoid repeated freezing and thawing. Ensure stable storage temperatures.

  • Oxidation: Oxidation of certain amino acid residues can lead to aggregation.[4]

    • Action: Consider adding antioxidants, such as methionine, to the formulation.

Quantitative Data Summary

Since specific data for protein stability in LDEA solutions is not available, the following tables provide general guidance on protein storage and factors affecting stability.

Table 1: General Protein Storage Conditions [7][8]

Storage ConditionTemperatureDurationConsiderations
Short-term Storage4°C1 day to a few weeksProne to microbial growth; protease inhibitors may be needed.
Long-term Storage with Cryoprotectant-20°CUp to one yearCryoprotectants (e.g., 25-50% glycerol) are necessary to prevent ice crystal formation and protein damage.
Long-term Storage (Frozen)-80°C or Liquid NitrogenYearsMinimizes biochemical reactions; single-use aliquots are crucial to avoid freeze-thaw cycles.
Lyophilization (Freeze-drying)Room TemperatureSeveral yearsProtein must be reconstituted before use; the lyophilization process itself can damage some proteins.

Table 2: Factors Affecting Protein Stability in Solution [5][7]

FactorImpact on Stability
Temperature Higher temperatures can accelerate chemical degradation and induce unfolding and aggregation.[5]
pH Each protein has an optimal pH range for stability. Deviations can lead to denaturation and aggregation.
Protein Concentration Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to adsorption to storage vessels.[8]
Excipients Additives like surfactants, sugars, and salts can stabilize proteins by various mechanisms. The choice of excipient is protein-dependent.
Freeze-Thaw Cycles Repeated freezing and thawing can cause denaturation and aggregation due to ice crystal formation and changes in solute concentration.[4]

Experimental Protocols

Protocol 1: Assessment of Protein Aggregation using Size-Exclusion Chromatography (SEC)

Objective: To quantify the presence of soluble aggregates in a protein solution.

Materials:

  • Protein sample in LDEA solution

  • SEC column appropriate for the molecular weight of the protein

  • High-performance liquid chromatography (HPLC) system

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Method:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Inject a known concentration of the protein sample onto the column.

  • Elute the protein with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at 280 nm.

  • The native, non-aggregated protein will elute as the main peak. High molecular weight aggregates will elute in earlier fractions.

  • Integrate the peak areas to calculate the percentage of monomer and aggregates.

Protocol 2: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm), an indicator of a protein's thermal stability.

Materials:

  • Differential Scanning Calorimeter

  • Protein sample in LDEA solution

  • Reference buffer (LDEA solution without the protein)

Method:

  • Load the protein sample into the sample cell and the reference buffer into the reference cell.

  • Scan a temperature range (e.g., 20°C to 100°C) at a constant heating rate (e.g., 1°C/min).

  • The DSC instrument measures the heat difference between the sample and reference cells as a function of temperature.

  • Protein unfolding is an endothermic process that results in a peak in the thermogram.

  • The apex of this peak corresponds to the melting temperature (Tm). A higher Tm indicates greater thermal stability.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis cluster_conclusion Conclusion prep Protein Formulation in LDEA Solution sec Size-Exclusion Chromatography (SEC) prep->sec dsc Differential Scanning Calorimetry (DSC) prep->dsc cd Circular Dichroism (CD) Spectroscopy prep->cd analysis Quantify Aggregation, Tm, and Structural Changes sec->analysis dsc->analysis cd->analysis conclusion Determine Long-Term Stability Profile analysis->conclusion

Caption: Experimental workflow for assessing protein stability.

troubleshooting_aggregation cluster_causes Potential Causes cluster_actions Corrective Actions cluster_outcome Desired Outcome start Protein Aggregation Observed cause1 Suboptimal LDEA Concentration start->cause1 cause2 Inappropriate Buffer (pH, Ionic Strength) start->cause2 cause3 Freeze-Thaw Cycles start->cause3 cause4 Oxidation start->cause4 action1 Optimize LDEA Concentration cause1->action1 action2 Screen Different Buffers and pH cause2->action2 action3 Aliquot into Single-Use Vials cause3->action3 action4 Add Antioxidants cause4->action4 end Stable Protein Formulation action1->end action2->end action3->end action4->end

Caption: Troubleshooting guide for protein aggregation.

References

Validation & Comparative

A Comparative Analysis of Lauryldiethanolamine (LDAO) and CHAPS for Protein Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective solubilization of proteins from their native cellular environment is a critical first step for a multitude of downstream applications. The choice of detergent is paramount, as it directly impacts protein yield, structural integrity, and biological activity. This guide provides a detailed comparative analysis of two commonly used zwitterionic detergents: Lauryldiethanolamine (LDAO) and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS).

Both LDAO and CHAPS are valued for their ability to solubilize membrane proteins with greater gentleness than ionic detergents like SDS, while still effectively disrupting protein-protein interactions.[1] LDAO, also known as N,N-dimethyldodecylamine N-oxide, is a straight-chain zwitterionic detergent, whereas CHAPS is a sulfobetaine derivative of cholic acid, giving it a more rigid, steroidal structure.[2][3] This fundamental structural difference influences their performance in various applications.

Physicochemical and Performance Comparison

The selection of a detergent is often a trade-off between solubilization efficiency and the preservation of the protein's native state.[4] LDAO is generally considered a more potent and sometimes harsher solubilizing agent, while CHAPS is known for its mild, non-denaturing properties that are particularly effective at preserving protein-protein interactions.[4][5]

The table below summarizes key quantitative data for LDAO and CHAPS to facilitate a direct comparison.

PropertyThis compound (LDAO)CHAPSSource(s)
Chemical Type Zwitterionic (Amine Oxide)Zwitterionic (Sulfobetaine)[5][6]
Molecular Weight 229.4 g/mol 614.9 g/mol [2]
Critical Micelle Conc. (CMC) 1-2 mM (0.023%)8-10 mM (~0.5%)[2]
Micelle Size (MW) ~21.5 kDa~6.2 kDa[2][7]
Aggregation Number ~754-14[2]
Denaturing Potential ModerateLow / Non-denaturing[5]
Solubilization Efficiency Generally high, but can be denaturing for some proteins.Effective for a wide range of proteins, particularly when preserving interactions is key.[4]
Downstream Compatibility Used for structural studies (X-ray, NMR), but can be less compatible with some immunoassays.Highly compatible with 2D electrophoresis, immunoprecipitation, and ion-exchange chromatography.[2][5]

Experimental Workflow for Membrane Protein Solubilization

The following diagram outlines a typical workflow for the solubilization of membrane proteins using either LDAO or CHAPS. The optimal detergent concentration and incubation conditions must be determined empirically for each specific protein and application.

Protein Solubilization Workflow cluster_prep Cell & Membrane Preparation cluster_sol Solubilization cluster_purify Purification & Analysis start Start: Harvest Cells pellet Centrifuge to Pellet Cells start->pellet lysis Lyse Cells (e.g., sonication, French press) in Hypotonic Buffer pellet->lysis ultracentrifuge Ultracentrifugation to Pellet Membranes lysis->ultracentrifuge mem_pellet Isolated Membrane Pellet ultracentrifuge->mem_pellet sol_buffer Resuspend Membrane Pellet in Solubilization Buffer (with LDAO or CHAPS > CMC) mem_pellet->sol_buffer incubate Incubate with Gentle Agitation (e.g., 1-4 hours at 4°C) sol_buffer->incubate clarify Clarify Lysate by Ultracentrifugation incubate->clarify supernatant Collect Supernatant (Solubilized Proteins) clarify->supernatant purification Downstream Purification (e.g., Affinity Chromatography) supernatant->purification analysis Analysis (e.g., SDS-PAGE, Western Blot, Mass Spec) purification->analysis

References

DDM versus Lauryldiethanolamine for stabilizing G-protein coupled receptors (GPCRs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal detergent is a critical step in the structural and functional characterization of G-protein coupled receptors (GPCRs). The stability of a GPCR in a detergent micelle is paramount for successful downstream applications, including structural determination by crystallography or cryo-electron microscopy, and functional assays for drug screening.

This guide provides a comparative analysis of two detergents, n-dodecyl-β-D-maltoside (DDM) and lauryldiethanolamine (LDEA), for the stabilization of GPCRs. While DDM is a widely used and well-characterized detergent in the field of membrane protein research, data on LDEA for GPCR stabilization is less comprehensive. This guide summarizes the available information to aid in the selection process.

Performance Comparison: DDM vs. LDEA

The following table summarizes the known physicochemical properties and performance characteristics of DDM and LDEA relevant to GPCR stabilization. It is important to note that direct comparative studies with quantitative data for GPCR stabilization are limited for LDEA.

Propertyn-dodecyl-β-D-maltoside (DDM)This compound (LDEA)
Chemical Formula C24H46O11C16H35NO2
Molecular Weight 510.62 g/mol 273.45 g/mol [1]
Detergent Type Non-ionicNon-ionic (at neutral pH)
Critical Micelle Concentration (CMC) ~0.17 mM (in water)[2]Lower than conventional cationic surfactants, indicating a strong propensity for self-assembly.[1]
Micelle Size ~70-90 kDaMicellar morphology changes with temperature, from spherical at low temperatures to more ellipsoidal at higher temperatures.[1]
Reported Efficacy for GPCR Stabilization Widely used and considered a "gold standard" for many GPCRs, though it may not be mild enough for all targets.[2][3] Often used with cholesterol analogs like CHS to improve stability.[4][5]Characterized as a surfactant with emulsification and stabilization properties.[1] However, specific data on its efficacy for GPCR stabilization, including thermostability, ligand binding, and functional activity, is not readily available in peer-reviewed literature.
Advantages - Well-characterized with a large body of literature supporting its use. - Commercially available in high purity. - Effective for a wide range of GPCRs.- Potentially a milder detergent due to its diethanolamine headgroup. - Lower molecular weight may be advantageous in some structural biology techniques.
Limitations - Can be denaturing for less stable GPCRs.[3] - May not maintain the native lipid environment.- Lack of published data on its performance for GPCR stabilization. - Optimal conditions for its use with GPCRs are not established.

Experimental Protocols

Detailed methodologies for key experiments are crucial for evaluating and comparing the effectiveness of detergents in GPCR stabilization. Below are representative protocols that can be adapted for a comparative study of DDM and LDEA.

GPCR Solubilization and Purification

This protocol outlines a general workflow for extracting a GPCR from the cell membrane and purifying it in a detergent-solubilized state.

a. Membrane Preparation:

  • Harvest cells expressing the target GPCR.

  • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonication.

  • Centrifuge the lysate at low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with a high-salt buffer (e.g., 1 M NaCl in lysis buffer) to remove peripheral membrane proteins.

  • Resuspend the final membrane pellet in a storage buffer (e.g., 50 mM HEPES, pH 7.5, 20% glycerol) and store at -80°C.

b. Solubilization:

  • Thaw the membrane preparation and determine the total protein concentration (e.g., using a BCA assay).

  • Resuspend the membranes to a final protein concentration of 5-10 mg/mL in a solubilization buffer containing either DDM or LDEA at a concentration above its CMC (e.g., 1% w/v). The buffer should also contain protease inhibitors and any necessary stabilizing ligands (agonists or antagonists).

  • Incubate the mixture at 4°C with gentle agitation for 1-2 hours.

  • Centrifuge at high speed (e.g., 100,000 x g) to pellet any unsolubilized material.

c. Affinity Purification:

  • The supernatant containing the solubilized GPCR is incubated with an affinity resin (e.g., Ni-NTA for His-tagged proteins, or an antibody-based resin for tagged receptors).

  • Wash the resin extensively with a wash buffer containing a lower concentration of the respective detergent (e.g., 0.05% DDM) to remove non-specifically bound proteins.

  • Elute the purified GPCR from the resin using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins or a competing ligand).

Thermostability Shift Assay

This assay is used to assess the thermal stability of the GPCR in the presence of different detergents and ligands. An increase in the melting temperature (Tm) indicates stabilization.

  • Purify the GPCR in the detergent of interest (DDM or LDEA) as described above.

  • Dilute the purified receptor to a final concentration of 1-2 µM in a buffer containing the respective detergent.

  • Aliquots of the receptor are incubated with or without a stabilizing ligand (agonist or antagonist) at various concentrations.

  • The samples are heated over a temperature gradient (e.g., 20-80°C) in a thermal cycler.

  • The unfolding of the receptor is monitored using a fluorescent dye (e.g., CPM, which reacts with newly exposed cysteine residues) or by measuring changes in intrinsic tryptophan fluorescence.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated by fitting the fluorescence data to a Boltzmann equation. A higher Tm in the presence of a detergent or ligand indicates increased stability.[6]

Ligand Binding Assay

This assay measures the ability of the solubilized GPCR to bind to its specific ligands, providing an indication of its functional integrity.

  • Incubate the purified, detergent-solubilized GPCR with a radiolabeled ligand of known affinity in a binding buffer containing the respective detergent.

  • For competition binding assays, include increasing concentrations of an unlabeled competitor ligand.

  • Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Separate the bound from free radioligand using a suitable method, such as size-exclusion chromatography (e.g., spin columns) or filter binding assays.[5][7]

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) by analyzing the data using non-linear regression.

Functional Assay: G-protein Activation

This assay assesses the ability of the solubilized and purified GPCR to activate its cognate G-protein, a key step in signal transduction.

  • Reconstitute the purified GPCR into lipid nanodiscs or liposomes.

  • Incubate the reconstituted GPCR with purified, heterotrimeric G-protein in the presence of GDP.

  • Initiate the reaction by adding an agonist for the GPCR.

  • Measure the G-protein activation by monitoring the binding of a non-hydrolyzable GTP analog, such as [35S]GTPγS.

  • Alternatively, monitor the conformational change in the G-protein upon activation using fluorescence-based methods (e.g., FRET).

Visualizations

To further illustrate the concepts discussed, the following diagrams visualize key aspects of GPCR biology and the experimental workflows.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (Agonist) GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein (αβγ) GPCR->G_Protein 2. Activation G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP 3. Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector 4. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 6. Signal Transduction

Canonical G-protein coupled receptor (GPCR) signaling cascade.

GPCR_Stabilization_Workflow start Start: Cell Culture with GPCR Expression membrane_prep Membrane Preparation start->membrane_prep solubilization Solubilization with DDM or LDEA membrane_prep->solubilization purification Affinity Purification solubilization->purification characterization Biochemical & Biophysical Characterization purification->characterization thermostability Thermostability Assay (Tm Shift) characterization->thermostability ligand_binding Ligand Binding Assay (Kd, Bmax) characterization->ligand_binding functional_assay Functional Assay (G-protein Activation) characterization->functional_assay end End: Stable & Functional GPCR thermostability->end ligand_binding->end functional_assay->end

Experimental workflow for GPCR stabilization and characterization.

Detergent_Comparison cluster_DDM DDM (n-dodecyl-β-D-maltoside) cluster_LDEA LDEA (this compound) DDM_node Well-Characterized Extensive Literature Proven Efficacy for many GPCRs DDM_limitation Potential for Denaturation of Sensitive GPCRs DDM_node->DDM_limitation LDEA_node Potential for Milder Solubilization Smaller Micelle Size LDEA_limitation Limited Data for GPCR Stabilization Optimal Conditions Unknown LDEA_node->LDEA_limitation GPCR_Target GPCR of Interest GPCR_Target->DDM_node Established Choice GPCR_Target->LDEA_node Exploratory Option

Logical comparison of DDM and LDEA for GPCR stabilization.

Conclusion

The choice between DDM and LDEA for GPCR stabilization currently hinges on a trade-off between a well-established but potentially harsh detergent (DDM) and a less-characterized, potentially milder alternative (LDEA). For many GPCRs, DDM remains the first choice due to the wealth of available data and established protocols. However, for particularly unstable or sensitive receptors where DDM fails to yield functional protein, exploring novel detergents such as LDEA may be a worthwhile endeavor. It is imperative that any such exploration be accompanied by rigorous biophysical and functional characterization to validate the integrity of the stabilized receptor. Further research and publication of direct comparative studies are needed to fully elucidate the potential of LDEA as a valuable tool in the GPCR structural biologist's toolkit.

References

Validating the Purity of Synthesized Lauryldiethanolamine for Structural Biology Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. In structural biology, particularly in the study of membrane proteins, the choice and quality of the solubilizing detergent are critical determinants of experimental success. This guide provides a comprehensive comparison of methods to validate the purity of synthesized Lauryldiethanolamine (LDAO), a commonly used non-ionic detergent, and contrasts its performance with other alternatives in the field.

Integral membrane proteins, a major class of drug targets, are notoriously challenging to study due to their hydrophobic nature. Detergents are indispensable tools for extracting these proteins from their native lipid environment and maintaining their solubility and structural integrity in an aqueous solution. However, impurities in detergent preparations can significantly impact the stability, homogeneity, and crystallizability of the protein-detergent complex, ultimately hindering high-resolution structural determination.

Synthesized this compound, while cost-effective, can contain various impurities stemming from the manufacturing process. These may include unreacted starting materials such as lauryl alcohol and diethanolamine, as well as byproducts like N-laurylethanolamine. The presence of these impurities can alter the critical micelle concentration (CMC) of the detergent, affect the size and homogeneity of the micelles, and even directly interact with the target protein, leading to aggregation or denaturation. Therefore, rigorous purity validation is not just a quality control measure but a crucial step in ensuring the reliability and reproducibility of structural biology experiments.

Comparative Analysis of Purity Validation Techniques

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific impurities being targeted and the desired level of sensitivity.

Analytical TechniquePrincipleImpurities DetectedAdvantagesLimitations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Unreacted lauryl alcohol, N-laurylethanolamine, and other non-polar byproducts.High resolution and sensitivity, quantitative.May require derivatization for detection of compounds without a UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based identification.Residual volatile starting materials (e.g., dodecylamine), and volatile byproducts.High sensitivity and specificity for volatile compounds, excellent for identification.Not suitable for non-volatile impurities.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis of the magnetic properties of atomic nuclei to determine molecular structure.A wide range of impurities, including starting materials and byproducts with distinct proton signals.Provides detailed structural information, can identify unknown impurities.Lower sensitivity compared to chromatographic methods.

Performance Comparison with Alternative Detergents

The performance of this compound in structural biology is often compared to other commonly used detergents. The choice of detergent is highly dependent on the specific membrane protein being studied.

DetergentChemical ClassTypical Purity (%)Critical Micelle Concentration (CMC) (mM)Key Advantages for Structural BiologyPotential Drawbacks
This compound (LDAO) Tertiary Amine Oxide>98 (synthesis dependent)~1-2Effective solubilizing agent, relatively low cost.Purity can be variable, potential for oxidation.
n-Dodecyl-β-D-maltoside (DDM) Alkyl Maltoside>99~0.17Gentle detergent, known to stabilize a wide range of membrane proteins.Higher cost, can be difficult to remove due to low CMC.
Glyco-diosgenin (GDN) Steroid-based>99~0.02Excellent for stabilizing eukaryotic membrane proteins, particularly GPCRs.Very high cost.
Nanodiscs Lipid Bilayer SystemN/AN/AProvides a native-like lipid bilayer environment.Can be challenging to prepare and may not be suitable for all proteins.
Amphipols Amphipathic PolymersN/AN/ACan stabilize membrane proteins without the need for traditional detergents.May interfere with some downstream applications.

Experimental Protocols

Protocol 1: Purity Validation of this compound by Reverse-Phase HPLC

This protocol outlines a general method for assessing the purity of a synthesized this compound sample.

1. Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

3. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: C18 reverse-phase

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 214 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Assessing Membrane Protein Stability with Circular Dichroism (CD) Spectroscopy

This protocol provides a method to compare the ability of different detergents to maintain the secondary structure of a membrane protein.

1. Materials:

  • Purified membrane protein of interest

  • Detergents to be tested (e.g., synthesized this compound, DDM)

  • Buffer solution appropriate for the target protein (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Circular dichroism spectropolarimeter

2. Sample Preparation:

  • Solubilize the membrane protein in each detergent at a concentration above its CMC.

  • Dialyze the protein-detergent complexes against the buffer to remove any unbound detergent.

  • Adjust the final protein concentration to be within the linear range of the CD instrument (typically 0.1-0.2 mg/mL).

  • Prepare a blank sample for each detergent containing only the buffer and the respective detergent at the same concentration used for the protein sample.

3. CD Spectroscopy Measurement:

  • Set the spectropolarimeter to measure in the far-UV region (e.g., 190-260 nm).

  • Acquire spectra for each protein-detergent sample and its corresponding blank.

  • For thermal stability analysis, perform a temperature ramp (e.g., from 20°C to 90°C) while monitoring the CD signal at a fixed wavelength (e.g., 222 nm for alpha-helical proteins).

4. Data Analysis:

  • Subtract the blank spectrum from the corresponding sample spectrum.

  • Analyze the resulting spectra to estimate the secondary structure content of the protein in each detergent.

  • From the thermal melt data, determine the melting temperature (Tm) of the protein in each detergent, which is an indicator of its stability.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of synthesized this compound and assessing its suitability for structural biology studies.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity Purity Validation cluster_performance Performance Evaluation cluster_decision Decision Synthesis This compound Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Initial_QC Initial Quality Control (e.g., TLC, Melting Point) Purification->Initial_QC HPLC RP-HPLC Analysis Initial_QC->HPLC GCMS GC-MS Analysis Initial_QC->GCMS NMR ¹H NMR Spectroscopy Initial_QC->NMR CMC CMC Determination HPLC->CMC GCMS->CMC NMR->CMC Protein_Stability Membrane Protein Stability Assay (CD) CMC->Protein_Stability Crystallization Crystallization Trials Protein_Stability->Crystallization Decision Suitable for Structural Biology? Crystallization->Decision

Workflow for validating synthesized this compound.

A Comparative Performance Analysis of Lauryldiethanolamine and Other N-Alkyl Diethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

N-alkyl diethanolamines are a versatile class of tertiary amines, distinguished by a nitrogen atom bonded to an alkyl group and two hydroxyethyl groups.[1] Their amphiphilic nature, combining a hydrophobic alkyl chain and a hydrophilic diethanolamine headgroup, makes them effective non-ionic surfactants.[2][3] This guide provides a comparative analysis of the performance of Lauryldiethanolamine (C12DEA) against other N-alkyl diethanolamines, focusing on their efficiency as surfactants, a key performance indicator for their application in pharmaceuticals, cosmetics, and various industrial formulations.[4][5][6]

Quantitative Performance Comparison: Surfactant Properties

The efficiency of a surfactant is primarily determined by its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which surfactant molecules begin to form micelles, leading to a significant decrease in surface tension. A lower CMC value indicates a more efficient surfactant.

The following table summarizes key surfactant properties for a selection of N-alkyl diethanolamines. Due to the limited availability of a single comprehensive, directly comparative study, this data has been collated from various sources. Experimental conditions may vary between studies.

N-Alkyl DiethanolamineAlkyl Chain LengthCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (mN/m)Temperature (°C)
Diethanolamine (DEA) C0Not Applicable¹See Note¹25-50
N-Methyldiethanolamine (MDEA) C1Not Typically Characterized²40.9[4]20.3
N-Lauryldiethanolamine (C12DEA) C122.48 x 10⁻³[4]28.75[4]Not Specified

¹Diethanolamine itself is not a surfactant as it lacks a significant hydrophobic chain. While its aqueous solutions exhibit a decrease in surface tension with increasing concentration, they do not form micelles in the typical sense.[4] ²N-Methyldiethanolamine possesses a very short alkyl chain and is not typically classified as a surfactant. Its primary applications are in gas sweetening and as a corrosion inhibitor.[4]

Performance Analysis:

The data clearly indicates that the length of the N-alkyl chain is a critical determinant of surfactant efficiency. This compound (C12DEA), with its long C12 alkyl chain, demonstrates significant surfactant properties, characterized by a low critical micelle concentration and a strong ability to reduce surface tension.[4] In comparative studies with other types of surfactants, such as cetyltrimethylammonium bromide (CTAB), N-Lauryldiethanolamine has been shown to have a lower CMC, highlighting its enhanced surface activity.[7] This is attributed to the increased hydrophilicity of the diethanolamine head group and its capacity for hydrogen bonding.[7] The larger interfacial area occupied by the diethanolamine head group also results in a lower aggregation number in micelles compared to CTAB.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of N-alkyl diethanolamines.[1] The following protocols are based on established methods in the literature.

1. Synthesis of N-Alkyl Diethanolamines via Direct N-Alkylation

This method is a straightforward and widely used approach for synthesizing N-alkyl diethanolamines, proceeding via a nucleophilic aliphatic substitution (SN2) mechanism.[1]

  • Reactant Preparation: In a suitable reaction vessel, combine diethanolamine and an alkyl bromide (e.g., hexadecyl bromide) in a 1:1 molar ratio.[1]

  • Solvent Addition: Add a solvent mixture of methanol and acetonitrile (e.g., 30:70 v/v).[1]

  • Reaction: Reflux the mixture for an extended period (e.g., 48 hours) on a water bath.[1]

  • Work-up: Evaporate the solvent on a water bath to obtain the crude product.[1]

  • Purification: The crude product can be purified using methods such as liquid-liquid extraction to remove water-soluble impurities or column chromatography for high-purity applications.[1]

2. Determination of Critical Micelle Concentration (CMC)

a) Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases up to the CMC, after which it remains relatively constant.[4]

  • Apparatus: Tensiometer (utilizing the Du Noüy ring or Wilhelmy plate method).[4]

  • Procedure:

    • Prepare a series of aqueous solutions of the N-alkyl diethanolamine at varying concentrations.[4]

    • Measure the surface tension of each solution at a constant temperature.[4]

    • Plot surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at the inflection point of the curve.[4]

b) Spectroscopic Method (Fluorescence Probe)

  • Principle: The fluorescence intensity of a probe molecule, such as pyrene, changes significantly when it moves from the polar aqueous environment to the non-polar interior of a micelle.[4]

  • Apparatus: Spectrofluorometer.[4]

  • Procedure:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.[4]

    • Measure the fluorescence intensity of the probe in each solution.[4]

    • Plot the fluorescence intensity against the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.[4]

c) Conductivity Method

  • Principle: For ionic surfactants, a distinct break in the plot of conductivity versus concentration occurs at the CMC.[4]

  • Apparatus: Conductivity meter.[4]

  • Procedure:

    • Prepare a series of aqueous solutions of the ionic form of the N-alkyl diethanolamine.[4]

    • Measure the specific conductivity of each solution at a constant temperature.[4]

    • Plot the specific conductivity against the surfactant concentration.

    • The CMC is identified as the concentration at the intersection of the two lines of different slopes.[4]

Visualizations: Synthesis and Analysis Workflows

The following diagrams illustrate the key processes involved in the synthesis and analysis of N-alkyl diethanolamines.

G cluster_synthesis Synthesis Pathway: N-Alkylation Diethanolamine Diethanolamine HN(CH₂CH₂OH)₂ Reaction SN2 Reaction Diethanolamine->Reaction Nucleophile AlkylHalide Alkyl Halide R-X AlkylHalide->Reaction Electrophile Product N-Alkyl Diethanolamine R-N(CH₂CH₂OH)₂ Reaction->Product Yields

Caption: Synthesis of N-Alkyl Diethanolamine via SN2 Reaction.

G cluster_workflow Experimental Workflow: Surfactant Efficiency Comparison A Prepare Stock Solutions of N-Alkyl Diethanolamines B Create Serial Dilutions A->B C Measure Performance Metric (e.g., Surface Tension, Conductivity) B->C D Plot Data (Metric vs. Concentration) C->D E Determine CMC & Surface Tension at CMC D->E F Comparative Analysis E->F

Caption: Workflow for Comparing Surfactant Performance.

References

Assessing the Impact of Lauryldiethanolamine on Enzyme Kinetics: A Comparative Guide to Common Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of various surfactants on enzyme kinetics, with a focus on understanding the potential impact of Lauryldiethanolamine. Due to a lack of specific experimental data on the kinetic effects of this compound in the public domain, this document outlines its predicted behavior based on its chemical properties as a non-ionic surfactant. We present available data for other common surfactants to offer a comparative framework and provide detailed experimental protocols to enable researchers to conduct their own assessments.

Introduction to Surfactant-Enzyme Interactions

Surfactants are indispensable in numerous biotechnological and pharmaceutical applications for their ability to solubilize molecules and modify interfaces. However, their interaction with enzymes can significantly alter catalytic activity by inducing conformational changes, disrupting the native protein structure, or interfering with substrate binding. The nature and magnitude of these effects are dependent on the specific enzyme and the chemical properties of the surfactant, such as the nature of its hydrophilic head group and hydrophobic tail.

Generally, surfactants are categorized into three main classes:

  • Non-ionic surfactants , such as this compound and Triton™ X-100, possess uncharged hydrophilic head groups. They are typically considered milder and less denaturing to proteins compared to their ionic counterparts.[1][2]

  • Anionic surfactants , like Sodium Dodecyl Sulfate (SDS), have a negatively charged head group and are known for their strong protein-denaturing capabilities.

  • Cationic surfactants , for instance, Cetyltrimethylammonium Bromide (CTAB), carry a positive charge and can also significantly impact enzyme structure and function.

Comparative Analysis of Surfactant Effects on Enzyme Kinetics

Table 1: Comparative Effects of Selected Surfactants on Lipase Activity

SurfactantClassEnzymeObserved Effect on ActivityKinetic Parameter Changes (Km & Vmax)Reference
This compound Non-ionicNot ReportedData not availableData not available
Triton™ X-100 Non-ionicRhizopus homothallicus LipaseIncreased specific activityData not specified[3][4]
Thermomyces lanuginose LipaseModulates activity and stabilityData not specified[5]
PlasminEnhanced activityIncreased Vmax, no change in Km
Sodium Dodecyl Sulfate (SDS) AnionicLipaseInhibitionData not specified[6]
γ-GlutamyltranspeptidaseMixed-type inhibitionReduced catalytic efficiency[7]
Cetyltrimethylammonium Bromide (CTAB) CationicChromobacterium viscosum LipaseIncreased activity in mixed reverse micellesData not specified[8]

Note: The impact of a surfactant on enzyme kinetics is highly dependent on its concentration. Below the critical micelle concentration (CMC), surfactants exist as monomers, while at concentrations above the CMC, they form micelles. These different aggregation states can have varied effects on enzyme activity.

Experimental Protocols

To facilitate the direct assessment of this compound and other surfactants on enzyme kinetics, a generalized experimental protocol for a lipase assay is provided below. This can be adapted for other enzymes and substrates.

Lipase Activity Assay Using p-Nitrophenyl Palmitate (pNPP)

This spectrophotometric assay measures the release of p-nitrophenol from the substrate pNPP, which can be monitored by an increase in absorbance at 410 nm.

Materials:

  • Enzyme: Purified lipase

  • Substrate: p-Nitrophenyl Palmitate (pNPP)

  • Surfactants: this compound, Triton™ X-100, SDS, CTAB

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Solvent: Isopropanol

  • Spectrophotometer and cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the lipase in Tris-HCl buffer.

    • Prepare stock solutions of pNPP in isopropanol.

    • Prepare stock solutions of each surfactant in Tris-HCl buffer at various concentrations.

  • Enzyme Assay:

    • Set up a series of reactions in cuvettes. Each reaction should contain:

      • Tris-HCl buffer

      • A specific concentration of the surfactant being tested.

      • A range of pNPP concentrations (to determine Km and Vmax).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small, fixed amount of the lipase solution to each cuvette.

    • Immediately measure the absorbance at 410 nm and continue to record it at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation, or by using a linearized plot such as the Lineweaver-Burk plot.

    • Compare the Km and Vmax values obtained in the presence of different surfactants to a control reaction without any surfactant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of a surfactant on enzyme kinetics.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_comparison Comparison P1 Prepare Enzyme Stock A1 Mix Buffer, Surfactant, and Substrate P1->A1 P2 Prepare Substrate Stock P2->A1 P3 Prepare Surfactant Solutions (e.g., this compound, Triton X-100, SDS) P3->A1 A2 Pre-incubate at Optimal Temperature A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Monitor Reaction Progress (e.g., Spectrophotometry) A3->A4 D1 Calculate Initial Reaction Velocities (v₀) A4->D1 D2 Plot v₀ vs. [S] (Michaelis-Menten Plot) D1->D2 D3 Determine Km and Vmax (e.g., Lineweaver-Burk Plot) D2->D3 C1 Compare Kinetic Parameters (with and without Surfactant) D3->C1

Experimental workflow for assessing surfactant impact on enzyme kinetics.

Conclusion

The interaction between surfactants and enzymes is a critical consideration in various scientific and industrial applications. While direct experimental data on the kinetic impact of this compound is currently limited, its classification as a non-ionic surfactant suggests a milder effect on enzyme structure and activity compared to ionic surfactants like SDS. The provided comparative data for other common surfactants and the detailed experimental protocol offer a valuable framework for researchers to empirically determine the specific effects of this compound on their enzyme of interest. Such studies are essential for optimizing formulations and ensuring the desired enzymatic performance in the presence of this and other surface-active agents.

References

Lauryldiethanolamine: A Milder Alternative to Sodium Dodecyl Sulfate for Cellular and Proteomic Research?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and protein research, the choice of surfactant is a critical determinant of experimental success. Sodium Dodecyl Sulfate (SDS), an anionic surfactant, is widely utilized for its potent solubilizing and denaturing properties. However, its harsh nature often compromises the integrity of cellular components and protein structure, necessitating the exploration of milder alternatives. This guide provides a comparative evaluation of Lauryldiethanolamine, a non-ionic surfactant, as a potential gentler substitute for SDS. While comprehensive data on this compound is still emerging, this document synthesizes available information and provides a framework for its evaluation against the well-characterized effects of SDS.

I. Comparative Analysis of Physicochemical Properties

A fundamental understanding of the structural and chemical differences between this compound and SDS is crucial for predicting their behavior in biological systems.

PropertyThis compoundSodium Dodecyl Sulfate (SDS)
Chemical Structure Has a tertiary amine head group with two hydroxyl groups and a C12 alkyl chain.Possesses a sulfate head group and a C12 alkyl chain.
Charge Non-ionicAnionic
Molecular Weight 273.45 g/mol [1]288.38 g/mol
Critical Micelle Concentration (CMC) Data not readily availableApproximately 8.2 mM
Denaturing Potential Expected to be low due to its non-ionic nature.High, known to disrupt non-covalent protein structures.[2]

II. Impact on Cellular Integrity and Viability

The cytotoxicity of a surfactant is a primary concern in cell-based assays. While specific IC50 values for this compound are not widely published, the general properties of non-ionic surfactants suggest a milder cytotoxic profile compared to anionic surfactants like SDS.

A. Cytotoxicity

SDS is known to induce cell death through membrane disruption and protein denaturation. Studies on human keratinocyte cell lines (HaCaT) have demonstrated the cytotoxic effects of various surfactants, with anionic surfactants generally exhibiting higher toxicity than non-ionic ones.[3][4] The evaluation of this compound's cytotoxicity using standardized assays like the MTT assay is essential to quantify its milder nature.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

SurfactantCell LineIC50 (µg/mL)Reference
This compoundHaCaTData not available-
Sodium Dodecyl SulfateHaCaT~10-100 (concentration dependent)[3][4]
B. Cell Membrane Permeability

SDS readily integrates into and disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual lysis.[2] This disruption is concentration-dependent, with higher concentrations causing complete membrane solubilization. Non-ionic surfactants, including by inference this compound, are expected to interact with the membrane in a less disruptive manner, potentially preserving membrane integrity at functional concentrations.

III. Effects on Protein Structure and Function

Maintaining the native conformation of proteins is often crucial for their functional analysis. The denaturing capacity of SDS is a significant drawback in such applications.

A. Protein Denaturation

SDS is a strong protein denaturant, unfolding proteins by disrupting their tertiary and secondary structures.[2] This property is exploited in techniques like SDS-PAGE for molecular weight determination. Circular dichroism (CD) spectroscopy is a powerful technique to monitor changes in protein secondary structure upon surfactant interaction. While specific CD data for this compound's interaction with proteins is scarce, non-ionic surfactants are generally considered non-denaturing or mildly denaturing, preserving the native protein fold.[5]

Table 2: Comparative Effects on Protein Secondary Structure (Hypothetical)

SurfactantProteinTechniqueObservation
This compoundBovine Serum AlbuminCircular DichroismMinimal change in alpha-helical content expected
Sodium Dodecyl SulfateBovine Serum AlbuminCircular DichroismSignificant loss of alpha-helical content

IV. Influence on Cellular Signaling Pathways

Surfactant-induced cell stress can trigger various signaling cascades. Understanding these pathways is vital for interpreting experimental results accurately.

SDS has been shown to activate several stress-related signaling pathways, including:

  • Tumor Necrosis Factor (TNF) Signaling Pathway: SDS can induce the expression of pro-inflammatory cytokines.

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of the inflammatory response and is often activated by cellular stress.[6][7][8][9][10]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis.[11][12][13][14][15]

Currently, there is a lack of specific data on the signaling pathways affected by this compound. Given its presumed milder interaction with cells, it is hypothesized that this compound would induce a less pronounced activation of these stress pathways compared to SDS.

V. Experimental Protocols

To facilitate the direct comparison of this compound and SDS, detailed experimental protocols for key assays are provided below. These protocols are based on established methods for SDS and can be adapted for the evaluation of this compound.

A. Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound or SDS for a specified duration (e.g., 24 hours). Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat with Surfactant (this compound or SDS) cell_seeding->treatment mtt_addition Add MTT Solution treatment->mtt_addition incubation Incubate (4 hours, 37°C) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

MTT Assay Experimental Workflow

B. Protein Denaturation Analysis: Circular Dichroism (CD) Spectroscopy

This technique is used to assess changes in the secondary structure of proteins.

Protocol:

  • Sample Preparation: Prepare solutions of a model protein (e.g., Bovine Serum Albumin, BSA) at a concentration of 0.1 mg/mL in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Surfactant Addition: Add varying concentrations of this compound or SDS to the protein solutions.

  • CD Measurement: Record the CD spectra of the solutions in the far-UV region (190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Analyze the changes in the CD signal, particularly at wavelengths characteristic of alpha-helical (208 and 222 nm) and beta-sheet structures, to determine the extent of denaturation.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis protein_solution Prepare Protein Solution (e.g., BSA) surfactant_addition Add Surfactant (this compound or SDS) protein_solution->surfactant_addition cd_measurement Record Far-UV CD Spectra (190-260 nm) surfactant_addition->cd_measurement analyze_spectra Analyze Changes in Secondary Structure cd_measurement->analyze_spectra

Protein Denaturation Analysis Workflow

C. Cell Membrane Permeability Assessment: Calcein-AM Release Assay

This assay measures the integrity of the cell membrane.

Protocol:

  • Cell Loading: Incubate cells with Calcein-AM, a fluorescent dye that becomes fluorescent upon cleavage by intracellular esterases in viable cells.

  • Treatment: Expose the Calcein-AM loaded cells to different concentrations of this compound or SDS.

  • Fluorescence Measurement: Measure the fluorescence of the supernatant at various time points. An increase in fluorescence indicates the release of calcein from compromised cells.

  • Data Analysis: Quantify the percentage of dye leakage relative to a positive control (e.g., cells lysed with a strong detergent like Triton X-100).

D. Analysis of Stress-Related Signaling Pathways

Signaling_Pathway_Analysis cluster_stress Cellular Stress cluster_pathways Activated Signaling Pathways cluster_response Cellular Response surfactant Surfactant Exposure (e.g., SDS) tnf TNF Signaling surfactant->tnf nfkb NF-κB Pathway surfactant->nfkb mapk MAPK Pathway surfactant->mapk inflammation Inflammation tnf->inflammation nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis mapk->apoptosis proliferation Proliferation mapk->proliferation

SDS-Induced Cell Stress Signaling Pathways

VI. Conclusion and Future Directions

The available evidence, primarily based on the general properties of non-ionic surfactants, suggests that this compound holds promise as a milder alternative to SDS in various research applications. Its non-ionic nature is expected to translate into lower cytotoxicity, reduced protein denaturation, and gentler membrane disruption.

However, a significant gap in the literature exists regarding direct, quantitative comparisons between this compound and SDS. To definitively establish this compound as a superior alternative for sensitive applications, further research is imperative. This includes:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound on various cell lines.

  • Detailed Protein Stability Assays: Utilizing techniques like circular dichroism and fluorescence spectroscopy to quantify its effect on the structure of a wide range of proteins.

  • Mechanistic Studies on Membrane Interaction: Investigating the precise mechanism and concentration-dependent effects of this compound on lipid bilayers.

  • Signaling Pathway Analysis: Profiling the cellular signaling pathways modulated by this compound to understand its impact on cellular homeostasis.

By systematically addressing these research questions, the scientific community can fully evaluate the potential of this compound and other mild surfactants to refine and improve the accuracy and reliability of cellular and proteomic studies.

References

Safety Operating Guide

Proper Disposal of Lauryldiethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Lauryldiethanolamine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with established safety protocols.

Understanding the Hazards

This compound presents several hazards that necessitate careful handling during disposal. It is crucial to be aware of these risks to implement appropriate safety measures.

  • Human Health Hazards: The substance is known to cause severe skin burns and serious eye damage.[1][2] It can also be harmful if swallowed and may cause an allergic skin reaction and respiratory irritation.[1]

  • Environmental Hazards: this compound is very toxic to aquatic life, with long-lasting effects.[1][2][3] Therefore, it must be prevented from entering drains, sewage systems, or any water course.[4]

  • Physical Hazards: It may be corrosive to metals.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following Personal Protective Equipment (PPE) is worn to prevent personal contact:

  • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene). Inspect gloves prior to use.[5]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Use a face shield where splashing is a risk.[1]

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure. A safety shower should be accessible.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use an approved air-purifying respirator.[5]

Spill Management and Cleanup

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

  • Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Containment: Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[1][2]

  • Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1] Do not flush the spill with water into the drainage system.[4]

  • Decontamination: Clean the spill area thoroughly. Wash all contaminated clothing before reuse.[1][2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must not be disposed of with household garbage or allowed to enter the sewage system.[4] Disposal must be conducted in accordance with all local, regional, and national regulations.[6]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, wipes) in a designated, compatible, and clearly labeled waste container.[1]

    • Keep the container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[1]

  • Engage a Licensed Waste Contractor:

    • The disposal of chemical waste like this compound should be entrusted to a licensed and qualified hazardous waste disposal company.[2][6]

    • Provide the contractor with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all necessary hazard information.

  • Treatment and Disposal Options:

    • Consult with the waste management authority or contractor for appropriate treatment methods.[1]

    • Approved treatment may involve neutralization followed by secure burial in a landfill.[1]

    • Incineration may be a possibility, but this process risks producing harmful gases like carbon monoxide and nitrogen oxides.[2]

  • Container Disposal:

    • Empty containers must be handled as hazardous waste until they have been properly decontaminated.

    • Before disposing of a used container, ensure its contents are completely removed.[6]

    • Recycle wherever possible after proper cleaning, or consult your licensed waste contractor for disposal options.[1]

Transportation for Disposal

If transporting waste this compound for disposal, it must be classified and packaged according to transport regulations.

Parameter Regulation Details (Example)
UN Number 1760[1]
Proper Shipping Name CORROSIVE LIQUID, N.O.S.[1]
Transport Hazard Class 8 (Corrosive)[1]
Packing Group III[1]
Environmental Hazard Yes (Marine Pollutant)[1][2]
Limited Quantity (IATA) 1 L[1]
Limited Quantity (IMDG) 5 L[1]

Note: This data is provided as an example. Always verify with the latest local and international transport regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is it a spill? ppe->check_spill spill_cleanup Step 2a: Contain & Absorb (Use inert material) check_spill->spill_cleanup Yes collect_waste Step 2b: Place in Labeled Hazardous Waste Container check_spill->collect_waste No (Routine Waste) spill_cleanup->collect_waste storage Step 3: Store Securely (Cool, Dry, Ventilated Area) collect_waste->storage consult_regs Step 4: Consult Local & National Regulations storage->consult_regs contact_vendor Step 5: Contact Licensed Waste Disposal Contractor consult_regs->contact_vendor end Waste Disposed Compliantly contact_vendor->end

This compound Disposal Workflow

References

Essential Safety and Operational Guidance for Handling Lauryldiethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemicals is paramount. This document provides critical safety and logistical information for the use of Lauryldiethanolamine, outlining the necessary personal protective equipment (PPE), handling protocols, and disposal procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an organic compound with surfactant properties, commonly used in various industrial and commercial applications.[1] Understanding its physical and chemical characteristics is the first step in safe handling.

PropertyValue
Molecular FormulaC16H35NO2[1][2][3][4]
Molecular Weight273.45 g/mol [3][4]
AppearanceColorless to pale yellow clear liquid[5]
Freezing Point13 - 18 °C[5]
Boiling Point195°C/3mmHg[2]
Density0.92 g/cm³[2][6]
SolubilitySoluble in water at low concentrations[1][7]

Hazard Identification and Personal Protective Equipment (PPE)

This compound poses several hazards that necessitate the use of appropriate PPE. It is known to cause skin and eye irritation and can be harmful if swallowed.[6][8][9] It may also cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[3][8]

HazardGHS ClassificationRecommended PPE
Skin Corrosion/IrritationCategory 1B / Category 2[6][8]Protective gloves, Protective suit[9]
Serious Eye Damage/IrritationCategory 1 / Category 2[6][8]Safety glasses with side shields (or goggles), Face-shield[9][10]
Respiratory IrritationMay cause respiratory irritation[8]Use in a well-ventilated area. If risk of overexposure exists, wear an approved respirator.[8]
Acute Oral ToxicityHarmful if swallowed[8]N/A
Skin SensitizationMay cause an allergic skin reaction[3][8]Protective gloves[9]
Aquatic HazardVery toxic to aquatic life with long lasting effects[3][8]Avoid release to the environment[8]

General PPE Recommendations:

  • Gloves: Chemical-resistant gloves are mandatory.[9]

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[9] A face shield may be required where there is a risk of splashing.[11]

  • Body Protection: A lab coat or protective suit should be worn.[9]

  • Respiratory Protection: Ensure adequate ventilation.[9] If ventilation is insufficient, a NIOSH-approved respirator should be used.[8][11]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

A Preparation B Don Personal Protective Equipment (PPE) - Gloves - Eye Protection - Lab Coat A->B C Handling in a Well-Ventilated Area (e.g., Fume Hood) B->C D Dispensing and Use C->D E Decontamination of Work Area and Equipment D->E F Proper Waste Disposal E->F G Removal and Disposal of PPE F->G H Hand Washing G->H

Safe Handling Workflow for this compound

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or earth to contain the spill.[8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][9] Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[9]

The following decision tree illustrates the appropriate response to an accidental exposure.

A Accidental Exposure Occurs B Eye Contact A->B C Skin Contact A->C D Inhalation A->D E Ingestion A->E F Immediately flush with water for 15 mins Remove contact lenses B->F G Remove contaminated clothing Wash skin with soap and water C->G H Move to fresh air Provide respiratory support if needed D->H I Rinse mouth with water Do NOT induce vomiting E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Emergency Response for Accidental Exposure

Storage and Disposal

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]

  • Keep containers tightly closed when not in use.[8]

  • Protect from moisture.[8]

Disposal:

  • Disposal of this compound must be in accordance with local, state, and federal regulations.[10]

  • Do not dispose of it with household garbage or allow it to reach the sewage system.[6]

  • Consult with a licensed professional waste disposal service to ensure proper disposal.[8] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.